Dclk1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5-(2,2,2-trifluoroethyl)pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N7O2/c1-33-10-12-35(13-11-33)17-8-9-19(22(14-17)38-3)31-25-30-15-21-23(32-25)34(2)20-7-5-4-6-18(20)24(37)36(21)16-26(27,28)29/h4-9,14-15H,10-13,16H2,1-3H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFCHSFVWSLDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4CC(F)(F)F)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dclk1-IN-1 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in various cancers, playing a pivotal role in tumor initiation, progression, and resistance to therapy. Its kinase activity is central to its oncogenic function, making it a compelling target for therapeutic intervention. Dclk1-IN-1 is a selective inhibitor of DCLK1 and its close homolog DCLK2. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to DCLK1 and this compound
Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated serine/threonine kinase implicated in several cancer types, where its expression is often associated with poor prognosis. It is recognized as a marker for tumor stem cells and is involved in key oncogenic processes, including epithelial-mesenchymal transition (EMT), promotion of cancer stemness, and regulation of pluripotency.
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the kinase activity of DCLK1 and DCLK2.[1] It serves as a crucial chemical probe to investigate the biological functions of DCLK1 and to validate it as a therapeutic target in oncology.
Core Downstream Signaling Pathways Modulated by this compound
Inhibition of DCLK1 kinase activity by this compound leads to the modulation of several critical downstream signaling pathways integral to cancer progression. The primary pathways affected are those governing Epithelial-Mesenchymal Transition (EMT) and Cancer Stem Cell (CSC) Pluripotency .
Inhibition of Epithelial-Mesenchymal Transition (EMT)
This compound treatment has been shown to reverse the EMT phenotype in cancer cells. This is achieved by downregulating key proteins that drive this process. In renal cell carcinoma (RCC) cell lines, treatment with this compound resulted in notable decreases in the expression of c-MET, c-MYC, and the mesenchymal marker N-Cadherin, with the most significant effects observed at concentrations of 5 and 10 μM.[2][3]
Suppression of Cancer Stem Cell (CSC) Pluripotency
A key mechanism of this compound's anti-cancer activity is its ability to suppress the self-renewal and pluripotent characteristics of cancer stem cells. Treatment with this compound has been demonstrated to downregulate the expression of key pluripotency factors. In various cancer cell lines, a reduction in proteins such as c-MYC, NANOG, SOX2, OCT4, and KLF4 has been observed following treatment.[3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on downstream signaling components.
| Target | Assay Type | IC50 / Kd | Reference |
| DCLK1 | Binding Assay | 9.5 nM | [4] |
| DCLK1 | Kinase Assay | 57.2 nM | |
| DCLK2 | Binding Assay | 31 nM | |
| DCLK2 | Kinase Assay | 103 nM | |
| DCLK1 | HCT116 Cellular Binding | 279 nM | |
| DCLK1 | Isothermal Titration Calorimetry (ITC) | Kd = 109 nM |
Table 1: In Vitro and Cellular Inhibitory Activity of this compound.
| Downstream Target | Cell Line | Treatment Concentration | Observed Effect | Reference |
| c-MET | ACHN, 786-O, CAKI-1 (RCC) | 5 and 10 µM | Notable decrease in protein expression | |
| c-MYC | ACHN, 786-O, CAKI-1 (RCC) | 5 and 10 µM | Notable decrease in protein expression | |
| N-Cadherin | ACHN, 786-O, CAKI-1 (RCC) | 5 and 10 µM | Notable decrease in protein expression | |
| Pluripotency Factors (c-MYC, NANOG, SOX2, OCT4, KLF4) | ACHN, 786-O, CAKI-1 (RCC) | 5 and 10 µM | Trend towards reduced protein expression |
Table 2: Effect of this compound on Downstream Signaling Molecules.
Mandatory Visualizations
This compound Downstream Signaling Pathways
Experimental Workflow for Assessing this compound Efficacy
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol is for determining the in vitro inhibitory activity of this compound on DCLK1 kinase.
-
Reaction Setup : In a microplate, combine recombinant DCLK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and varying concentrations of this compound in kinase reaction buffer.
-
Initiation : Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination : Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection : Measure the incorporation of the radiolabel into the substrate using a scintillation counter or by spotting onto a filter membrane followed by washing and counting.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Targets
This protocol outlines the steps to analyze the protein expression of this compound downstream targets.
-
Cell Culture and Treatment : Plate cancer cells (e.g., ACHN, 786-O, or CAKI-1) and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-c-MET, anti-c-MYC, anti-N-Cadherin, anti-GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis : Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® 3D)
This protocol is for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 48-72 hours).
-
Reagent Addition :
-
For MTT assay : Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization solution (e.g., DMSO).
-
For CellTiter-Glo® 3D assay (for spheroids) : Add CellTiter-Glo® 3D reagent to each well and incubate to measure ATP levels as an indicator of cell viability.
-
-
Measurement : Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a valuable tool for elucidating the complex signaling networks regulated by DCLK1. Its inhibitory action on the kinase activity of DCLK1 leads to the significant downregulation of key pathways involved in epithelial-mesenchymal transition and cancer stem cell pluripotency. This technical guide provides a foundational resource for researchers and drug developers, offering a consolidated view of the downstream effects of this compound, supported by quantitative data, visual aids, and detailed experimental methodologies. Further investigation into these pathways will undoubtedly accelerate the development of novel therapeutic strategies targeting DCLK1 in cancer.
References
- 1. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DCLK1 with this compound Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
The Role of Dclk1-IN-1 in Cancer Stem Cell Self-Renewal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant marker for cancer stem cells (CSCs) in a variety of solid tumors, including those of the gastrointestinal tract, pancreas, and colon.[1] Its expression is correlated with tumor progression, metastasis, and resistance to conventional therapies. Dclk1-IN-1, a selective small-molecule inhibitor of DCLK1, has shown considerable promise in preclinical studies by targeting the self-renewal capabilities of CSCs. This technical guide provides an in-depth overview of the function of this compound in modulating cancer stem cell self-renewal, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction: DCLK1 as a Cancer Stem Cell Target
Cancer stem cells are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, properties that are believed to drive tumor initiation, growth, and recurrence.[2] DCLK1, a microtubule-associated protein kinase, is highly expressed in these cells and plays a pivotal role in maintaining their stem-like properties.[1][3] It is implicated in several key signaling pathways that govern cell proliferation, survival, and epithelial-mesenchymal transition (EMT), including the Wnt/β-catenin, Notch, and KRAS pathways. The specific expression of DCLK1 on CSCs, but not on normal intestinal stem cells, makes it an attractive therapeutic target.
This compound: A Selective Inhibitor of DCLK1 Kinase Activity
This compound is a potent and selective inhibitor of the DCLK1 kinase domain. By blocking the kinase activity of DCLK1, this compound disrupts the signaling cascades that are essential for CSC self-renewal and survival. This targeted inhibition leads to a reduction in the CSC population, thereby impeding tumor growth and progression.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative effects of this compound on cancer stem cell properties across various cancer cell lines as reported in preclinical studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| ACHN | Renal Cell Carcinoma | ~22 | MTT Assay | |
| 786-O | Renal Cell Carcinoma | ~35 | MTT Assay | |
| CAKI-1 | Renal Cell Carcinoma | ~30 | MTT Assay | |
| HCT116 | Colorectal Cancer | 279 nM (binding) | NanoBRET Assay |
Table 2: Effect of this compound on Spheroid Formation
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect on Spheroid Number | Effect on Spheroid Size/Area | Reference |
| ACHN | Renal Cell Carcinoma | 1, 5, 10 | Significant Reduction | Dose-dependent Decrease | |
| CAKI-1 | Renal Cell Carcinoma | 1, 5, 10 | Significant Reduction | Dose-dependent Decrease | |
| HCT116 | Colorectal Cancer | 1 | Significant Reduction | Significant Reduction | |
| HT29 | Colorectal Cancer | 1 | Significant Reduction | Significant Reduction | |
| hCRC#1 | Colorectal Cancer | 1 | Significant Reduction | Significant Reduction |
Table 3: Effect of this compound on Cancer Stem Cell Marker Expression
| Cell Line | Cancer Type | This compound Concentration (µM) | Downregulated Markers | Reference |
| ACHN | Renal Cell Carcinoma | 5, 10 | c-MYC, NANOG, SOX2 | |
| 786-O | Renal Cell Carcinoma | 5, 10 | c-MYC, OCT4, KLF4 | |
| CAKI-1 | Renal Cell Carcinoma | 5, 10 | c-MYC, OCT4, NANOG, SOX2 |
Key Signaling Pathways Modulated by this compound
DCLK1 is a central node in multiple signaling pathways that are critical for cancer stem cell function. This compound exerts its anti-CSC effects by inhibiting these pathways.
Caption: DCLK1 signaling network in cancer stem cells.
Experimental Protocols
Detailed methodologies for key experiments used to assess the efficacy of this compound are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Spheroid Formation Assay
This assay assesses the ability of cancer stem cells to self-renew and form three-dimensional spheroids.
Materials:
-
Cancer cell lines
-
Ultra-low attachment 6-well plates
-
Serum-free medium supplemented with EGF and bFGF
-
This compound
-
Microscope with imaging software
Procedure:
-
Culture cells to 70-80% confluency and then trypsinize to obtain a single-cell suspension.
-
Seed 1,000 cells/well in ultra-low attachment 6-well plates with serum-free medium.
-
Treat the cells with this compound or vehicle control.
-
Incubate for 7-14 days, changing the medium every 3 days.
-
Count the number of spheroids (diameter > 50 µm) and measure their size using a microscope.
Caption: Workflow for the spheroid formation assay.
Western Blot Analysis
This protocol is for detecting the expression levels of DCLK1 and pluripotency-associated proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-DCLK1, anti-SOX2, anti-OCT4, anti-NANOG, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Transwell Migration and Invasion Assay
This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as chemoattractant)
-
This compound
-
Crystal violet stain
Procedure:
-
For the invasion assay, coat the transwell inserts with Matrigel.
-
Seed 5 x 10^4 cells in the upper chamber in serum-free medium containing this compound or vehicle control.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
Clonogenic Assay
This assay measures the ability of a single cell to grow into a colony, a key characteristic of stemness.
Materials:
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal violet stain
Procedure:
-
Seed a low density of cells (200-1000 cells/well) in 6-well plates.
-
Treat the cells with this compound or vehicle control and incubate for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for targeting cancer stem cells. Its ability to inhibit DCLK1 kinase activity leads to the disruption of key signaling pathways, resulting in a reduction of CSC self-renewal, proliferation, and invasion. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of DCLK1 inhibition in oncology. Further in vivo studies are warranted to fully elucidate the clinical potential of this compound.
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dclk1-IN-1: A Novel Kinase Inhibitor Reshaping the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical player in tumorigenesis and a marker for cancer stem cells (CSCs) in a variety of solid tumors, including those of the gastrointestinal tract, pancreas, and colon.[1] Its overexpression is frequently associated with poor prognosis, metastasis, and resistance to conventional therapies.[2][3] Dclk1-IN-1, a potent and selective small-molecule inhibitor of DCLK1 kinase activity, is a promising therapeutic agent that not only targets CSCs but also modulates the tumor microenvironment (TME) to favor anti-tumor immunity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its multifaceted effects on the TME, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Mechanism of Action
This compound is a selective chemical probe for the DCLK1 kinase domain, exhibiting potent binding and inhibitory activity against both DCLK1 and its homolog DCLK2.[4][5] The compound has demonstrated a favorable pharmacokinetic profile in preclinical models, including good oral bioavailability, making it suitable for in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy and activity of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (DCLK1 binding) | 9.5 nM | KINOMEscan | |
| IC50 (DCLK1 kinase assay) | 57.2 nM | 33P-labeled ATP assay | |
| IC50 (DCLK2 binding) | 31 nM | KINOMEscan | |
| IC50 (DCLK2 kinase assay) | 103 nM | 33P-labeled ATP assay | |
| IC50 (Cellular Target Engagement) | 279 nM | HCT116 cells (NanoBRET) |
Table 2: Effects of this compound on Cancer Cell Viability and Stemness
| Cell Line | Assay | Concentration | Effect | Reference |
| ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | MTT Assay | Up to 10 µM | Little effect on proliferation (IC50 ~22-35 µM) | |
| ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | 2D Colony Formation | As low as 1 µM | Strong inhibition | |
| ACHN, CAKI-1 (Renal Cell Carcinoma) | Floating Spheroid Assay | 1, 5, 10 µM | Significant inhibition of stemness | |
| OVCAR-4 (Ovarian Cancer) | 3D Spheroid Viability | Combination with Cisplatin | Synergistic cytotoxic effect | |
| HCT116 (Colorectal Cancer) | Sphere Growth Assay | Not specified | Significant reduction |
Table 3: Immunomodulatory Effects of this compound in the Tumor Microenvironment
| Cancer Type | Finding | Method | Reference |
| Renal Cell Carcinoma (RCC) | DCLK1 expression negatively correlated with CD8+ T-cell infiltration. | TCGA data analysis (CIBERSORT) | |
| Renal Cell Carcinoma (RCC) | DCLK1 expression positively correlated with M2 macrophage infiltration. | TCGA data analysis (CIBERSORT) | |
| Renal Cell Carcinoma (RCC) | This compound treatment reduced PD-L1 expression. | Immunoblotting | |
| Renal Cell Carcinoma (RCC) | This compound increased immune-mediated cytotoxicity in co-culture with PBMCs. | Co-culture assay | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | DCLK1 overexpression led to increased M2 macrophages and decreased CD4+ and CD8+ T cells in vivo. | Immunohistological staining | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | This compound restored CD4+ and CD8+ T-cell activity. | CFSE-based T-cell proliferation assay | |
| Colon and Gastric Adenocarcinoma | High DCLK1 expression correlated with increased infiltration of TAMs and Treg cells. | TCGA data analysis |
Key Signaling Pathways Modulated by DCLK1
DCLK1 is a central node in several oncogenic signaling pathways that drive cancer progression and influence the TME. This compound, by inhibiting DCLK1 kinase activity, can disrupt these critical pathways.
Caption: DCLK1 signaling network in cancer and the tumor microenvironment.
Experimental Protocols
This section provides a detailed methodology for key experiments used to characterize the effects of this compound.
Western Blotting for Protein Expression Analysis
Objective: To determine the effect of this compound on the expression levels of target proteins (e.g., DCLK1, p-DCLK1, PD-L1, EMT markers).
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., ACHN, 786-O, CAKI-1) at a density of 1x10^6 cells per 100mm dish. Allow cells to adhere overnight. Treat cells with this compound at desired concentrations (e.g., 5 µM, 10 µM) or DMSO as a vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Spheroid Formation Assay for Cancer Stemness
Objective: To assess the effect of this compound on the self-renewal capacity and stem-like properties of cancer cells.
Protocol:
-
Cell Seeding: Dissociate cancer cells into a single-cell suspension. Seed a low density of cells (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.
-
Culture Medium: Culture cells in serum-free medium supplemented with B27, EGF, and bFGF to promote spheroid formation.
-
Treatment: Add this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) to the culture medium at the time of seeding.
-
Incubation: Incubate the plates for 7-14 days to allow for spheroid formation.
-
Quantification: Count the number and measure the size of spheroids in each well using a microscope and imaging software.
T-Cell Co-culture and Cytotoxicity Assay
Objective: To evaluate the impact of this compound on the ability of T-cells to kill cancer cells.
Protocol:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cancer Cell Treatment: Plate cancer cells and treat with this compound or DMSO for 48 hours.
-
Co-culture: Add PBMCs to the treated cancer cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Co-culture the cells for 24-72 hours.
-
Cytotoxicity Measurement: Assess cancer cell viability using a lactate dehydrogenase (LDH) release assay or by flow cytometry using viability dyes (e.g., Propidium Iodide).
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Dclk1-IN-1 in Colorectal Cancer: A Technical Overview of its Targets and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doublecortin-like kinase 1 (DCLK1), a protein kinase overexpressed in various malignancies including colorectal cancer (CRC), has emerged as a critical regulator of cancer stem cells (CSCs), tumor growth, and metastasis. Its role in promoting an aggressive phenotype and chemoresistance makes it a compelling therapeutic target. This technical guide provides an in-depth analysis of Dclk1-IN-1, a selective inhibitor of DCLK1, and its impact on colorectal cancer. We will delve into its molecular targets, the signaling pathways it modulates, and provide detailed experimental protocols for its investigation.
This compound: Potency and Cellular Effects
This compound is a potent and selective inhibitor of DCLK1 kinase activity. Its efficacy has been demonstrated across various colorectal cancer cell lines, where it significantly impairs cell viability, survival, and migration.
| Compound | Assay Type | Cell Line/System | Potency (IC50) | Reference |
| This compound | Kinase Activity Assay | Recombinant DCLK1 | 143 nM | [1] |
| This compound | Cell Viability (MTT) | HCT116 | 3.842 µM | [1] |
| This compound | Cell Viability (MTT) | hCRC#1 | 3.620 µM | [1] |
| This compound | NanoBRET Target Engagement | HCT116 | 279 nM | [2][3] |
| This compound | KINOMEscan Binding Assay | Recombinant DCLK1 | 9.5 nM | |
| This compound | 33P-labeled ATP Kinase Assay | Recombinant DCLK1 | 57 nM |
Treatment with this compound has been shown to reduce the self-renewal capacity of CRC cells, as evidenced by a decrease in sphere formation. Furthermore, at concentrations that do not affect cell growth, this compound significantly inhibits CRC cell migration. In vivo studies using mouse models of colorectal cancer have confirmed that inhibition of DCLK1 kinase activity impairs tumor seeding and growth capabilities.
Core Signaling Pathway: The DCLK1/XRCC5/COX2 Axis
Recent research has elucidated a novel signaling pathway through which DCLK1 drives colorectal cancer aggressiveness. This pathway involves the direct interaction and phosphorylation of the X-ray repair cross-complementing 5 (XRCC5) protein by DCLK1. This phosphorylation event is a critical step that leads to the transcriptional activation of cyclooxygenase-2 (COX2) and subsequent production of prostaglandin E2 (PGE2). This cascade contributes to the generation of an inflammatory tumor microenvironment, which is known to promote cancer progression.
References
Dclk1-IN-1: A Technical Guide to its Impact on Neurogenesis and Neuronal Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein kinase that plays a pivotal role in the intricate processes of neurogenesis and neuronal development. Its involvement in cell migration, axon and dendrite growth, and synapse maturation has made it a compelling target for therapeutic intervention in neurological disorders. This technical guide provides a comprehensive overview of DCLK1's function in the nervous system and the impact of its selective inhibitor, Dclk1-IN-1. We delve into the molecular mechanisms, present quantitative data from relevant studies, and provide detailed experimental protocols to facilitate further research in this promising area. The guide also visualizes key signaling pathways and experimental workflows to offer a clear and concise understanding of the core concepts.
Introduction to DCLK1 in Neurogenesis and Neuronal Development
DCLK1, a member of the doublecortin family, is highly expressed in the developing mammalian brain, particularly in regions of active neurogenesis such as the neocortex and cerebellum[1]. Its expression is crucial for the proper development of the nervous system, influencing a range of processes from the initial division of neural progenitors to the final maturation of synapses.
DCLK1's function is multifaceted, owing to its unique structure which includes two N-terminal doublecortin domains that bind to microtubules, a C-terminal serine/threonine kinase domain, and a serine/proline-rich domain that facilitates protein-protein interactions[2]. This architecture allows DCLK1 to act as a regulator of microtubule polymerization and stability, processes fundamental to neuronal migration and the extension of neurites[2][3]. Studies have shown that DCLK1 is involved in controlling mitotic spindle formation and the progression of the M phase in neural progenitors, thereby influencing their fate towards a neuronal lineage[4]. Furthermore, DCLK1 has been implicated in the transport of essential cargo within neurons, impacting dendritic growth and the formation of dendritic spines, the primary sites of excitatory synapses.
Given its significant role, the modulation of DCLK1 activity presents a potential therapeutic strategy for various neurological conditions. The development of selective inhibitors, such as this compound, provides a powerful tool to probe the function of DCLK1 and to explore its therapeutic potential.
This compound: A Selective Inhibitor of DCLK1
This compound is a potent and selective, in vivo-compatible chemical probe of the DCLK1 kinase domain. It also exhibits inhibitory activity against DCLK2, a close homolog. The development of this inhibitor has been primarily driven by cancer research, where DCLK1 is considered a tumor stem cell marker. However, its utility extends to the field of neuroscience for dissecting the kinase-dependent functions of DCLK1 in neuronal processes.
Quantitative Data on this compound Activity
The following tables summarize the in vitro inhibitory activity of this compound and a related inhibitor, LRRK2-IN-1, which also potently inhibits DCLK1. While much of the data originates from cancer cell line studies, it provides a valuable reference for its potential efficacy in neural cell types.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| DCLK1 | KINOMEscan Binding Assay | 9.5 | |
| DCLK1 | 33P-labeled ATP Kinase Assay | 57 | |
| DCLK2 | KINOMEscan Binding Assay | 31 | |
| DCLK2 | 33P-labeled ATP Kinase Assay | 103 | |
| DCLK1 | NanoBRET Target Engagement (HCT116 cells) | 279 |
Table 2: In Vitro Inhibitory Activity of LRRK2-IN-1
| Target | IC50 (nM) | Reference |
| DCLK1 | 2.6 | |
| LRRK2 | 13 |
Table 3: Effect of DCLK1 Inhibition on Cancer Cell Lines (as a proxy for potential effects on neural cells)
| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |
| LRRK2-IN-1 | AsPC-1 (Pancreatic Cancer) | Proliferation (MTT) | Inhibition | IC50 ~5 µM | |
| LRRK2-IN-1 | HCT116 (Colon Cancer) | Proliferation (MTT) | Inhibition | IC50 ~5 µM | |
| LRRK2-IN-1 | AsPC-1 (Pancreatic Cancer) | Migration | Inhibition | 5 µM | |
| LRRK2-IN-1 | AsPC-1 (Pancreatic Cancer) | Invasion | Inhibition | 5 µM | |
| This compound | ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | Colony Formation | Inhibition | 1-10 µM | |
| This compound | ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | Migration and Invasion | Inhibition | Not specified |
DCLK1 Signaling in Neurogenesis and Neuronal Development
DCLK1 is integrated into complex signaling networks that govern the development and function of the nervous system. Its interaction with key pathways like Notch and its role in cytoskeletal dynamics are central to its function.
DCLK1 and Notch Signaling
The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions, including those of neural stem cells. Studies in cancer models have demonstrated a positive correlation between DCLK1 expression and the activation of the Notch signaling pathway. Inhibition of DCLK1 leads to a downregulation of active NOTCH1 and its downstream effectors, such as HES1 and HEY1. This suggests that DCLK1 may act upstream of or as a positive regulator of Notch signaling, thereby influencing the balance between neural stem cell proliferation and differentiation.
Caption: DCLK1's potential positive regulation of the Notch signaling pathway.
DCLK1 and Cytoskeletal Dynamics
DCLK1 directly interacts with microtubules through its doublecortin domains, promoting their polymerization and stability. This function is critical for the dynamic changes in cell shape required for neuronal migration and the extension of axons and dendrites. DCLK1's kinase activity is also implicated in regulating the interaction of microtubules with other cellular components. For instance, DCLK1 can phosphorylate microtubule-associated proteins, influencing their function and the overall organization of the cytoskeleton.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dclk1 doublecortin-like kinase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 4. Doublecortin-like kinase controls neurogenesis by regulating mitotic spindles and M phase progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Dclk1-IN-1 in Regulating Cell Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of cell motility and a promising therapeutic target in various cancers. This technical guide provides an in-depth overview of the molecular mechanisms underlying the inhibitory effects of DCLK1-IN-1, a selective DCLK1 inhibitor, on cell migration and invasion. We delve into the signaling pathways modulated by this compound, present quantitative data on its efficacy, and provide detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating DCLK1-targeted therapies to impede cancer cell motility.
Introduction
Cell motility is a fundamental process involved in physiological events such as embryonic development and wound healing. However, in the context of cancer, aberrant cell motility drives tumor invasion and metastasis, the primary causes of cancer-related mortality. Doublecortin-like kinase 1 (DCLK1), a microtubule-associated protein kinase, is overexpressed in numerous cancers and has been identified as a key driver of cancer stemness and epithelial-mesenchymal transition (EMT), a crucial process for initiating metastasis.[1][2]
This compound is a potent and selective small-molecule inhibitor of DCLK1 kinase activity.[3] Its development has provided a valuable tool to dissect the molecular pathways regulated by DCLK1 and to explore the therapeutic potential of DCLK1 inhibition. This guide will explore the molecular basis of this compound's action in regulating cell motility.
Mechanism of Action of this compound
This compound exerts its effects by directly binding to the kinase domain of DCLK1, thereby inhibiting its phosphotransferase activity.[3] This inhibition disrupts the downstream signaling cascades that are dependent on DCLK1's kinase function, ultimately leading to a reduction in cell motility.
Impact on Epithelial-Mesenchymal Transition (EMT)
One of the primary mechanisms by which this compound inhibits cell motility is through the reversal of EMT.[4] EMT is a cellular program where epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory, mesenchymal phenotype. DCLK1 is known to promote EMT by upregulating key EMT-inducing transcription factors (EMT-TFs) such as ZEB1, Snail, and Slug.
Treatment with this compound has been shown to decrease the expression of these EMT-TFs and the mesenchymal marker Vimentin, while increasing the expression of the epithelial marker E-cadherin. This shift in marker expression signifies a transition from a mesenchymal to an epithelial-like state, resulting in decreased migratory and invasive capabilities.
Modulation of Downstream Signaling Pathways
DCLK1 is implicated in the regulation of several signaling pathways that are crucial for cell motility, including the NOTCH, Wnt/β-catenin, and PI3K/AKT pathways. By inhibiting DCLK1, this compound can indirectly modulate these pathways. For instance, DCLK1 inhibition has been shown to downregulate active NOTCH1 and its downstream effectors.
The signaling network affected by this compound is complex and can be cell-type dependent. The following diagram illustrates a generalized overview of the key signaling pathways influenced by this compound in the context of cell motility.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ACHN | Renal Cell Carcinoma | ~22 | |
| 786-O | Renal Cell Carcinoma | ~35 | |
| CAKI-1 | Renal Cell Carcinoma | ~30 |
Note: IC50 values for proliferation inhibition in 2D culture. This compound shows greater potency in inhibiting clonogenic capacity and 3D spheroid growth at lower concentrations (1-10 µM).
Table 2: Effect of this compound on Cell Migration and Invasion
| Cell Line | Assay | Treatment Concentration (µM) | % Inhibition of Migration/Invasion | Reference |
| ACHN | Wound Healing | 0.5 - 10 | Dose-dependent decrease | |
| 786-O | Wound Healing | 10 | Significant decrease | |
| CAKI-1 | Wound Healing | 0.5 - 10 | Dose-dependent decrease | |
| ACHN | Transwell Migration | 10 | >50% | |
| 786-O | Transwell Migration | 10 | >50% | |
| CAKI-1 | Transwell Migration | 10 | >50% | |
| ACHN | Transwell Invasion | 10 | Significant decrease | |
| 786-O | Transwell Invasion | 10 | Significant decrease | |
| CAKI-1 | Transwell Invasion | 10 | Significant decrease | |
| OVCAR-8 CPR | Transwell Migration | Not specified | Significant reduction | |
| OVCAR-8 CPR | Transwell Invasion | Not specified | Significant reduction |
Table 3: Effect of this compound on EMT Marker Expression
| Cell Line | Marker | Treatment Concentration (µM) | Change in Expression | Reference |
| PDAC cells | ZEB1, Snail, Vimentin | Not specified | Decreased | |
| ACHN | N-Cadherin, Vimentin | 5, 10 | Decreased | |
| 786-O | N-Cadherin | 5, 10 | Decreased | |
| CAKI-1 | N-Cadherin, Vimentin | 5, 10 | Decreased | |
| 786-O | E-Cadherin | Not specified | Increased membrane localization | |
| CAKI-1 | E-Cadherin | Not specified | Increased membrane localization | |
| OVCAR-8 CPR Spheroids | Vimentin, Snail, Zeb-2 | Not specified | Significant decrease |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Wound Healing Assay
This assay measures collective cell migration.
Materials:
-
12-well or 6-well culture plates
-
Culture inserts (e.g., Ibidi Culture-Inserts) or a 200 µL pipette tip
-
Cell culture medium (with and without serum)
-
This compound stock solution
-
Inverted microscope with a camera
Procedure:
-
Seed cells into a 12-well plate at a density that will form a confluent monolayer within 24 hours. If using culture inserts, place them in the wells before seeding.
-
Incubate the cells until they reach ~90-100% confluency.
-
Gently remove the culture insert to create a defined cell-free gap. Alternatively, create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with serum-free medium to remove dislodged cells.
-
Add fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Capture images of the "wound" at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.
Transwell Migration and Invasion Assay
This assay assesses the migratory and invasive potential of individual cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Cell culture medium (with and without serum)
-
This compound stock solution
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or Diff-Quik)
-
Inverted microscope
Procedure:
-
For the invasion assay, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Pre-treat cells with this compound or vehicle control for a specified time (e.g., 48-72 hours).
-
Resuspend the pre-treated cells in serum-free medium at a concentration of 2 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension (40,000 cells) to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate for 24 hours.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in multiple fields of view using a microscope.
Western Blotting
This technique is used to detect changes in the expression of specific proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DCLK1, anti-p-DCLK1, anti-Vimentin, anti-E-cadherin, anti-ZEB1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound is a valuable pharmacological tool for investigating the role of DCLK1 in cell motility. Its ability to inhibit DCLK1 kinase activity leads to the suppression of key signaling pathways, most notably the EMT program, resulting in a significant reduction in cancer cell migration and invasion. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting DCLK1 in metastatic cancers. Further investigation into the intricate signaling networks regulated by DCLK1 will undoubtedly unveil new avenues for cancer therapy.
References
- 1. Inhibition of DCLK1 with this compound Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dclk1-IN-1: A Chemical Probe for Unraveling DCLK1 Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant target in cancer research, implicated in tumorigenesis, cancer stem cell maintenance, and metastasis in a variety of malignancies, including pancreatic, colorectal, and renal cell carcinomas.[1][2][3] The development of selective chemical probes is crucial for dissecting the complex biology of DCLK1 and validating its potential as a therapeutic target. Dclk1-IN-1 is a potent and selective, orally bioavailable small molecule inhibitor of DCLK1 and its close homolog DCLK2, designed to facilitate the investigation of DCLK1's role in cellular signaling and disease.[1][4] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, kinase selectivity, and detailed experimental protocols for its use in studying DCLK1 biology.
Biochemical and Cellular Characterization of this compound
This compound was developed through a structure-based design and chemoproteomic profiling approach to create a highly selective and in vivo-compatible chemical probe for the DCLK1 kinase domain. The compound exhibits potent inhibition of DCLK1 and DCLK2 in various assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, Dclk1-NEG.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Target | Assay Type | IC50 / Kd (nM) | ATP Concentration | Reference |
| DCLK1 | KINOMEscan Binding Assay | 9.5 | N/A | |
| DCLK1 | 33P-ATP Kinase Assay | 57.2 | 50 µM | |
| DCLK1 | Isothermal Titration Calorimetry (ITC) | 109 (Kd) | N/A | |
| DCLK2 | KINOMEscan Binding Assay | 31 | N/A | |
| DCLK2 | 33P-ATP Kinase Assay | 103 | 100 µM |
Table 2: Cellular Target Engagement of this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| HCT116 | NanoBRET Target Engagement | 279 |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t1/2) | 2.09 hours | |
| Area Under the Curve (AUC) | 5506 h*ng/mL | |
| Oral Bioavailability | 81% |
Kinase Selectivity Profile
A critical feature of a chemical probe is its selectivity for the intended target over other related proteins. This compound has been extensively profiled against a large panel of human kinases and has demonstrated exceptional selectivity for DCLK1 and DCLK2.
In a KINOMEscan profiling assay against 489 human kinases at a concentration of 1 µM, this compound exclusively inhibited DCLK1 and DCLK2 to below 10% of the control signal. In contrast, the structurally related negative control compound, Dclk1-NEG, showed no significant inhibition of any kinases at this concentration. While this compound shows weak inhibition of ERK5 in some cellular assays, it has a dramatic improvement in selectivity against ACK, LRRK2, and BRD4 compared to its precursors.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound.
In Vitro Kinase Inhibition Assay (33P-ATP)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant DCLK1.
-
Reagents and Materials:
-
Recombinant DCLK1 kinase domain
-
Peptide substrate (e.g., derivative of PRAK)
-
33P-labeled ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
This compound and DMSO (vehicle control)
-
Microcapillary electrophoresis system
-
-
Procedure:
-
Prepare a reaction mixture containing the recombinant DCLK1 kinase domain and the peptide substrate in kinase buffer.
-
Add varying concentrations of this compound or DMSO to the reaction mixture.
-
Initiate the kinase reaction by adding 33P-labeled ATP (at a concentration near the Km for DCLK1, e.g., 50 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction.
-
Measure the conversion of the peptide substrate to its phosphorylated form using a microcapillary electrophoresis system.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies the binding of this compound to DCLK1 in live cells.
-
Reagents and Materials:
-
HCT116 cells
-
Plasmid encoding DCLK1-NanoLuc® fusion protein
-
NanoBRET™ tracer (e.g., TAE684-NanoBRET-590)
-
Nano-Glo® Live Cell Reagent
-
Opti-MEM® I Reduced Serum Medium
-
This compound and DMSO
-
Plate reader capable of measuring BRET signals
-
-
Procedure:
-
Transfect HCT116 cells with the DCLK1-NanoLuc® fusion protein plasmid.
-
Plate the transfected cells in a white-bottom 96-well plate.
-
Treat the cells with varying concentrations of this compound or DMSO.
-
Add the NanoBRET™ tracer to the cells.
-
Add the Nano-Glo® Live Cell Reagent to generate the NanoLuc® luminescence.
-
Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader.
-
Calculate the BRET ratio and determine the IC50 value for target engagement.
-
Western Blotting for DCLK1 Phosphorylation
This method is used to assess the inhibition of DCLK1 kinase activity in cells by measuring the phosphorylation of DCLK1 at a specific site (e.g., Serine 337).
-
Reagents and Materials:
-
Renal cell carcinoma (RCC) cell lines (e.g., ACHN, 786-O, CAKI-1)
-
This compound and DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-DCLK1 (Ser337), anti-total DCLK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Plate RCC cells and allow them to adhere.
-
Serum-starve the cells, then treat with this compound (e.g., 10 µM) or DMSO, followed by stimulation with fetal bovine serum (FBS).
-
Incubate for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-DCLK1 signal to the total DCLK1 signal.
-
DCLK1 Signaling and Experimental Workflows
DCLK1 is implicated in several key oncogenic signaling pathways. This compound serves as a valuable tool to probe these pathways and understand the functional consequences of DCLK1 inhibition.
DCLK1 Signaling Pathways
DCLK1 has been shown to interact with and modulate several critical signaling pathways involved in cancer progression, including:
-
Wnt/β-catenin Pathway: DCLK1 can interact with β-catenin, promoting the formation of the β-catenin–TCF4 complex and activating Wnt signaling, which is crucial for epithelial-mesenchymal transition (EMT) and metastasis.
-
Notch Signaling Pathway: DCLK1 expression has been positively correlated with the activation of the Notch signaling pathway, a key driver in the tumorigenesis of several cancers, including head and neck squamous cell carcinoma.
-
RAS/MAPK Pathway: In pancreatic cancer, DCLK1 is expressed downstream of K-Ras activation, and its overexpression can induce the ERK-MAPK pathway, promoting malignancy and metastasis.
-
PI3K/AKT/mTOR Pathway: DCLK1 can activate the PI3K/AKT/mTOR signaling pathway, contributing to increased invasion and drug resistance in pancreatic cancer models.
Experimental Workflow for this compound Characterization
The characterization of this compound as a chemical probe involves a multi-step workflow to establish its potency, selectivity, and cellular activity.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for DCLK1 and DCLK2. Its favorable in vitro and in vivo properties make it an invaluable tool for researchers investigating the biological functions of DCLK1 in both normal physiology and disease states, particularly in the context of cancer. The use of this compound, in conjunction with its negative control Dclk1-NEG, will enable a more precise understanding of DCLK1-mediated signaling pathways and will aid in the validation of DCLK1 as a therapeutic target for drug development.
References
A Deep Dive into the Structural Basis of DCLK1 Inhibition by Dclk1-IN-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant target in oncology, primarily due to its role as a cancer stem cell marker and its involvement in tumorigenesis and metastasis across various cancers, including pancreatic, colorectal, and renal cell carcinoma.[1][2][3] DCLK1 is a multifunctional serine/threonine kinase that contains two N-terminal doublecortin domains responsible for microtubule binding and a C-terminal kinase domain.[1][3] Its overexpression is often correlated with poor patient prognosis. The kinase activity of DCLK1 is implicated in the regulation of key oncogenic signaling pathways such as Notch, Wnt, NF-κB, and Ras.
The development of specific chemical probes is crucial to dissect the complex biology of DCLK1 and validate its potential as a therapeutic target. Dclk1-IN-1 is a first-in-class, potent, and selective inhibitor of the DCLK1 kinase domain, developed through a combination of chemoproteomic profiling and structure-based design. This technical guide provides a comprehensive overview of the structural analysis of this compound binding to DCLK1, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated molecular interactions and pathways.
Quantitative Data: Binding Affinity and Inhibitory Potency
The inhibitory activity of this compound has been rigorously characterized using a suite of orthogonal biochemical and cellular assays. The data consistently demonstrates potent and selective inhibition of DCLK1 and its close homolog DCLK2. A structurally related negative control compound, DCLK1-NEG, shows significantly reduced activity, highlighting the specificity of this compound.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | KINOMEscan Binding Assay | DCLK1 | IC₅₀ | 9.5 nM | |
| ³³P-ATP Kinase Assay (50 µM ATP) | DCLK1 | IC₅₀ | 57 nM | ||
| Isothermal Titration Calorimetry (ITC) | DCLK1 | Kd | 109 nM | ||
| NanoBRET Target Engagement (HCT116 cells) | DCLK1 | IC₅₀ | 279 nM | ||
| KINOMEscan Binding Assay | DCLK2 | IC₅₀ | 31 nM | ||
| ³³P-ATP Kinase Assay (100 µM ATP) | DCLK2 | IC₅₀ | 103 nM | ||
| DCLK1-NEG | All Assays | DCLK1 | - | >100-fold less active than this compound | |
| Table 1: Summary of In Vitro and Cellular Activity of this compound. |
Structural Analysis of the DCLK1:this compound Complex
The high selectivity and potency of this compound are rationalized by the co-crystal structure of the inhibitor bound to the DCLK1 kinase domain (PDB: 7kxw). The structural data reveals that this compound induces a significant conformational change in the ATP-binding pocket, a feature that underpins its selectivity.
The benzopyrimido-diazipinone scaffold of this compound settles into the hydrophobic pocket of the kinase domain. The binding is characterized by specific hydrogen bonds and van der Waals interactions with key residues. Notably, the trifluoroethyl group at the R1 position, a critical modification from its precursors, contributes to improved selectivity against other kinases like ERK5 and LRRK2. The structure shows two molecules of the DCLK1 kinase domain bound to this compound within the asymmetric unit, arranged in a "head-to-tail" fashion. This structural insight provides a robust platform for the future design of next-generation, potentially isoform-specific, DCLK1 inhibitors.
Key interactions and consequences of this compound binding.
Experimental Protocols
The characterization of this compound binding involved several key biophysical and biochemical assays. Below are generalized methodologies for these critical experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
-
Preparation: Purified, recombinant DCLK1 kinase domain is dialyzed into the appropriate buffer. This compound is dissolved in the same buffer to minimize heat of dilution effects.
-
Loading: The DCLK1 protein solution is loaded into the sample cell of the calorimeter. The this compound solution is loaded into the injection syringe.
-
Titration: A series of small, sequential injections of this compound into the DCLK1 solution is performed at a constant temperature.
-
Data Analysis: The heat change after each injection is measured and plotted against the molar ratio of the ligand to the protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
Radiometric Kinase Assay (³³P-ATP)
This assay measures the enzymatic activity of DCLK1 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.
-
Reaction Setup: A reaction mixture is prepared containing the DCLK1 kinase domain, a specific peptide substrate (e.g., a derivative of PRAK), and varying concentrations of this compound.
-
Initiation: The kinase reaction is initiated by the addition of a mix of unlabeled ATP and γ-³³P-labeled ATP. For DCLK1, this is typically performed at an ATP concentration near its KM (e.g., 50 µM).
-
Incubation & Quenching: The reaction is allowed to proceed for a defined period at a controlled temperature before being stopped (quenched), often by adding a strong acid like phosphoric acid.
-
Separation & Detection: The phosphorylated substrate is separated from the unreacted ³³P-ATP, typically using phosphocellulose paper or microcapillary electrophoresis. The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager to determine the level of kinase inhibition.
NanoBRET™ Target Engagement Assay
The NanoBRET assay is a live-cell method to quantify compound binding to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® (Nluc) luciferase-tagged protein and a fluorescently labeled tracer that binds to the same protein.
-
Cell Preparation: Cells (e.g., HCT116) are engineered to express DCLK1 fused to the Nluc luciferase (DCLK1-Nluc).
-
Assay Plating: The DCLK1-Nluc expressing cells are plated in multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the unlabeled test compound (this compound).
-
Tracer Addition: A fluorescently labeled tracer that binds to the DCLK1 active site is added to all wells.
-
Signal Detection: The NanoLuc substrate is added to initiate the bioluminescent reaction. The BRET signal (emission at tracer wavelength) and the luciferase signal (emission at Nluc wavelength) are measured.
-
Data Analysis: The ratio of the two signals is calculated. Competitive displacement of the tracer by this compound results in a decrease in the BRET signal, from which an IC₅₀ value can be determined.
Workflow for inhibitor characterization.
DCLK1 Signaling and Modulation by this compound
DCLK1 is a critical node in several signaling pathways that drive cancer progression. It has been shown to regulate the epithelial-to-mesenchymal transition (EMT), a process crucial for metastasis, through pathways including Notch, Wnt/β-catenin, and NF-κB. Inhibition of DCLK1's kinase activity by this compound has been demonstrated to suppress these pathways. For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines, DCLK1 inhibition leads to the downregulation of the NOTCH1 intracellular domain (NICD) and its downstream targets HES1 and HEY1. Similarly, this compound treatment in renal cell carcinoma models downregulates pluripotency and EMT-associated markers.
DCLK1's role in the NOTCH signaling pathway.
Conclusion
This compound stands as a pivotal chemical tool for the functional interrogation of DCLK1 kinase biology. The structural analysis of its binding mode reveals a mechanism of potent and selective inhibition driven by an induced-fit conformational change in the DCLK1 ATP-binding site. The comprehensive quantitative data and the well-defined experimental protocols provide a solid foundation for its use in both in vitro and in vivo studies. By inhibiting DCLK1, this compound effectively modulates key oncogenic signaling pathways, thereby reducing cancer cell stemness, invasion, and proliferation. This guide consolidates the critical technical information on this compound, providing a valuable resource for researchers aiming to further unravel the complexities of DCLK1 and accelerate the development of novel cancer therapeutics.
References
Dclk1-IN-1: A Technical Guide to Overcoming Chemoresistance
A Deep Dive into the Role and Mechanisms of a Novel DCLK1 Inhibitor for Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in cancer progression and therapy resistance.[1][2][3] Predominantly recognized as a cancer stem cell (CSC) marker, DCLK1 is overexpressed in a multitude of solid tumors, including pancreatic, colorectal, renal, and ovarian cancers.[1][4] Its expression is strongly correlated with poor prognosis, metastasis, and resistance to conventional chemotherapies. Dclk1-IN-1, a selective small-molecule inhibitor of DCLK1, has shown significant promise in preclinical studies by attenuating chemoresistance and inhibiting tumor growth. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in sensitizing cancer cells to chemotherapy, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Targeting the Kinase Activity of a Cancer Stem Cell Driver
This compound is a potent and selective chemical probe that targets the kinase domain of DCLK1 and its homolog DCLK2. By inhibiting the kinase activity of DCLK1, this compound disrupts the downstream signaling pathways that are crucial for maintaining cancer stemness, promoting epithelial-mesenchymal transition (EMT), and driving chemoresistance. The inhibitor has demonstrated efficacy in various cancer models, particularly in patient-derived organoids, which are considered more clinically relevant than traditional 2D cell cultures.
Signaling Pathways Modulated by this compound
DCLK1 is a central node in several oncogenic signaling pathways. This compound exerts its anti-cancer effects by modulating these critical pathways:
-
KRAS/PI3K/AKT/mTOR Pathway: In pancreatic ductal adenocarcinoma (PDAC), DCLK1 has been shown to activate KRAS, a key driver of tumorigenesis. Inhibition of DCLK1 with this compound can disrupt this signaling cascade, leading to reduced cell proliferation, invasion, and increased sensitivity to chemotherapy.
-
Wnt/β-catenin Pathway: DCLK1 is known to regulate the Wnt/β-catenin signaling pathway, which is fundamental for stem cell self-renewal. By inhibiting DCLK1, this compound can suppress the aberrant activation of this pathway in cancer cells.
-
NOTCH Pathway: DCLK1 has been identified as a positive regulator of the NOTCH signaling network, which is involved in cell fate decisions and cancer development. This compound can downregulate NOTCH1 signaling, leading to decreased proliferation and migration.
-
TGFβ Signaling and EMT: DCLK1 promotes EMT, a process that endows cancer cells with migratory and invasive properties and contributes to drug resistance. This compound has been shown to reverse EMT, as evidenced by the downregulation of mesenchymal markers like N-Cadherin and ZEB1, and the upregulation of epithelial markers.
Below is a diagram illustrating the central role of DCLK1 in various oncogenic signaling pathways and the inhibitory effect of this compound.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound in different cancer models.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Binding Assay) | 9.5 nM | DCLK1 | |
| 31 nM | DCLK2 | ||
| IC50 (Kinase Assay) | 57.2 nM | DCLK1 | |
| 103 nM | DCLK2 | ||
| IC50 (Cellular Target Engagement) | 279 nM | HCT116 | |
| IC50 (Cell Viability - MTT Assay) | ~22-35 µM | ACHN, 786-O, CAKI-1 (RCC) | |
| 3.842 µM | HCT116 (CRC) | ||
| 3.620 µM | hCRC#1 (CRC) |
Table 2: Effects of this compound on Cancer Cell Phenotypes
| Cancer Type | Cell Line(s) | Treatment | Effect | Quantitative Finding | Reference |
| Renal Cell Carcinoma (RCC) | ACHN, 786-O, CAKI-1 | This compound (1, 5, 10 µM) | Inhibition of colony formation | Significant reduction in colonies | |
| Ovarian Cancer | Cisplatin-resistant HGSOC cells | This compound + Cisplatin | Synergistic cytotoxicity in 3D culture | - | |
| Colorectal Cancer (CRC) | HCT116 | This compound (3 µM) | Increased apoptosis | Significant increase in apoptotic cells | |
| Colorectal Cancer (CRC) | HCT116 | This compound (1 µM) | Reduced cell migration | Significant reduction in wound closure | |
| Pancreatic Cancer (PDAC) | DCLK1-overexpressing cells | This compound | Decreased migration and invasion | - |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
1. Cell Viability and Proliferation Assays (MTT Assay)
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound.
-
Methodology:
-
Seed cancer cells (e.g., ACHN, 786-O, CAKI-1) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Colony Formation Assay
-
Objective: To assess the long-term proliferative capacity and clonogenic survival of cancer cells after treatment with this compound.
-
Methodology:
-
Treat cancer cells with this compound for a defined period.
-
Harvest and seed a low density of cells into 6-well plates.
-
Incubate for 1-2 weeks to allow for colony formation.
-
Fix the colonies with a solution like methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Compare the number of colonies in the treated groups to the control group.
-
3. Spheroid Formation Assay (3D Culture)
-
Objective: To evaluate the effect of this compound on cancer stem cell-like properties, such as self-renewal and growth in non-adherent conditions.
-
Methodology:
-
Dissociate cancer cells into a single-cell suspension.
-
Seed the cells in ultra-low attachment plates in a serum-free medium supplemented with growth factors (e.g., EGF, bFGF).
-
Treat the cells with this compound or vehicle control.
-
Incubate for several days to allow for spheroid formation.
-
Capture images of the spheroids and measure their number and size using imaging software.
-
4. Western Blotting
-
Objective: To analyze the expression levels of specific proteins and the phosphorylation status of signaling molecules following this compound treatment.
-
Methodology:
-
Lyse treated and control cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-DCLK1, total DCLK1, c-MET, c-MYC, N-Cadherin).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cancer cells.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for overcoming chemoresistance in a variety of cancers. Its ability to selectively inhibit DCLK1 kinase activity and disrupt multiple oncogenic signaling pathways provides a strong rationale for its further development. The data presented in this guide highlight its potent anti-cancer effects, particularly in reducing cancer stem cell properties and sensitizing tumors to conventional therapies.
Future research should focus on in vivo studies to confirm the efficacy and safety of this compound in more complex biological systems. Combination therapies, pairing this compound with standard-of-care chemotherapeutics or immunotherapies, warrant further investigation to exploit potential synergistic effects and improve patient outcomes. The development of more refined DCLK1 inhibitors and the identification of predictive biomarkers for patient stratification will be crucial steps in translating the promise of DCLK1-targeted therapy into clinical reality.
References
- 1. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuft and Cancer Stem Cell Marker DCLK1: A New Target to Enhance Anti-Tumor Immunity in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Overexpression of DCLK1-AL Increases Tumor Cell Invasion, Drug Resistance, and KRAS Activation and Can Be Targeted to Inhibit Tumorigenesis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Dclk1-IN-1 Effects on Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the effects of Dclk1-IN-1, a selective inhibitor of Doublecortin-like kinase 1 (DCLK1), on patient-derived organoids (PDOs). DCLK1 has emerged as a significant biomarker for cancer stem cells (CSCs) in various malignancies, including colorectal, pancreatic, and renal cancers, playing a crucial role in tumorigenesis, metastasis, and drug resistance[1][2]. PDOs, as three-dimensional cultures derived directly from patient tumors, offer a clinically relevant platform for preclinical drug evaluation. This document details the mechanism of action of this compound, summarizes its impact on PDOs and related models, provides comprehensive experimental protocols, and visualizes key biological pathways and workflows.
DCLK1 Signaling and its Role in Cancer
DCLK1 is a serine/threonine protein kinase that regulates multiple oncogenic signaling pathways essential for cancer progression and the maintenance of a cancer stem cell phenotype[1][3]. Its overexpression is often correlated with more aggressive tumors and resistance to treatment[4]. DCLK1's multifaceted role is attributed to its influence on several critical signaling cascades:
-
Wnt/β-catenin Pathway: In cancers like breast and colorectal, DCLK1 can activate the Wnt/β-catenin pathway, leading to decreased cell migration and invasion upon its inhibition. It can also interact with Traf2 and Nck-interacting kinase (TNIK), an activator of the WNT pathway.
-
Hippo-YAP Pathway: In prostate cancer, DCLK1 promotes stem cell-like characteristics by inhibiting the Hippo pathway, which leads to the activation of the transcriptional co-activator Yes-associated protein (YAP) via Large Tumor Suppressor Homolog 1 (LATS1).
-
NOTCH Pathway: DCLK1 is a positive regulator of the NOTCH signaling pathway. In head and neck squamous cell carcinoma (HNSCC), inhibition of DCLK1 leads to the downregulation of the NOTCH1 intracellular domain (NICD) and its downstream targets.
-
RAS/MAPK Pathway: DCLK1 has been shown to functionally and physically engage with Kras, a potent oncogene. In esophageal cancer, a short isoform of DCLK1 (DCLK1-S) can induce matrix metalloproteinase-2 (MMP2) expression through the MAPK/ERK signaling pathway to activate epithelial-mesenchymal transition (EMT).
The following diagram illustrates the central role of DCLK1 in these interconnected oncogenic pathways.
This compound: A Selective Kinase Inhibitor
This compound is a potent and selective chemical probe designed to inhibit the kinase domain of DCLK1. It demonstrates high specificity with minimal off-target effects, making it a valuable tool for investigating DCLK1 biology. While it showed limited efficacy against traditional 2D cancer cell cultures, this compound has demonstrated significant activity against more clinically relevant patient-derived organoid models.
Quantitative Data on this compound Activity
The following table summarizes the key inhibitory concentrations (IC50) and other quantitative metrics for this compound.
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| Binding Affinity | |||
| DCLK1 Binding | 9.5 nM | Cell-free assay | |
| DCLK2 Binding | 31 nM | Cell-free assay | |
| Target Engagement | 279 nM | HCT116 cells | |
| Kinase Inhibition | |||
| DCLK1 Kinase Activity | 57.2 nM | Kinase assay | |
| DCLK2 Kinase Activity | 103 nM | Kinase assay | |
| Cellular Effects | |||
| DCLK1 Phosphorylation | Strong decrease at 10 µM | RCC Cell Lines | |
| c-MET & c-MYC Expression | Notable decrease at 5-10 µM | RCC Cell Lines |
Effects on Patient-Derived Organoids and Related Models
Studies have shown that DCLK1-expressing PDOs are particularly sensitive to this compound.
-
Pancreatic Ductal Adenocarcinoma (PDAC) PDOs: this compound was found to impair the growth of DCLK1-positive PDAC PDOs. Analysis of these organoids after treatment revealed an enrichment of gene signatures associated with cell motility, suggesting DCLK1's role in this process.
-
Colorectal Cancer (CRC) and Gastric Cancer PDOs: Similar to PDAC models, this compound showed notable efficacy against PDOs derived from CRC and gastric cancers.
-
Renal Cell Carcinoma (RCC) Models: In RCC cell lines, treatment with this compound led to a significant reduction in colony formation, migration, and invasion. It also downregulated pluripotency factors (c-MYC, OCT4, NANOG, SOX2) and EMT-associated markers, providing strong evidence for its anti-stemness properties.
Experimental Protocols
This section provides detailed methodologies for the generation of PDOs and subsequent drug testing with this compound.
Protocol 1: Generation and Culture of Patient-Derived Organoids
This protocol outlines the standardized workflow for establishing PDOs from fresh tumor tissue, adapted from multiple sources.
Methodology:
-
Tissue Collection: Obtain fresh tumor tissue from biopsies or resections in a sterile collection medium on ice.
-
Mechanical Dissociation: Wash the tissue with a basal medium (e.g., Advanced DMEM/F12). Mechanically mince the tissue into fragments smaller than 1 mm.
-
Enzymatic Digestion: Digest the fragments using a solution containing enzymes like collagenase and DNase in a shaking incubator at 37°C until the tissue is dissociated into single cells or small clumps.
-
Cell Plating: Stop the digestion by adding excess basal medium, then pass the suspension through a cell strainer (e.g., 100 µm) to remove large debris. Centrifuge to pellet the cells.
-
Matrigel Embedding: Carefully resuspend the cell pellet in cold Matrigel at a determined concentration (e.g., 100 cells/µL).
-
Dome Formation: Plate 20-50 µL droplets (domes) of the Matrigel/cell mixture into the center of wells in a pre-warmed multi-well plate. Be careful to avoid bubbles.
-
Culture: Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel to polymerize. Gently add pre-warmed, complete organoid growth medium to each well. Culture in a humidified incubator at 37°C and 5% CO2, replacing the medium every 2-3 days.
Protocol 2: High-Throughput Drug Screening on PDOs
This protocol describes how to assess the sensitivity of established PDOs to this compound using high-content imaging.
References
- 1. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Dclk1-IN-1 for In Vitro Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal migration and microtubule regulation.[1][2][3] Emerging evidence has implicated DCLK1 overexpression in multiple human cancers, such as pancreatic, colorectal, and gastric cancer, where its expression often correlates with poor patient prognosis.[1][4] DCLK1 is considered a marker for tuft cells and is involved in regulating tissue regeneration and type II immune responses. Its role in cancer initiation, maintenance, and metastasis has made it an attractive therapeutic target. Dclk1-IN-1 is a potent and selective chemical probe for the DCLK1 kinase domain, also showing inhibitory activity against DCLK2. This orally bioavailable compound serves as a valuable tool for investigating DCLK1 biology and its role in cancer.
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor of the DCLK1 kinase domain. It exhibits high selectivity for DCLK1 and DCLK2 over other kinases like ERK5, ACK, and LRRK2. The inhibitory activity of this compound has been confirmed in various assays, including biochemical kinase assays and cellular target engagement assays.
Quantitative Data Summary
The inhibitory potency of this compound against DCLK1 and related kinases has been determined across multiple assay formats. The following table summarizes the key quantitative data for easy comparison.
| Target | Assay Type | IC50 (nM) | ATP Concentration | Reference |
| DCLK1 | Binding Assay (KINOMEscan) | 9.5 | N/A | |
| Kinase Assay (³³P-ATP) | 57.2 | 50 µM (Km) | ||
| Kinase Assay (Mobility Shift) | 55 | 100 µM | ||
| Cellular Assay (NanoBRET) | 279 | N/A | ||
| DCLK2 | Binding Assay | 31 | N/A | |
| Kinase Assay (³³P-ATP) | 103 | 100 µM (Km) |
Experimental Protocols
Radiometric ³³P-ATP In Vitro Kinase Assay
This protocol is adapted from established methods to determine the IC50 of this compound against DCLK1 kinase.
Materials and Reagents:
-
Recombinant human DCLK1 kinase domain
-
This compound (and negative control DCLK1-NEG)
-
Myelin Basic Protein (MBP) or a suitable peptide substrate (e.g., 5-FAM-KKLRRTLSVA-COOH)
-
³³P-ATP
-
Kinase Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.015% Brij-35, 0.004% Tween 20
-
ATP Solution (50 µM in Kinase Assay Buffer)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter and fluid
-
DMSO
Procedure:
-
Compound Preparation: Prepare a 12-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Enzyme and Substrate Preparation: Dilute the recombinant DCLK1 enzyme and substrate (MBP) to the desired concentrations in Kinase Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 5 µL of the diluted this compound or DMSO (for control wells). b. Add 20 µL of the DCLK1 enzyme solution to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture (containing 50 µM ATP and ³³P-ATP). d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Detection: a. Spot a portion of the reaction mixture from each well onto phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated ³³P-ATP. c. Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mobility Shift In Vitro Kinase Assay
This is a non-radioactive method for measuring kinase activity.
Materials and Reagents:
-
Recombinant human DCLK1 kinase domain
-
This compound
-
Fluorescently labeled peptide substrate (e.g., FL-Peptide 12)
-
Kinase Assay Buffer (as described above)
-
ATP Solution (100 µM in Kinase Assay Buffer)
-
Microcapillary electrophoresis platform
-
DMSO
Procedure:
-
Compound and Reagent Preparation: As described in the radiometric assay protocol.
-
Assay Reaction: a. Add this compound or DMSO to the assay wells. b. Add the DCLK1 enzyme and incubate. c. Initiate the reaction by adding the ATP and fluorescently labeled peptide substrate mixture. d. Incubate for 60 minutes at room temperature.
-
Detection: a. Terminate the reaction according to the manufacturer's instructions for the mobility shift assay platform. b. Measure the conversion of the peptide substrate to its phosphorylated form using microcapillary electrophoresis. The two forms will have different mobilities.
-
Data Analysis: a. Calculate the percentage of inhibition based on the ratio of phosphorylated to unphosphorylated substrate. b. Determine the IC50 value as described in the radiometric assay protocol.
Visualizations
Caption: Workflow for the in vitro kinase assay to determine this compound IC50.
Caption: Simplified signaling pathway showing DCLK1 regulation and inhibition by this compound.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Inhibition of DCLK1 by Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
Application Notes and Protocols for Dclk1-IN-1 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dclk1-IN-1 is a selective and potent small-molecule inhibitor of Doublecortin-like kinase 1 (DCLK1) and Doublecortin-like kinase 2 (DCLK2). DCLK1 is a microtubule-associated protein kinase that plays a crucial role in neurogenesis and has been identified as a marker for tumor stem cells in various cancers, including colorectal, pancreatic, and renal cell carcinoma.[1][2][3] It is implicated in regulating key oncogenic signaling pathways, promoting tumor growth, metastasis, and resistance to therapy.[1][4] this compound serves as a valuable chemical probe to investigate the biological functions of DCLK1 and to assess its potential as a therapeutic target. This document provides detailed protocols for determining the optimal concentration of this compound for cell culture experiments and for assessing its effects on cancer cells.
Mechanism of Action:
This compound is a selective chemical probe for the DCLK1 kinase domain. It binds to DCLK1 and DCLK2 with high affinity, inhibiting their kinase activity. The inhibition of DCLK1 leads to the downregulation of downstream signaling pathways involved in cell proliferation, migration, invasion, and stemness. Specifically, this compound has been shown to inhibit the phosphorylation of DCLK1 and modulate pathways such as the epithelial-to-mesenchymal transition (EMT) and the NOTCH signaling pathway.
Quantitative Data Summary:
The following tables summarize the effective concentrations and IC50 values of this compound in various cancer cell lines as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Concentration/IC50 | Reference(s) |
| DCLK1/DCLK2 Binding (Cell-free) | - | IC50: 9.5 nM / 31 nM | |
| DCLK1/DCLK2 Kinase Inhibition (Cell-free) | - | IC50: 57.2 nM / 103 nM | |
| DCLK1 Target Engagement (HCT116 cells) | HCT116 | IC50: 279 nM | |
| Inhibition of DCLK1 Phosphorylation | ACHN, 786-O, CAKI-1 | 10 µM | |
| Inhibition of Colony Formation | ACHN, 786-O, CAKI-1 | Starting at 1 µM | |
| Inhibition of Stemness (Spheroid Assay) | ACHN, CAKI-1 | 1, 5, and 10 µM | |
| Increased Immune-mediated Cytotoxicity | 786-O | 5 and 10 µM |
Table 2: Cytotoxicity (MTT Assay) of this compound
| Cell Line | Incubation Time | IC50 Value | Reference(s) |
| ACHN | 48 h | ~22-35 µM | |
| 786-O | 48 h | ~22-35 µM | |
| CAKI-1 | 72 h | ~22-35 µM |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a general workflow to determine the optimal concentration of this compound for a specific cell line and experimental endpoint.
1. Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS, or CellTiter-Glo®):
-
Objective: To determine the concentration range of this compound that is cytotoxic versus cytostatic.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound (e.g., ranging from 0.1 µM to 100 µM) in the appropriate cell culture medium. A DMSO control (vehicle) should be included, ensuring the final DMSO concentration is consistent across all wells and typically below 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Perform the viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
-
2. Target Engagement/Phosphorylation Assay (Western Blot):
-
Objective: To confirm that this compound is inhibiting the phosphorylation of DCLK1 in your cell line of interest.
-
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with a range of non-toxic to mildly toxic concentrations of this compound (determined from the viability assay, e.g., 1, 5, 10 µM) and a DMSO control for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-DCLK1 and total DCLK1. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
3. Functional Assays:
-
Objective: To assess the phenotypic effects of this compound at the determined optimal concentrations.
-
Choose assays relevant to your research questions, for example:
-
Colony Formation Assay: To assess the effect on long-term proliferative capacity. Treat cells with this compound at various concentrations for the duration of colony formation (typically 10-14 days).
-
Wound Healing/Migration Assay: To evaluate the impact on cell migration. Create a "wound" in a confluent cell monolayer and monitor the closure over time in the presence of this compound.
-
Invasion Assay (e.g., Boyden Chamber): To measure the ability of cells to invade through a basement membrane matrix.
-
Spheroid Formation Assay: To assess the impact on cancer stem cell-like properties.
-
Protocol 2: Western Blot Analysis of DCLK1 Signaling Pathway Components
-
Objective: To investigate the effect of this compound on proteins downstream of DCLK1.
-
Procedure:
-
Treat cells with the optimal concentration of this compound as determined previously.
-
Following cell lysis and protein quantification, perform Western blotting as described in Protocol 1.
-
Probe for key proteins in DCLK1-regulated pathways, such as pluripotency factors (c-MYC, SOX2, OCT4), EMT markers (N-Cadherin, Vimentin), and components of the NOTCH pathway (NICD, HES1).
-
Visualizations
Caption: DCLK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 2. Discovery of a selective inhibitor of doublecortin like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
Application Note: Dclk1-IN-1 Inhibits Cancer Stem Cell-Driven Spheroid Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant marker for cancer stem cells (CSCs) in various solid tumors, including colorectal, pancreatic, and renal cell carcinoma.[1][2][3] CSCs are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are believed to drive tumor initiation, metastasis, and resistance to conventional therapies.[4] The kinase activity of DCLK1 is crucial for maintaining the stem-like properties of these cells. Dclk1-IN-1 is a potent and specific small molecule inhibitor of DCLK1 kinase activity, offering a valuable tool to investigate the role of DCLK1 in cancer biology and as a potential therapeutic agent.[5] This application note provides a detailed protocol for utilizing this compound in a spheroid formation assay, a widely used in vitro method to assess the self-renewal capacity of CSCs.
Mechanism of Action
DCLK1 promotes cancer stem cell-like properties through various signaling pathways. Inhibition of DCLK1 with this compound has been shown to suppress the formation and growth of tumor spheroids by downregulating pluripotency factors and CSC markers. Mechanistically, DCLK1 signaling can interfere with the Hippo signaling pathway, leading to the activation of the transcriptional co-activator YAP. It also plays a role in epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. By inhibiting DCLK1, this compound effectively reduces the expression of key stemness-related markers such as c-Myc, OCT4, NANOG, and SOX2, thereby diminishing the self-renewal and tumor-initiating capabilities of CSCs.
DCLK1 Signaling Pathway
Caption: DCLK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Floating Spheroid Formation Assay
This protocol is suitable for cell lines that form spheroids in suspension culture.
Materials:
-
Cancer cell line of interest (e.g., ACHN, CAKI-1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Ultra-low attachment 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Procedure:
-
Culture cancer cells to 70-80% confluency in their recommended complete medium.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in complete medium to obtain a single-cell suspension.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to a final concentration of 1,000-5,000 cells/100 µL in complete medium.
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 1 µM, 5 µM, and 10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-12 days.
-
Monitor spheroid formation every 2-3 days using a microscope.
-
After the incubation period, capture images of the spheroids in each well.
-
Quantify the number and size (diameter or area) of spheroids per well using image analysis software (e.g., ImageJ). Spheroids are typically defined as aggregates with a diameter greater than 50-80 µm.
Protocol 2: Matrigel-Based Spheroid Formation Assay
This protocol is suitable for cell lines that require an extracellular matrix for 3D growth.
Materials:
-
Cancer cell line of interest (e.g., ACHN, 786-O, CAKI-1)
-
Complete cell culture medium
-
Matrigel Basement Membrane Matrix
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Standard 24-well or 48-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Procedure:
-
Thaw Matrigel on ice overnight. Keep all Matrigel-related reagents and plates on ice to prevent premature polymerization.
-
Coat the wells of a pre-chilled 24-well or 48-well plate with a thin layer of Matrigel (e.g., 50 µL for a 48-well plate).
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest and prepare a single-cell suspension as described in Protocol 1.
-
Resuspend the cells in complete medium containing 2-5% Matrigel.
-
Prepare serial dilutions of this compound and a vehicle control in the cell-Matrigel suspension.
-
Seed the cell-Matrigel suspension on top of the solidified Matrigel layer (e.g., 500 µL for a 24-well plate).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 10-14 days.
-
Change the medium containing the respective treatments every 3-4 days.
-
Monitor spheroid formation and capture images at the end of the incubation period.
-
Quantify the number and size of spheroids as described in Protocol 1.
Experimental Workflow
Caption: General workflow for the spheroid formation assay with this compound.
Data Presentation
The quantitative data from the spheroid formation assay should be summarized in a clear and structured format for easy comparison.
Table 1: Effect of this compound on Spheroid Formation (Floating Assay)
| Cell Line | Treatment | Spheroid Number (per well) | Spheroid Diameter (µm) |
| ACHN | Vehicle (DMSO) | 45 ± 5 | 150 ± 20 |
| This compound (1 µM) | 30 ± 4 | 120 ± 15 | |
| This compound (5 µM) | 15 ± 3 | 80 ± 10 | |
| This compound (10 µM) | 5 ± 2 | 50 ± 8 | |
| CAKI-1 | Vehicle (DMSO) | 52 ± 6 | 180 ± 25 |
| This compound (1 µM) | 35 ± 5 | 140 ± 20 | |
| This compound (5 µM) | 18 ± 4 | 90 ± 12 | |
| This compound (10 µM) | 7 ± 3 | 60 ± 10 |
Data are presented as mean ± standard deviation. Data is representative and should be generated from experimental replicates.
Table 2: Effect of this compound on Spheroid Formation (Matrigel Assay)
| Cell Line | Treatment | Spheroid Number (per well) | Spheroid Area (µm²) |
| 786-O | Vehicle (DMSO) | 38 ± 4 | 25000 ± 3000 |
| This compound (10 µM) | 0 ± 0 | 0 ± 0 | |
| ACHN | Vehicle (DMSO) | 60 ± 7 | 35000 ± 4000 |
| This compound (10 µM) | 18 ± 3 | 10000 ± 1500 |
Data are presented as mean ± standard deviation. Data is representative and based on reported percentage reductions.
Logical Relationship of Assay Components
Caption: Logical relationship of components in the spheroid formation assay.
Conclusion
The spheroid formation assay is a robust method to evaluate the efficacy of compounds targeting cancer stem cells. This compound demonstrates significant inhibitory effects on spheroid formation in various cancer cell lines, highlighting the critical role of DCLK1 in maintaining CSC properties. The protocols and data presentation formats provided in this application note offer a comprehensive guide for researchers to investigate the anti-CSC potential of this compound and other novel therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 5. Inhibition of DCLK1 with this compound Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dclk1-IN-1 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dclk1-IN-1, a selective inhibitor of Doublecortin-like kinase 1 (DCLK1), in preclinical mouse xenograft models. The following sections detail the inhibitor's mechanism of action, pharmacokinetic properties, and efficacy, along with detailed protocols for its preparation and administration.
Introduction to this compound
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant target in cancer therapy due to its role in promoting tumor growth, metastasis, and resistance to treatment.[1][2][3] this compound is a potent and selective small molecule inhibitor of DCLK1, demonstrating efficacy in various preclinical cancer models.[4] This document serves as a guide for the in vivo application of this compound in mouse xenograft studies.
Data Summary
The following tables summarize the key in vitro and in vivo characteristics of this compound, providing a quick reference for its potency and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| DCLK1 IC50 (Binding) | 9.5 nM | KINOMEscan | [4] |
| DCLK1 IC50 (Kinase) | 57 nM | 33P-labeled ATP assay | |
| DCLK2 IC50 (Binding) | 31 nM | KINOMEscan | |
| DCLK2 IC50 (Kinase) | 103 nM | 33P-labeled ATP assay | |
| Cellular DCLK1 IC50 | 279 nM | HCT116 cells (NanoBRET) | |
| HCT116 Cell Viability IC50 | 3.842 µM | MTT assay |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Administration Route | Mouse Strain | Reference |
| Half-life (t1/2) | 2.09 h | Intravenous (2 mg/kg) | Swiss albino | |
| AUCinf | 5506 h*ng/mL | Intravenous (2 mg/kg) | Swiss albino | |
| Oral Bioavailability | 81% | Oral gavage (10 mg/kg) | Swiss albino | |
| Maximum Tolerated Dose | 100 mg/kg | Oral gavage (daily for 2 weeks) | C57BL/6J |
Table 3: Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Model | This compound Dose & Route | Outcome | Reference |
| Colorectal Cancer | HCT116 | NSG mice | 10 mg/kg, daily, oral gavage | Significant reduction in tumor growth | |
| Ovarian Cancer | OVCAR-8 CPR | Nude mice | Not Specified | Combination with cisplatin reduced tumor weight and metastases | |
| Pancreatic Cancer | Patient-derived organoids | Not Applicable | Not Specified | Sensitive to DCLK1 inhibition, indicating potential in vivo efficacy |
Signaling Pathways Modulated by this compound
DCLK1 is implicated in the regulation of several key oncogenic signaling pathways. This compound, by inhibiting DCLK1 kinase activity, can modulate these pathways to exert its anti-tumor effects.
Caption: this compound inhibits key oncogenic signaling pathways.
DCLK1 has been shown to positively regulate the Notch, Wnt/β-catenin, and NF-κB signaling pathways. Inhibition of DCLK1 with this compound leads to the downregulation of these pathways, resulting in decreased cancer cell proliferation, survival, and invasion. Specifically, DCLK1 can activate the Notch pathway, leading to the expression of its downstream targets. It also promotes Wnt/β-catenin signaling by inhibiting the β-catenin destruction complex, which allows β-catenin to translocate to the nucleus and activate target gene expression. Furthermore, DCLK1 can directly bind to and activate the IKK complex, a key regulator of the NF-κB pathway.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in mouse xenograft models, from the establishment of the xenograft to the administration of the compound.
Protocol 1: Establishment of a Subcutaneous HCT116 Xenograft Model
Caption: Workflow for establishing a subcutaneous HCT116 xenograft model.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-week-old male BALB/c nude mice
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture HCT116 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 3 x 107 cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (3 x 106 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-200 mm3, randomize the mice into treatment and control groups and begin administration of this compound or vehicle.
Protocol 2: Preparation and Administration of this compound via Oral Gavage
Caption: Workflow for oral gavage administration of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol in normal saline)
-
1 mL syringe
-
20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip
-
Animal scale
Procedure:
-
Solution Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL administration volume, the concentration would be 2 mg/mL). Ensure the compound is fully dissolved.
-
Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound solution.
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head.
-
Gavage Needle Insertion: Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Gently insert the gavage needle into the esophagus to this pre-measured depth. There should be no resistance; if resistance is met, withdraw and re-insert.
-
Administration: Once the needle is correctly placed, slowly administer the solution over 2-3 seconds to prevent regurgitation.
-
Withdrawal and Monitoring: Gently withdraw the gavage needle. Monitor the mouse for a few minutes after administration for any signs of respiratory distress or discomfort.
-
Dosing Schedule: Administer this compound or vehicle daily, or as required by the experimental design. Continue to monitor tumor growth and animal health throughout the study.
Conclusion
This compound is a valuable tool for investigating the role of DCLK1 in cancer biology and for preclinical evaluation of DCLK1 inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for designing and executing in vivo studies using this compound in mouse xenograft models. Adherence to proper animal handling and experimental techniques is crucial for obtaining reliable and reproducible results.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Doublecortin-like kinase 1 (DCLK1) correlates with Notch pathway signaling, controls metastatic characteristics in Head and Neck cancer - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting pDCLK1 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that plays a crucial role in several cellular processes, including neuronal development and microtubule dynamics. Increasingly, DCLK1 is recognized as a significant player in cancer biology, where it is implicated in the regulation of cancer stem cells and tumorigenesis through various signaling pathways such as Notch, Wnt, and Hippo[1][2]. The kinase activity of DCLK1, particularly its autophosphorylation, is central to its function[3][4][5]. Dclk1-IN-1 is a potent and selective small molecule inhibitor of DCLK1 kinase activity, making it a valuable tool for studying the therapeutic potential of targeting DCLK1.
This document provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of DCLK1 at Serine 337 (pDCLK1) following treatment with this compound. This method is essential for verifying the on-target effect of the inhibitor and for quantifying the dose-dependent inhibition of DCLK1 kinase activity in a cellular context.
Key Experimental Principles
The protocol is designed to ensure the preservation of protein phosphorylation states, achieve clear and specific detection of both phosphorylated and total DCLK1, and provide a reproducible workflow for quantitative analysis. Key considerations include the use of phosphatase and protease inhibitors during cell lysis, optimization of antibody dilutions, and proper membrane handling and blocking procedures.
Data Presentation
All quantitative data, including antibody dilutions, incubation times, and critical reagent concentrations, are summarized in the table below for ease of reference and experimental consistency.
| Parameter | Recommended Condition | Notes |
| Cell Culture & Treatment | ||
| Cell Seeding Density | 2 x 10^5 cells/well (6-well plate) | Adjust based on cell type and proliferation rate. |
| This compound Concentration | 1 µM, 2.5 µM, 5 µM, 10 µM | A dose-response curve is recommended. |
| Treatment Duration | 4, 24, or 48 hours | Time course experiments are advised to determine optimal inhibition. |
| Vehicle Control | DMSO | Use the same concentration as the highest this compound dose. |
| Protein Extraction | ||
| Lysis Buffer | RIPA Buffer with inhibitors | See recipe below. Crucial for preserving phosphorylation. |
| Electrophoresis & Transfer | ||
| Protein Loading | 20-50 µg per lane | |
| SDS-PAGE Gel | 8-10% Acrylamide | To resolve DCLK1 isoforms (~45-82 kDa). |
| Transfer Membrane | 0.45 µm PVDF | Methanol activation required. |
| Immunodetection | ||
| Blocking Buffer | 5% BSA in TBST | Recommended for phosphoprotein detection to reduce background. |
| Primary Antibody: pDCLK1 (Ser337) | Start with 1:200 - 1:1000 | Optimization is critical. Refer to manufacturer's datasheet. |
| Primary Antibody: Total DCLK1 | 1:1000 - 1:20000 | Varies by vendor; check datasheet. |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody | HRP-conjugated anti-rabbit/mouse IgG | Dilution typically 1:5000 - 1:10000. |
| Secondary Antibody Incubation | 1 hour at Room Temperature | |
| Stripping (for reprobing) | ||
| Stripping Buffer | Glycine-HCl or other mild buffer | See recipe below. |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Seed cells (e.g., HCT116, PATU-8988T, ACHN, 786-O) in 6-well plates and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) or DMSO as a vehicle control for the desired time period (e.g., 4, 24, or 48 hours).
II. Protein Extraction (Cell Lysis)
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA Lysis Buffer (containing freshly added protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
III. SDS-PAGE and Western Blotting
-
Prepare protein samples by adding 4X Laemmli sample buffer to the desired amount of protein (20-50 µg) and boil at 95-100°C for 5 minutes.
-
Load the samples onto an 8-10% SDS-polyacrylamide gel, including a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in Transfer Buffer.
-
Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the PVDF membrane at 100V for 60-90 minutes at 4°C.
-
After transfer, verify the transfer efficiency by staining the membrane with Ponceau S solution for 5-10 minutes. Destain with deionized water.
IV. Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pDCLK1 (Ser337) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
V. Stripping and Reprobing for Total DCLK1
-
After imaging for pDCLK1, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature.
-
Wash the membrane thoroughly with TBST (3 x 10 minutes).
-
Re-block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against total DCLK1 diluted in 5% BSA/TBST overnight at 4°C.
-
Repeat steps IV.3 to IV.7 to detect total DCLK1.
Buffer and Solution Recipes
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease inhibitor cocktail and phosphatase inhibitor cocktail.
-
4X Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
10X Tris-Buffered Saline (TBS): 200 mM Tris, 1.5 M NaCl. Adjust pH to 7.6 with HCl.
-
TBST (Wash Buffer): 1X TBS with 0.1% Tween-20.
-
5% BSA Blocking Buffer: 5g Bovine Serum Albumin in 100 mL of TBST.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Mild Stripping Buffer: 25 mM glycine-HCl (pH 2.0), 1% SDS.
Mandatory Visualizations
Caption: Experimental workflow for pDCLK1 Western blot analysis.
Caption: DCLK1 signaling and inhibition by this compound.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autoregulatory control of microtubule binding in doublecortin-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoregulatory control of microtubule binding in doublecortin-like kinase 1 | eLife [elifesciences.org]
Application Notes and Protocols for Dclk1-IN-1 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dclk1-IN-1 is a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1) and 2 (DCLK2), serine/threonine kinases implicated in the regulation of cancer stem cells, tumor growth, and metastasis.[1][2][3][4] This orally bioavailable chemical probe has demonstrated in vivo compatibility and is a valuable tool for investigating the biological functions of DCLK1 and its potential as a therapeutic target in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and renal cell carcinoma. This document provides detailed application notes and protocols for the solubilization and preparation of this compound for in vivo studies, along with relevant signaling pathway information.
Physicochemical and Solubility Data
Proper solubilization is critical for achieving accurate and reproducible results in both in vitro and in vivo experiments. The following tables summarize the key physicochemical properties and solubility of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 527.55 g/mol | |
| Formula | C₂₆H₂₈F₃N₇O₂ | |
| CAS Number | 2222635-15-4 | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (94.78 mM) | Sonication is recommended. | |
| DMSO | 95 mg/mL (180.08 mM) | Use fresh DMSO as moisture can reduce solubility. | |
| DMSO | 100 mM | ||
| Ethanol | 100 mM | ||
| Acetonitrile | Soluble | ||
| Water | Insoluble |
Preparation of this compound for In Vivo Administration
The choice of vehicle for in vivo administration is crucial for ensuring drug stability, bioavailability, and minimizing toxicity. Several formulations have been reported for this compound. It is recommended to prepare the working solution immediately before use.
Table 3: In Vivo Formulations for this compound
| Formulation | Concentration | Administration Route | Reference |
| 2% DMSO + 40% PEG300 + 5% Tween 80 + 53% Saline | 1 mg/mL (1.9 mM) | Not specified | |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 1.180 mg/mL (2.24 mM) | Injection | |
| 5% DMSO + Corn Oil | Not specified | Oral Gavage | |
| Carboxymethyl cellulose sodium (CMC-Na) | ≥5 mg/mL | Oral Gavage (Homogeneous suspension) |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Injection
This protocol is based on a commonly used vehicle formulation for intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile ddH₂O (double-distilled water)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution in DMSO: Accurately weigh the desired amount of this compound powder and dissolve it in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 23.6 mg/mL as a starting point). Ensure complete dissolution, using sonication if necessary.
-
Prepare the final formulation: In a sterile tube, add the components in the following order, ensuring the solution is clear after each addition:
-
Add 50 µL of the 23.6 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
-
Final Concentration: This procedure yields a 1.18 mg/mL (2.24 mM) solution of this compound.
-
Administration: The solution should be used immediately for injection.
Protocol 2: Preparation of this compound for Oral Gavage (Solution)
This protocol describes the preparation of a solution-based formulation suitable for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution in DMSO: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1 (e.g., 23.6 mg/mL).
-
Prepare the final formulation:
-
Add 50 µL of the clear this compound DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to ensure a homogenous solution.
-
-
Administration: The mixed solution should be used immediately for oral gavage.
Protocol 3: Preparation of this compound for Oral Gavage (Suspension)
This protocol is suitable for achieving higher concentrations of this compound for oral administration.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For a 5 mg/mL suspension, weigh 5 mg of the compound.
-
Prepare the suspension:
-
Add the this compound powder to 1 mL of the CMC-Na solution.
-
Vortex or mix vigorously to obtain a homogeneous suspension.
-
-
Administration: The suspension should be administered immediately after preparation to ensure uniform dosing.
DCLK1 Signaling Pathways
DCLK1 is known to regulate several key signaling pathways involved in cancer progression and stem cell maintenance. Understanding these pathways is crucial for interpreting the effects of this compound in experimental models.
Caption: DCLK1 regulates multiple oncogenic signaling pathways.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of this compound in a preclinical cancer model is outlined below.
Caption: A generalized workflow for in vivo efficacy studies of this compound.
Concluding Remarks
This compound is a critical tool for elucidating the role of DCLK1 in cancer biology. The protocols and data presented in this document are intended to serve as a guide for researchers. It is important to note that optimal formulations and dosages may vary depending on the specific animal model and experimental design. Therefore, preliminary dose-finding and tolerability studies are recommended. With careful preparation and execution, studies utilizing this compound can provide significant insights into DCLK1-mediated signaling and its therapeutic potential.
References
Application of Dclk1-IN-1 in 3D Organoid Culture: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology. Identified as a marker for tumor stem cells in various cancers, including gastrointestinal, pancreatic, and colorectal cancers, DCLK1 plays a crucial role in tumorigenesis, metastasis, and therapy resistance.[1][2][3] The development of Dclk1-IN-1, a specific small molecule inhibitor of DCLK1 kinase activity, has provided a valuable tool for investigating the functional role of DCLK1 and exploring its potential as a cancer therapeutic.[3][4] Three-dimensional (3D) organoid cultures, which closely mimic the in vivo tumor microenvironment, have proven to be a superior model for studying the effects of targeted therapies compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the use of this compound in 3D organoid cultures.
Mechanism of Action
DCLK1 is implicated in the regulation of multiple oncogenic signaling pathways that are critical for cancer stem cell (CSC) maintenance and epithelial-mesenchymal transition (EMT). This compound exerts its anti-tumor effects by inhibiting the kinase activity of DCLK1, thereby modulating these downstream pathways. Key pathways affected by DCLK1 inhibition include:
-
Wnt/β-catenin Pathway: DCLK1 can regulate the Wnt/β-catenin signaling pathway, and its inhibition can lead to decreased cell proliferation.
-
Notch Pathway: DCLK1 is involved in regulating the Notch signaling pathway, which is essential for stem cell self-renewal.
-
PI3K/Akt/NF-κB Pathway: DCLK1 can promote EMT through the PI3K/Akt/NF-κB pathway in colorectal cancer.
-
Hippo-YAP Pathway: Inhibition of DCLK1 has been shown to downregulate PD-L1 expression through the Hippo-YAP1 signaling pathway in pancreatic cancer.
The inhibition of these pathways ultimately leads to a reduction in cancer stem cell properties, decreased cell viability, and inhibition of tumor growth in organoid models.
Data Presentation
The following tables summarize the quantitative effects of this compound on 3D organoid and spheroid cultures from various studies.
Table 1: Effect of this compound on Patient-Derived Pancreatic Ductal Adenocarcinoma (PDAC) Organoid Viability
| Organoid Line | Treatment Duration | This compound Concentration (µM) | % Viability Reduction (approx.) | Mutation Status |
| Panc030 | 12 days | 1 | 50% | K-RasG12D |
| Panc281 | 12 days | 1 | >90% | K-RasG12V |
Data synthesized from Ferguson et al. (2020).
Table 2: Effect of this compound on Renal Cell Carcinoma (RCC) Spheroid Formation
| Cell Line | Assay Type | This compound Concentration (µM) | % Reduction in Spheroid Number (approx.) |
| ACHN | Matrigel Spheroid | 10 | 70% |
| 786-O | Matrigel Spheroid | 10 | 100% |
| CAKI-1 | Matrigel Spheroid | 10 | 80% |
| ACHN | Ultra-low Attachment | 1, 5, 10 | Significant reduction (p < 0.01) |
| CAKI-1 | Ultra-low Attachment | 1, 5, 10 | Significant reduction (p < 0.01) |
Data from Ding et al. (2021).
Table 3: Downregulation of Cancer Stem Cell and EMT Markers by this compound in RCC Cell Lines
| Cell Line | Marker | This compound Concentration (µM) | Outcome |
| ACHN, 786-O, CAKI-1 | c-MET | 5, 10 | Notable decrease |
| ACHN, 786-O, CAKI-1 | c-MYC | 5, 10 | Notable decrease |
| ACHN, 786-O, CAKI-1 | N-Cadherin | 5, 10 | Notable decrease |
| ACHN | NANOG, SOX2 | 5, 10 | Decrease |
| 786-O | OCT4, KLF4 | 5, 10 | Decrease |
| CAKI-1 | OCT4, NANOG, SOX2 | 5, 10 | Decrease |
Data from Ding et al. (2021).
Experimental Protocols
Protocol 1: General Protocol for 3D Organoid Culture and Treatment with this compound
This protocol provides a general framework for establishing and treating patient-derived or cell line-derived organoids with this compound.
Materials:
-
Patient-derived tumor tissue or cancer cell lines
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium (specific to the tissue of origin)
-
This compound (and a negative control compound, DCLK1-NEG, if available)
-
DMSO (vehicle control)
-
Culture plates (e.g., 24-well or 96-well)
-
Standard cell culture reagents and equipment
Procedure:
-
Organoid Seeding:
-
Isolate and prepare single cells or small cell clusters from the source tissue or cell line.
-
Resuspend the cells in the basement membrane matrix on ice.
-
Plate droplets of the cell-matrix suspension into the center of each well of a pre-warmed culture plate.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Gently add the appropriate pre-warmed organoid growth medium to each well.
-
-
Organoid Culture:
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Replace the culture medium every 2-3 days.
-
Monitor organoid formation and growth using a microscope.
-
-
This compound Treatment:
-
Once organoids have reached a desired size and morphology (typically after 4-7 days), replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) and a negative control compound if available.
-
The treatment duration can vary, with studies showing effects at both 4 and 12 days.
-
-
Assessing the Effects:
-
Viability Assays: At the end of the treatment period, assess organoid viability using assays such as CellTiter-Glo® 3D.
-
Imaging: Capture brightfield or fluorescence images to assess changes in organoid morphology, size, and number.
-
Molecular Analysis: Harvest organoids for downstream analysis, such as Western blotting to assess protein expression of DCLK1 and downstream targets, or qPCR for gene expression analysis.
-
Protocol 2: Spheroid Formation Assay in Matrigel
This protocol is adapted from studies on RCC cell lines and is suitable for assessing the effect of this compound on the self-renewal capacity of cancer cells.
Materials:
-
RCC cell lines (e.g., ACHN, 786-O, CAKI-1)
-
Matrigel®
-
Complete cell culture medium
-
This compound
-
96-well plates
Procedure:
-
Prepare a single-cell suspension of the RCC cells.
-
Mix the cells with Matrigel® at a concentration of 2,500 cells per 50 µL of Matrigel®.
-
Plate 50 µL of the cell/Matrigel® suspension into each well of a 96-well plate.
-
Allow the Matrigel® to solidify at 37°C for 30 minutes.
-
Add 100 µL of complete medium containing this compound at various concentrations (e.g., 1, 5, 10 µM) or DMSO as a vehicle control.
-
Incubate for 7-10 days, replacing the medium with freshly prepared inhibitor-containing medium every 3 days.
-
After incubation, count the number of spheroids formed in each well and measure their size using an imaging system.
Mandatory Visualizations
Caption: DCLK1 signaling pathways and the inhibitory effect of this compound.
Caption: Experimental workflow for this compound treatment in 3D organoid culture.
References
- 1. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Dclk1-IN-1 Treatment for RNA-Sequencing Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Dclk1-IN-1, a selective inhibitor of Doublecortin-like kinase 1 (DCLK1), in conjunction with RNA-sequencing (RNA-seq) analysis. These guidelines are intended to assist researchers in investigating the transcriptomic effects of DCLK1 inhibition in cancer cells and patient-derived organoids.
Introduction to this compound
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant target in cancer therapy. Upregulated in various malignancies, including pancreatic, colorectal, and renal cell carcinoma, DCLK1 is implicated in tumor initiation, progression, metastasis, and resistance to therapy.[1][2][3][4][5] this compound is a potent and selective chemical probe that inhibits the kinase activity of DCLK1 and its close homolog DCLK2. This inhibitor has been instrumental in elucidating the downstream signaling pathways regulated by DCLK1 and identifying potential therapeutic strategies.
RNA-sequencing is a powerful technology to comprehensively analyze the transcriptome of cells. When combined with this compound treatment, it allows for the identification of genes and pathways that are modulated by DCLK1 kinase activity, providing insights into its biological functions and the molecular consequences of its inhibition.
Key Applications
-
Target Validation: Confirming the role of DCLK1 in regulating specific gene expression profiles in cancer models.
-
Mechanism of Action Studies: Elucidating the molecular pathways affected by DCLK1 inhibition.
-
Biomarker Discovery: Identifying potential biomarkers of response or resistance to this compound treatment.
-
Drug Development: Assessing the transcriptomic effects of DCLK1 inhibition in preclinical models to inform clinical trial design.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
| Parameter | Value | Reference |
| Target(s) | DCLK1, DCLK2 | |
| IC50 (DCLK1, kinase assay) | 57.2 nM | |
| IC50 (DCLK2, kinase assay) | 103 nM | |
| Binding Affinity (Kd, DCLK1) | 109 nM | |
| Cellular Target Engagement (IC50, HCT116 cells) | 279 nM |
Table 1: Biochemical and Cellular Potency of this compound. This table provides a summary of the inhibitory concentrations and binding affinity of this compound against its primary targets.
| Cell Line / Model | This compound Concentration | Treatment Duration | Key Findings | Reference |
| PATU-8988T (Pancreatic Cancer) | 2.5 µM | Not specified | RNA-sequencing revealed modulation of proteins and pathways associated with cell motility. | |
| Patient-Derived Pancreatic Cancer Organoids | Not specified | Not specified | DCLK1 inhibition led to the downregulation of proteins associated with cell motility. Gene set enrichment analysis showed effects on MET-driven oncogenesis. | |
| Renal Cell Carcinoma (RCC) Cell Lines (ACHN, 786-O, CAKI-1) | 5 or 10 µM | 24-48 hours | Downregulation of pluripotency factors (c-MYC, NANOG, SOX2, OCT4, KLF4) and EMT-associated markers (c-MET, N-Cadherin). | |
| HCT116 (Colorectal Cancer) | Not specified | Not specified | Overexpression of DCLK1 significantly modified the transcriptome, affecting pathways involved in cell cycle regulation. |
Table 2: Experimental Conditions and Outcomes of this compound Treatment in RNA-Sequencing Studies. This table outlines the cell models, treatment conditions, and major transcriptomic and phenotypic outcomes observed in published studies.
Experimental Protocols
This section provides a generalized protocol for RNA-sequencing analysis following this compound treatment. It is essential to optimize these protocols for specific cell lines or organoid models.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of harvest. For example, plate PATU-8988T cells at 200,000 cells per well in a 6-well plate.
-
Cell Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 1-10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing either this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours). The optimal time point may need to be determined empirically.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the cell lysates using a standard RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Integrity: Assess the RNA integrity using an Agilent Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is generally recommended for RNA-sequencing.
-
Protocol 3: Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a commercially available kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves mRNA purification (for poly-A selected libraries) or ribosomal RNA depletion, RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NextSeq or NovaSeq, according to the manufacturer's protocols. The choice of sequencing depth (number of reads per sample) will depend on the specific research question.
Protocol 4: RNA-Sequencing Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools such as Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound treated and vehicle control groups.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify biological processes and pathways affected by DCLK1 inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways regulated by DCLK1 and a typical experimental workflow for RNA-sequencing analysis of this compound treatment.
Caption: DCLK1 signaling and the inhibitory effect of this compound.
Caption: A streamlined workflow for RNA-seq analysis.
Conclusion
The combination of this compound treatment and RNA-sequencing provides a robust platform for investigating the multifaceted roles of DCLK1 in cancer biology. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the transcriptomic consequences of DCLK1 inhibition. These studies will be crucial for the continued development of DCLK1-targeted therapies for a range of cancers.
References
- 1. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Utilizing Dclk1-IN-1 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (Dclk1) is a serine/threonine kinase that has emerged as a significant player in cancer biology. Initially identified for its role in neuronal migration, Dclk1 is now recognized as a marker for certain cancer stem cells and is implicated in promoting tumor growth, metastasis, and therapy resistance.[1][2] Elevated Dclk1 expression is observed in various malignancies, including colorectal, pancreatic, breast, and renal cancers, and often correlates with poor prognosis.[3][4] One of the key cellular processes influenced by Dclk1 is cell migration, a fundamental aspect of cancer metastasis.[5] Dclk1 regulates cell motility through its involvement in several signaling pathways, including the Wnt/β-catenin, Notch, and MAPK/ERK pathways.
Dclk1-IN-1 is a potent and selective small molecule inhibitor of Dclk1 kinase activity. This compound serves as a valuable chemical probe for investigating the cellular functions of Dclk1. By inhibiting Dclk1, this compound has been shown to impede cancer cell migration and invasion, making it a critical tool for studying the therapeutic potential of targeting Dclk1 in oncology research and drug development.
These application notes provide detailed protocols for employing this compound in two standard in vitro cell migration assays: the Transwell (or Boyden chamber) assay and the Wound Healing (or Scratch) assay.
Data Presentation
The following table summarizes the quantitative effects of this compound on cell migration and related processes from published studies.
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| ACHN (Renal) | Wound Healing | 0.5 - 10 µM | Dose-dependent decrease in wound closure | |
| ACHN (Renal) | Transwell Migration | 10 µM | ~50% decrease in migration | |
| ACHN (Renal) | Transwell Invasion | 10 µM | Significant decrease in invasion | |
| 786-O (Renal) | Wound Healing | 10 µM | Significant decrease in wound closure | |
| 786-O (Renal) | Transwell Migration | 10 µM | >50% decrease in migration | |
| 786-O (Renal) | Transwell Invasion | 10 µM | Significant decrease in invasion | |
| CAKI-1 (Renal) | Wound Healing | 0.5 - 10 µM | Dose-dependent decrease in wound closure | |
| CAKI-1 (Renal) | Transwell Migration | 10 µM | ~60% decrease in migration | |
| CAKI-1 (Renal) | Transwell Invasion | 10 µM | Significant decrease in invasion | |
| Ovarian Cancer Cells | 3D Spheroid Invasion | Not Specified | Inhibition of spheroid invasion |
Experimental Protocols
Protocol 1: Transwell Migration Assay
This assay assesses the chemotactic potential of cells, measuring their ability to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
24-well cell culture plates
-
Cell culture medium (with and without serum)
-
Fetal Bovine Serum (FBS) or other chemoattractant
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with the desired concentrations of this compound or vehicle control for a predetermined time (e.g., 24-72 hours).
-
Following pre-treatment, serum-starve the cells for 12-24 hours.
-
Harvest the cells using Trypsin-EDTA, neutralize the trypsin, and centrifuge.
-
Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the concentration to 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Seed 200 µL of the prepared cell suspension into the upper chamber of each insert. Include different concentrations of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration suitable for the cell line's migratory capacity (typically 12-48 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in the staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Materials:
-
12-well or 24-well cell culture plates
-
Cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
PBS
-
Sterile p200 or p1000 pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells have reached confluence, create a "scratch" or wound in the monolayer using a sterile pipette tip. Move the tip in a straight line across the center of the well with consistent pressure.
-
Gently wash the well with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound or vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture an image of the wound at time 0 using a microscope. Mark the position of the image to ensure the same field is captured at later time points.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound in the images from each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
-
Compare the rate of wound closure between the this compound treated groups and the vehicle control.
-
Visualizations
Caption: Dclk1 Signaling in Cell Migration.
Caption: Transwell Migration Assay Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. europeanreview.org [europeanreview.org]
- 5. DCLK1 Plays a Metastatic-Promoting Role in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dclk1-IN-1 for the Investigation of Cancer Stem Cell Markers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology due to its role as a marker for tumor stem cells and its involvement in promoting tumorigenesis, metastasis, and resistance to therapy in various cancers. The small molecule inhibitor, Dclk1-IN-1, offers a potent and selective tool for probing the function of DCLK1 in cancer biology. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer stem cell (CSC) markers and associated signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| ACHN, 786-O, CAKI-1 | Renal Cell Carcinoma | Colony Formation | 1, 5, 10 | Significant inhibition | [1] |
| ACHN, CAKI-1 | Renal Cell Carcinoma | Spheroid Formation | 1, 5, 10 | Significant inhibition of stemness | [1] |
| ACHN, 786-O, CAKI-1 | Renal Cell Carcinoma | Western Blot | 5, 10 | Decreased c-MET, c-MYC, N-Cadherin | [2] |
| ACHN, 786-O, CAKI-1 | Renal Cell Carcinoma | Western Blot | 10 | Strong decrease in DCLK1 phosphorylation (Ser337) | [1] |
| HCT116 | Colorectal Cancer | NanoBRET | - (IC50 = 279 nM) | Potent binding to DCLK1 | [3] |
| PATU-8988T | Pancreatic Cancer | RNA Sequencing | 2.5 | Modulation of gene signatures associated with cell motility | |
| Patient-Derived PDAC Organoids | Pancreatic Ductal Adenocarcinoma | Viability Assay | - | Sensitive to DCLK1 inhibition | |
| Ovarian Cancer Cells | Ovarian Cancer | Cytotoxicity Assay (3D) | Varies | Synergistic cytotoxic effect with cisplatin |
Table 2: In Vivo Data for this compound
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Murine Xenograft Model | Hepatocellular Carcinoma | Not specified | Antitumor effect in CSC-rich HCC cell lines | |
| Mice | Pharmacokinetics | Up to 100 mg/kg | Well-tolerated, no adverse effects or weight loss. Half-life of 2.09 h, 81% oral bioavailability. |
Signaling Pathways
The inhibitory action of this compound on DCLK1 kinase activity impacts key signaling pathways implicated in cancer stemness and progression.
Caption: this compound inhibits DCLK1, affecting Hippo-YAP and IL-6/STAT3 pathways.
Experimental Workflow
A general workflow for investigating the effects of this compound on cancer stem cell markers is outlined below.
Caption: Workflow for studying this compound effects in vitro and in vivo.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture cancer cell lines (e.g., ACHN, 786-O, CAKI-1 for renal cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control with the equivalent concentration of DMSO should be used in all experiments.
-
Treatment: Seed cells in appropriate culture vessels. After cell adherence (typically overnight), replace the medium with fresh medium containing this compound or vehicle control. The incubation time will vary depending on the specific assay (e.g., 24-72 hours).
Spheroid Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
-
Cell Preparation: Harvest cells using trypsin-EDTA and prepare a single-cell suspension.
-
Seeding: Seed cells at a low density (e.g., 1,000 to 5,000 cells/well) in ultra-low attachment plates (e.g., 96-well or 6-well plates) in serum-free medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treatment: Add this compound or vehicle control to the wells at the desired concentrations at the time of seeding.
-
Incubation: Incubate the plates for 7-14 days, allowing spheroids to form.
-
Analysis: Count the number of spheroids and measure their diameter using an inverted microscope and imaging software. A decrease in the number and size of spheroids in this compound-treated wells indicates an inhibition of cancer stem cell properties.
Western Blotting
This protocol is for analyzing the expression of DCLK1 and downstream signaling proteins.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-DCLK1, DCLK1, c-MET, c-MYC, N-Cadherin, YAP, STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Co-culture of Cancer Cells and Peripheral Blood Mononuclear Cells (PBMCs)
This assay is used to evaluate the effect of this compound on immune-mediated cytotoxicity.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cancer Cell Treatment: Seed cancer cells and treat with this compound or vehicle control for a predetermined time (e.g., 48 hours).
-
Co-culture Setup: After treatment, add PBMCs to the cancer cell cultures at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Co-culture the cells for a specified period (e.g., 24-72 hours).
-
Cytotoxicity Assessment: Measure cancer cell viability using an MTT assay or a lactate dehydrogenase (LDH) release assay. An increase in cancer cell death in the presence of PBMCs and this compound suggests an enhanced anti-tumor immune response.
Conclusion
This compound is a valuable research tool for elucidating the role of DCLK1 in cancer stem cell biology. The protocols outlined in these application notes provide a framework for investigating the efficacy and mechanism of action of this inhibitor in various cancer models. Proper experimental design, including appropriate controls and optimization of assay conditions, is crucial for obtaining reliable and reproducible results.
References
- 1. COVID-19 News: Study Finds That Doublecortin-Like Kinase 1 (DCLK1), A Protein Associated With Cancer Stem Cells, Plays A Role In SARS-CoV-2 Pathogenesis! - Thailand Medical News [thailandmedical.news]
- 2. Targeting DCLK1 attenuates tumor stemness and evokes antitumor immunity in triple-negative breast cancer by inhibiting IL-6/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Dclk1-IN-1 in Colony Formation Assays
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 4. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dclk1-IN-1 for Phosphoproteomic Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant target in cancer research. Upregulated in various malignancies, including pancreatic and colorectal cancers, DCLK1 plays a crucial role in regulating key oncogenic signaling pathways.[1][2][3] Dclk1-IN-1 is a potent and selective inhibitor of DCLK1 kinase activity, making it an invaluable tool for elucidating the downstream signaling networks governed by DCLK1.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in phosphoproteomics to identify and quantify DCLK1-dependent phosphorylation events.
Mechanism of Action
This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of DCLK1. By blocking the catalytic activity of DCLK1, this compound enables the identification of direct and indirect substrates of the kinase through quantitative phosphoproteomics. This approach allows for a global and unbiased view of the signaling pathways modulated by DCLK1.
Data Presentation: Quantitative Phosphoproteomic Analysis
Phosphoproteomic studies utilizing this compound have been conducted in different cancer cell models, revealing key insights into DCLK1-mediated signaling. Below are summaries of quantitative data from such experiments.
Table 1: Downregulated Phosphosites in DLD-1 Colorectal Cancer Cells Treated with this compound
A quantitative phosphoproteomic analysis of DLD-1 colorectal cancer cells overexpressing DCLK1 and treated with 1 µM this compound identified several significantly downregulated phosphopeptides. These proteins are potential substrates or downstream effectors of DCLK1. The data presented here is a summary of key findings from a time-course experiment (1, 4, and 24 hours).
| Protein | Gene | Phosphosite | Log2 Fold Change (this compound vs. DMSO) | Putative Function |
| DNA topoisomerase 2-beta | TOP2B | Multiple sites | Significantly depleted | DNA topology modulation, transcription |
| Cyclin-dependent kinase 11B | CDK11B | Multiple sites | Significantly depleted | RNA processing, transcription |
| Matrin-3 | MATR3 | Multiple sites | Significantly depleted | RNA binding and processing |
Table 2: Downregulated Phosphosites in Pancreatic Ductal Adenocarcinoma (PDAC) Organoids Treated with this compound
In a foundational study, patient-derived pancreatic ductal adenocarcinoma organoids were treated with this compound, leading to the identification of 29 significantly decreased phosphorylation sites on 20 different proteins. These proteins were primarily associated with cell motility.
| Protein | Gene | Phosphosite(s) | Log2 Fold Change (this compound vs. DMSO) | Pathway Association |
| Various | Various | 29 sites on 20 proteins | < -0.5 (p < 0.05) | Cell Motility |
Note: The specific protein and phosphosite data from the Ferguson et al. study on PDAC organoids requires access to the original publication's supplementary materials. The information presented here is based on secondary citations.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a quantitative phosphoproteomics experiment using this compound. Two common labeling techniques, SILAC and iTRAQ, are described.
Protocol 1: SILAC-Based Quantitative Phosphoproteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for quantitative proteomics.
1. SILAC Labeling: a. Culture two populations of the target cancer cell line (e.g., DLD-1) in parallel. b. For the "heavy" labeled population, use SILAC DMEM supplemented with 10% dialyzed fetal bovine serum, L-glutamine, and heavy isotopes of lysine (¹³C₆, ¹⁵N₂) and arginine (¹³C₆, ¹⁵N₄). c. For the "light" labeled population, use the same medium but with normal (light) lysine and arginine. d. Passage the cells for at least six doublings to ensure >98% incorporation of the labeled amino acids.
2. This compound Treatment: a. Plate the "heavy" and "light" labeled cells at a desired density and allow them to adhere overnight. b. Treat the "heavy" labeled cells with a predetermined concentration of this compound (e.g., 1 µM) for the desired time points (e.g., 1, 4, 24 hours). c. Treat the "light" labeled cells with an equivalent volume of the vehicle (e.g., DMSO) as a control.
3. Cell Lysis and Protein Digestion: a. After treatment, wash the cells with ice-cold PBS and lyse them in a urea-based lysis buffer containing phosphatase and protease inhibitors. b. Quantify the protein concentration in each lysate using a BCA assay. c. Mix equal amounts of protein from the "heavy" and "light" lysates. d. Reduce the disulfide bonds with DTT and alkylate with iodoacetamide. e. Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
4. Phosphopeptide Enrichment: a. Acidify the peptide mixture with trifluoroacetic acid (TFA). b. Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads. c. Wash the beads extensively to remove non-phosphorylated peptides. d. Elute the phosphopeptides using a high pH buffer.
5. Mass Spectrometry and Data Analysis: a. Analyze the enriched phosphopeptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap). b. Process the raw data using software such as MaxQuant to identify and quantify the phosphopeptides. c. The ratio of heavy to light signals for each phosphopeptide will indicate the change in phosphorylation upon this compound treatment.
Protocol 2: iTRAQ-Based Quantitative Phosphoproteomics
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) allows for multiplexing of up to eight samples.
1. Cell Culture and Treatment: a. Culture the desired number of cell populations (up to 8) under standard conditions. b. Treat each population with different conditions (e.g., different concentrations of this compound, different time points, or different cell lines). Include a vehicle-treated control.
2. Lysis and Digestion: a. Lyse the cells and digest the proteins into peptides as described in the SILAC protocol (steps 3a-e).
3. iTRAQ Labeling: a. Label the peptide digests from each condition with a specific iTRAQ reagent according to the manufacturer's protocol. b. Combine the labeled peptide samples.
4. Phosphopeptide Enrichment: a. Enrich for phosphopeptides from the combined, labeled peptide mixture using TiO₂ or IMAC as described in the SILAC protocol (step 4).
5. Mass Spectrometry and Data Analysis: a. Analyze the enriched, labeled phosphopeptides by LC-MS/MS. b. During fragmentation, the iTRAQ tags will release reporter ions of different masses. c. The relative intensities of these reporter ions will be used to quantify the changes in phosphorylation for each peptide across the different conditions.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Discovery of a selective inhibitor of doublecortin like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Dclk1-IN-1 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the target engagement of Dclk1-IN-1, a selective inhibitor of Doublecortin-like kinase 1 (DCLK1), in a cellular context. Understanding and quantifying the interaction between a small molecule inhibitor and its intended protein target within a living cell is a critical step in drug discovery and development. The following sections outline key methodologies, present quantitative data, and provide step-by-step experimental protocols.
Introduction to DCLK1 and this compound
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant therapeutic target in various cancers, including colorectal, pancreatic, and renal cell carcinoma.[1][2][3] DCLK1 is implicated in regulating crucial oncogenic signaling pathways such as Notch, Wnt/β-catenin, and RAS, and plays a role in cancer stem cell maintenance, epithelial-mesenchymal transition (EMT), and tumor progression.[1][2]
This compound is a potent and selective chemical probe developed to investigate the kinase function of DCLK1. Validating that this compound effectively engages DCLK1 within the complex intracellular environment is essential for interpreting its biological effects and for the development of DCLK1-targeted therapies.
Key Techniques for Assessing Target Engagement
Several robust methods can be employed to measure the direct and indirect engagement of this compound with DCLK1 in cells. These techniques range from assessing downstream signaling events to directly measuring the biophysical interaction between the inhibitor and the kinase.
-
Western Blotting for Phospho-DCLK1: A common and accessible method to demonstrate target engagement is to measure the inhibition of the kinase's activity. For DCLK1, this can be assessed by monitoring the phosphorylation status of specific residues.
-
NanoBRET™ Target Engagement Assay: A quantitative, live-cell assay that measures the binding of a compound to a target protein in real-time using Bioluminescence Resonance Energy Transfer (BRET).
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that confirms target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
Quantitative Data Summary
The following tables summarize quantitative data from studies assessing this compound target engagement and its cellular effects.
Table 1: this compound Target Engagement and Biochemical Potency
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| NanoBRET™ Assay | HCT116 | IC₅₀ | 279 nM | |
| KINOMEscan Binding Assay | Recombinant DCLK1 | IC₅₀ | 9.5 nM | |
| ³³P-labeled ATP Kinase Assay | Recombinant DCLK1 | IC₅₀ | 57 nM (at 50 µM ATP) | |
| Isothermal Titration Calorimetry (ITC) | Recombinant DCLK1 | Kd | 109 nM |
Table 2: Cellular Effects of this compound
| Assay Type | Cell Line(s) | Treatment | Effect | Reference |
| Western Blot | ACHN, 786-O, CAKI-1 | 10 µM this compound | Strong decrease in DCLK1 pSer337 | |
| MTT Assay | ACHN, 786-O, CAKI-1 | Up to 10 µM | Limited effect on proliferation (IC₅₀ ~22-35 µM) | |
| Colony Formation Assay | ACHN, 786-O, CAKI-1 | 1, 5, 10 µM | Significant reduction in clonogenic capacity | |
| Western Blot (Downstream Targets) | ACHN, 786-O, CAKI-1 | 5, 10 µM | Decreased expression of c-MET, c-MYC, N-Cadherin |
Signaling Pathways and Experimental Workflows
DCLK1 Signaling Pathway
DCLK1 is a central node in several signaling pathways that are critical for tumorigenesis and cancer stem cell biology. This compound, by inhibiting the kinase function of DCLK1, can modulate these downstream pathways.
Caption: DCLK1 signaling pathways and the inhibitory action of this compound.
Experimental Workflow: Western Blot for Phospho-DCLK1
This workflow outlines the key steps for assessing this compound target engagement by measuring the phosphorylation of DCLK1.
Caption: Workflow for assessing DCLK1 phosphorylation via Western blot.
Experimental Workflow: NanoBRET™ Target Engagement Assay
This diagram illustrates the process of quantifying this compound binding to DCLK1 in live cells using the NanoBRET™ technology.
Caption: Workflow for the NanoBRET™ target engagement assay.
Experimental Protocols
Protocol 1: Western Blot for Phospho-DCLK1 (pSer337)
Objective: To qualitatively and semi-quantitatively assess the inhibition of DCLK1 kinase activity by this compound in cells by measuring the phosphorylation of DCLK1 at Serine 337.
Materials:
-
Cell lines expressing DCLK1 (e.g., ACHN, 786-O, CAKI-1)
-
Complete cell culture medium
-
This compound (and a negative control compound, if available)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-DCLK1 (Ser337)
-
Rabbit or mouse anti-total DCLK1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO vehicle control for the specified time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies against phospho-DCLK1 (Ser337), total DCLK1, and a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ. Normalize the phospho-DCLK1 signal to the total DCLK1 signal, and then normalize to the loading control. Compare the treated samples to the vehicle control.
-
Protocol 2: NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the apparent cellular affinity of this compound by competitive displacement of a fluorescent tracer from a DCLK1-NanoLuc® luciferase fusion protein in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DCLK1-NanoLuc® fusion vector and control vector
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
Assay medium (e.g., Opti-MEM without phenol red)
-
NanoBRET® Tracer (specific for DCLK1)
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring filtered luminescence (450 nm and >600 nm)
Procedure:
-
Transfection:
-
Prepare transfection complexes of the DCLK1-NanoLuc® vector according to the reagent manufacturer's protocol.
-
Transfect HEK293 cells and incubate for 24 hours.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in assay medium.
-
Seed the cells into the wells of a white assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Add the compound dilutions to the appropriate wells. Include a "no compound" control.
-
-
Tracer Addition:
-
Prepare the NanoBRET® Tracer at the predetermined optimal concentration in assay medium.
-
Add the tracer to all wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® detection reagent containing the substrate and extracellular inhibitor.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer, measuring both donor (e.g., 450 nm) and acceptor (e.g., >600 nm) emission.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to the "no compound" control.
-
Plot the normalized BRET ratio against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the in-cell target engagement potency of this compound.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the direct binding of this compound to DCLK1 in cells by measuring the increased thermal stability of DCLK1 upon inhibitor binding.
Materials:
-
Intact cells expressing DCLK1
-
This compound and DMSO vehicle
-
PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis equipment (e.g., for freeze-thaw cycles)
-
High-speed centrifuge
-
Western blot materials (as described in Protocol 1)
Procedure:
-
Compound Treatment:
-
Treat cultured cells with this compound or DMSO vehicle for a specified time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler. Include an unheated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble DCLK1 remaining at each temperature using Western blotting (as described in Protocol 1).
-
-
Data Analysis:
-
Quantify the DCLK1 band intensity for each temperature point.
-
Plot the percentage of soluble DCLK1 relative to the unheated control against the temperature for both the this compound treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
-
References
Application Notes and Protocols: Dclk1-IN-1 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of tumorigenesis, cancer stem cell (CSC) maintenance, epithelial-mesenchymal transition (EMT), and chemoresistance. Its inhibition presents a promising strategy to enhance the efficacy of existing cancer therapies. Dclk1-IN-1 is a selective inhibitor of DCLK1 kinase activity. These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing this compound in combination with chemotherapy and immunotherapy to overcome treatment resistance and improve therapeutic outcomes.
I. This compound in Combination with Platinum-Based Chemotherapy
The combination of this compound with platinum-based chemotherapeutic agents, such as cisplatin, has demonstrated synergistic effects in overcoming chemoresistance in ovarian cancer. DCLK1 inhibition re-sensitizes cisplatin-resistant cells to the cytotoxic effects of the drug.
Quantitative Data Summary
Table 1: In Vitro Synergistic Cytotoxicity of this compound and Cisplatin in Ovarian Cancer Spheroids
| Cell Line | Treatment | IC50 | Combination Index (CI) | Effect |
| OVCAR-8 CPR (Cisplatin-Resistant) | This compound | Not specified | < 1 | Synergistic |
| OVCAR-8 CPR (Cisplatin-Resistant) | Cisplatin | Not specified | < 1 | Synergistic |
Note: The Combination Index (CI) was calculated using the Chou-Talalay method. A CI value < 1 indicates a synergistic effect. Specific IC50 values for the combination were not detailed in the source material, but the synergistic relationship was established.[1]
Table 2: In Vivo Efficacy of this compound and Cisplatin Combination in Ovarian Cancer Metastasis
| Treatment Group | Effect on Tumor Metastasis |
| This compound + Cisplatin | Significantly reduced tumor metastases |
Note: This table summarizes the qualitative outcome of an in vivo study. Specific quantitative data on tumor volume or number of metastatic nodules were not available in the provided search results.[1]
Signaling Pathway: this compound and Cisplatin in Ovarian Cancer
The synergistic effect of this compound and cisplatin in cisplatin-resistant ovarian cancer is mediated, in part, through the inhibition of the TGFβ signaling pathway and the reversal of EMT. DCLK1 inhibition in cisplatin-resistant spheroids leads to a significant reduction in TGFβ signaling.[1][2]
Experimental Protocols
1. Spheroid Drug Sensitivity and Combination Index (CI) Assay
This protocol is adapted from studies on cisplatin-resistant ovarian cancer cells.[1]
-
Cell Culture: Culture cisplatin-resistant ovarian cancer cells (e.g., OVCAR-8 CPR) in appropriate media.
-
Spheroid Formation:
-
Seed cells in ultra-low attachment plates to promote spheroid formation.
-
Allow spheroids to form over 48-72 hours.
-
-
Drug Treatment:
-
To determine the IC50 of individual drugs, treat single spheroids with varying concentrations of this compound and cisplatin for 48 and 96 hours, respectively.
-
For combination treatment, expose spheroids to different concentrations of both inhibitors simultaneously.
-
-
Imaging: At the endpoint, capture images of single spheroids using a bright-field microscope.
-
Data Analysis:
-
Measure the area or volume of the spheroids.
-
Calculate spheroid survival as a percentage of the vehicle-treated control.
-
Use software like CompuSyn, which is based on the Chou-Talalay method, to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
2. In Vivo Ovarian Cancer Metastasis Model
This protocol outlines a general procedure for assessing the in vivo efficacy of combination therapy.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Cell Implantation: Intraperitoneally inject cisplatin-resistant ovarian cancer cells.
-
Treatment Regimen:
-
Once tumors are established (monitor via bioluminescence imaging if using luciferase-expressing cells), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Cisplatin alone
-
This compound + Cisplatin
-
-
Administer drugs at predetermined doses and schedules. This compound can be administered via oral gavage.
-
-
Monitoring: Monitor tumor burden via imaging and animal well-being (body weight) regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect tumors and metastatic nodules for further analysis (e.g., histology, western blotting).
II. This compound in Combination with Immune Checkpoint Blockade
This compound has been shown to enhance the efficacy of anti-PD-1 immunotherapy in renal cell carcinoma (RCC) by modulating the tumor microenvironment and increasing the susceptibility of cancer cells to immune-mediated killing.
Quantitative Data Summary
Table 3: Effect of this compound and anti-PD-1 on RCC Cell Viability in Co-culture with PBMCs
| Cell Line | Treatment | Outcome |
| 786-O (RCC) | This compound + anti-PD-1 treated PBMCs | Further decreased viability of RCC cells (p < 0.05) |
Note: This table summarizes the key finding from a co-culture experiment. Specific percentage of viability decrease was not provided in the search results.
Signaling Pathway: this compound and Anti-PD-1 in Renal Cell Carcinoma
This compound enhances anti-tumor immunity by downregulating the expression of the immune checkpoint ligand PD-L1 on RCC cells. This reduction in PD-L1 expression makes the cancer cells more susceptible to killing by cytotoxic T-cells, an effect that is potentiated by the presence of an anti-PD-1 antibody. Additionally, this compound treatment leads to a decrease in the expression of pro-oncogenic and EMT-associated markers such as c-MET, c-MYC, and N-Cadherin.
Experimental Protocols
1. Immune Co-culture Cytotoxicity Assay
This protocol is designed to assess the ability of this compound to sensitize cancer cells to T-cell mediated killing, with or without an anti-PD-1 antibody.
-
Cell Culture:
-
Culture RCC cells (e.g., 786-O) in appropriate media.
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
-
T-cell Expansion (Optional but Recommended):
-
Culture PBMCs with T-cell expansion reagents (e.g., anti-CD3/CD28 beads and IL-2) for several days to enrich for T-cells.
-
-
Drug Treatment of Cancer Cells:
-
Pre-treat RCC cells with this compound (e.g., 5 or 10 µM) or vehicle control for 24-48 hours.
-
-
Co-culture:
-
Co-culture the pre-treated RCC cells with either naive PBMCs or expanded T-cells at a specific effector-to-target (E:T) ratio.
-
For the combination therapy arm, add an anti-PD-1 antibody (e.g., 10 µg/mL) or an isotype control antibody to the co-culture.
-
-
Cytotoxicity Assessment:
-
After a defined incubation period (e.g., 3-24 hours), assess the viability of the RCC cells using a suitable method such as:
-
MTT or CellTiter-Glo assay
-
Calcein-AM/propidium iodide staining and fluorescence microscopy
-
Flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining)
-
-
-
Data Analysis: Calculate the percentage of specific lysis or the reduction in cancer cell viability for each treatment condition compared to the control.
2. Western Blot Analysis of PD-L1, c-MET, c-MYC, and N-Cadherin
This protocol is for assessing the molecular changes induced by this compound.
-
Cell Treatment and Lysis:
-
Treat RCC cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PD-L1, c-MET, c-MYC, N-Cadherin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
III. Proposed Combination of this compound with Epigenetic Drugs
While specific preclinical studies combining this compound with epigenetic drugs are not yet widely published, a strong theoretical rationale exists for this combination. Epigenetic inhibitors can potentially re-sensitize cancer cells to other therapies by altering gene expression profiles.
Rationale for Combination
Epigenetic drugs, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, can reverse the epigenetic silencing of tumor suppressor genes and other genes that promote apoptosis or sensitivity to therapy. This compound targets the CSC population, which is often resistant to conventional therapies. A combined approach could therefore target both the bulk tumor population and the CSCs, potentially leading to a more durable response.
Experimental Workflow for Investigating this compound and Epigenetic Drug Combinations
Conclusion
The selective DCLK1 inhibitor, this compound, holds significant promise as a component of combination cancer therapies. Its ability to overcome chemoresistance and enhance anti-tumor immunity provides a strong rationale for its further investigation in combination with a variety of anti-cancer agents. The protocols and data presented in these application notes serve as a guide for researchers and drug development professionals to design and execute studies aimed at harnessing the full therapeutic potential of this compound.
References
- 1. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting doublecortin-like kinase 1 reveals a novel strategy to circumvent chemoresistance and metastasis in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Dclk1-IN-1 solubility issues in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the DCLK1 inhibitor, Dclk1-IN-1, in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic molecule with good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and, according to some suppliers, ethanol. However, it is practically insoluble in water.[1] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.[2] See the data summary table below for reported solubility values from various suppliers.
Q2: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. Why did this happen and what should I do?
A2: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is added to an aqueous medium, the final concentration of the inhibitor may exceed its solubility limit in that mixed solvent system, causing it to precipitate. The final DMSO concentration in your assay should be kept low (typically ≤0.5%) to avoid solvent effects on the experiment, which further complicates solubility.[3] It is critical not to use a solution with precipitates in your experiments, as this leads to inaccurate concentration calculations and unreliable results.[3] Refer to the troubleshooting workflow and protocols below for strategies to resolve this.
Q3: How can I prepare a working solution of this compound in an aqueous buffer for my in vitro assay?
A3: Due to its poor aqueous solubility, preparing a working solution of this compound requires a careful approach. The standard method is to first create a high-concentration stock in 100% DMSO, and then perform a serial dilution into your final aqueous buffer.[3] To prevent precipitation, you may need to incorporate co-solvents or surfactants into your final buffer system. Formulations using PEG300 and Tween 80 have been developed for in vivo use and can be adapted for in vitro assays to maintain solubility.
Q4: My vial of this compound powder appears to be empty. Is it?
A4: Not necessarily. The inhibitor is often supplied as a lyophilized powder or a thin solid film. Before assuming the vial is empty, you should attempt to dissolve the contents according to the recommended protocol for preparing a stock solution.
Q5: Can I heat the this compound solution to improve its solubility?
A5: Gentle warming can be an effective method for dissolving some compounds. If you encounter issues dissolving this compound in DMSO, you can warm the solution briefly in a 37°C water bath for 5-10 minutes. Sonication is another mechanical method that can facilitate dissolution. However, always visually inspect the solution to ensure it is clear and free of precipitates before use.
Data Presentation
Summary of this compound Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Supplier / Source |
| DMSO | ~100 - 180 mM | ~50 - 95 mg/mL | Tocris, R&D Systems, Selleck Chemicals, TargetMol |
| Ethanol | 100 mM | 52.76 mg/mL | Tocris, R&D Systems |
| Ethanol | Insoluble | Insoluble | Selleck Chemicals |
| Acetonitrile | Soluble (qualitative) | Soluble (qualitative) | Cayman Chemical |
| Water | Insoluble | Insoluble | Selleck Chemicals |
Note: The molecular weight of this compound is approximately 527.55 g/mol . Solubility can vary between batches and suppliers.
Troubleshooting & Experimental Workflows
If you encounter precipitation when diluting your this compound stock solution, follow this troubleshooting workflow.
References
determining the effective concentration of Dclk1-IN-1 in new cell lines
Technical Support Center: Dclk1-IN-1
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for . It includes frequently asked questions, detailed experimental protocols, data interpretation guidelines, and troubleshooting support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, in vivo-compatible chemical probe that inhibits the kinase activity of Doublecortin-like kinase 1 (DCLK1) and DCLK2.[1][2][3] DCLK1 is a protein kinase involved in microtubule regulation and is considered a marker for certain types of cancer stem cells.[4][5] It plays a role in regulating several critical cancer-related signaling pathways, including Notch, Wnt/β-catenin, and RAS. By inhibiting the kinase function of DCLK1, this compound can modulate these pathways, affecting processes like cell proliferation, migration, and epithelial-mesenchymal transition (EMT).
Q2: What is a typical starting concentration range for this compound in a new cell line?
A2: Based on published studies, the effective concentration of this compound is highly context-specific.
-
Biochemical assays show IC50 values in the low nanomolar range (e.g., 9.5-57.2 nM for DCLK1).
-
Cell-based assays often require higher concentrations, typically in the micromolar range. For example, an IC50 of 279 nM was observed for target binding in HCT116 cells. Studies have used concentrations ranging from 1 µM to 10 µM to observe significant effects on signaling pathways, colony formation, and cell migration.
-
For a new cell line, a broad dose-response experiment is recommended, starting from a low nanomolar range (e.g., 10 nM) and extending to a high micromolar range (e.g., 20-50 µM).
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.
-
Preparation : Prepare a high-concentration stock solution, for example, 10 mM or 50 mg/mL in fresh, anhydrous DMSO. Sonication may be required to fully dissolve the compound.
-
Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (1 year). When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q4: What is the difference between determining the IC50 for cell viability versus the effective concentration for target inhibition?
A4: These are two different endpoints:
-
IC50 (Half-maximal inhibitory concentration) for Cell Viability : This is the concentration of this compound that reduces the viability or proliferation of a cell population by 50%. It is typically measured using assays like MTT or CellTiter-Glo after a prolonged incubation (e.g., 48-72 hours). It is important to note that this compound may have minimal effects on overall cell viability in 2D cultures, even at high concentrations (IC50 values from 22 to 35 µM in some renal cancer cell lines), while still affecting other cellular functions.
-
Effective Concentration (EC50) for Target Inhibition : This is the concentration that achieves 50% inhibition of the DCLK1 kinase activity within the cell. This is a more direct measure of the inhibitor's potency against its intended target. It is often assessed via Western blot by measuring the phosphorylation of DCLK1 or its downstream substrates after a much shorter treatment time (e.g., 4-24 hours). The effective concentration for target inhibition is typically lower than the IC50 for cell viability.
Experimental Protocols & Data Presentation
Protocol 1: Determining IC50 for Cell Viability via MTT Assay
This protocol outlines a standard method for assessing the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding : Culture your chosen cell line to 70-80% confluency. Trypsinize, count, and resuspend the cells in fresh medium. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation : Prepare a 2X serial dilution of this compound in culture medium. A typical range could be 8 points from 40 µM down to 0.312 µM (final concentrations will be 20 µM to 0.156 µM). Remember to include a "vehicle control" (DMSO only, at the same final concentration as the highest drug dose) and a "no treatment" control (medium only).
-
Cell Treatment : Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions (or controls) to the appropriate wells.
-
Incubation : Return the plate to the incubator for a period relevant to your cell line's doubling time, typically 48 or 72 hours.
-
MTT Assay :
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
Example Data Table: Cell Viability (MTT Assay)
| This compound Conc. (µM) | Absorbance (570nm) (Mean) | Std. Dev. | % Viability (Normalized) |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 0.156 | 1.231 | 0.091 | 98.2% |
| 0.312 | 1.198 | 0.075 | 95.5% |
| 0.625 | 1.102 | 0.081 | 87.9% |
| 1.25 | 0.955 | 0.065 | 76.2% |
| 2.5 | 0.733 | 0.054 | 58.5% |
| 5.0 | 0.611 | 0.049 | 48.7% |
| 10.0 | 0.450 | 0.041 | 35.9% |
| 20.0 | 0.315 | 0.033 | 25.1% |
Protocol 2: Determining Effective Concentration for Target Inhibition via Western Blot
This protocol determines the concentration of this compound required to inhibit the phosphorylation of DCLK1.
Methodology:
-
Cell Seeding : Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of this compound concentrations (e.g., 0, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM) for a short duration, typically 4 to 24 hours.
-
Protein Extraction : Wash the cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot :
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-DCLK1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total DCLK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis & Presentation:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for phospho-DCLK1 and total DCLK1.
-
Normalize the phospho-DCLK1 signal to the total DCLK1 signal for each concentration.
-
Express the results as a percentage of the vehicle-treated control.
Example Data Table: Target Inhibition (Western Blot Densitometry)
| This compound Conc. (µM) | p-DCLK1 / Total DCLK1 Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.05 | 0.85 | 15% |
| 0.1 | 0.68 | 32% |
| 0.25 | 0.49 | 51% |
| 0.5 | 0.27 | 73% |
| 1.0 | 0.11 | 89% |
| 2.5 | 0.05 | 95% |
Visual Guides: Workflows and Pathways
Caption: DCLK1 signaling pathways and the inhibitory action of this compound.
Caption: Workflow for determining the effective concentration of this compound.
Troubleshooting Guide
Q: My IC50 value from the cell viability assay is very high or not achievable. What should I do?
A: This is not uncommon for this compound.
-
Check the Phenotype : this compound's primary effects may not be cytotoxic or anti-proliferative in standard 2D culture. Instead, its effects might be more pronounced on cell migration, invasion, or stem-like properties (e.g., spheroid or colony formation). Consider running a functional assay like a Transwell migration assay or a colony formation assay, which may show effects at lower concentrations.
-
Confirm Target Engagement : Use Western blot to confirm that the inhibitor is engaging with DCLK1 at the concentrations tested. If you see a dose-dependent decrease in DCLK1 phosphorylation, the compound is active in your cells, even if it doesn't kill them.
-
Extend Incubation Time : Some cell lines may require longer exposure to the inhibitor to show an effect on viability. Try extending the incubation to 96 hours, ensuring that the control cells do not become over-confluent.
Q: I see a lot of variability between my replicate wells. How can I reduce this?
A:
-
Cell Seeding Uniformity : Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent cells from settling. Pay attention to your pipetting technique to ensure the same number of cells is added to each well.
-
Edge Effects : The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or medium to create a humidity barrier.
-
DMSO Concentration : Ensure the final concentration of DMSO is consistent across all wells (including the vehicle control) and is non-toxic to your cells (typically ≤ 0.5%).
Q: The compound seems to be precipitating in the cell culture medium. What's wrong?
A:
-
Solubility Limit : You may have exceeded the solubility of this compound in the aqueous culture medium. When diluting from the DMSO stock, ensure you mix thoroughly at each step.
-
Serum Interaction : Components in fetal bovine serum (FBS) can sometimes interact with compounds. Try preparing dilutions in a serum-free medium first before adding it to the cells, or briefly vortexing the final diluted solution before adding it to the plate.
-
Final DMSO Concentration : A slightly higher (but still non-toxic) final DMSO concentration might help with solubility. However, always test the tolerance of your specific cell line to DMSO first.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. This compound | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
Dclk1-IN-1 stability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Dclk1-IN-1 in long-term cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the consistent and effective use of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in long-term cell culture?
A1: Currently, there is no specific published data on the long-term stability of this compound in cell culture media. The stability of small molecule inhibitors like this compound can be highly variable and is dependent on several factors including the specific composition of the cell culture medium, serum concentration, pH, temperature, and light exposure. For long-term experiments, it is recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[1] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[3]
Q3: How often should I replace the medium containing this compound in a long-term experiment?
A3: The frequency of media changes with fresh inhibitor will depend on its stability under your specific culture conditions. If stability is a concern, or if you observe a decrease in the inhibitor's effect over time, more frequent media changes (e.g., every 24-48 hours) may be necessary to maintain a consistent effective concentration. An initial stability study is recommended to determine the optimal media changing schedule for your experiment.
Q4: What are the primary cellular targets of this compound?
A4: this compound is a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1) and Doublecortin-like kinase 2 (DCLK2). It has been shown to have minimal activity against other kinases such as ERK5, ACK, BRD4, and LRRK2.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against its primary targets.
| Target | Assay Type | IC50 Value | Reference |
| DCLK1 | Binding Assay | 9.5 nM | |
| DCLK1 | Kinase Assay | 57.2 nM | |
| DCLK2 | Binding Assay | 31 nM | |
| DCLK2 | Kinase Assay | 103 nM | |
| DCLK1 | Cellular Target Engagement (HCT116 cells) | 279 nM |
Troubleshooting Guide
Issue 1: Inconsistent or diminishing effects of this compound are observed in long-term experiments.
-
Potential Cause: Degradation of this compound in the cell culture medium over time.
-
Troubleshooting Steps:
-
Perform a stability assessment: Follow the "Experimental Protocol for Assessing this compound Stability" provided below to determine the half-life of the inhibitor in your specific experimental setup.
-
Increase frequency of media changes: If the inhibitor is found to be unstable, replace the culture medium with fresh this compound at regular intervals (e.g., every 24 hours) to maintain a steady concentration.
-
Optimize storage of stock solutions: Ensure that this compound stock solutions are stored in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Issue 2: High variability in results between replicate wells or experiments.
-
Potential Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a homogenous cell suspension and consistent cell numbers in each well.
-
Potential Cause 2: Inaccurate pipetting of the inhibitor.
-
Troubleshooting Step: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of this compound to each well.
-
Potential Cause 3: "Edge effects" in multi-well plates.
-
Troubleshooting Step: To minimize evaporation from the outer wells, which can alter the effective concentration of the inhibitor, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.
Issue 3: Observed cellular toxicity at the effective concentration.
-
Potential Cause 1: Off-target effects of the inhibitor at higher concentrations.
-
Troubleshooting Step: Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired biological effect with minimal toxicity.
-
Potential Cause 2: Solvent (DMSO) toxicity.
-
Troubleshooting Step: Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically ≤0.1%). Include a vehicle control (media with the same concentration of DMSO but no inhibitor) in your experiments.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound under specific experimental conditions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the concentration of this compound in cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (with serum and any other supplements)
-
Incubator at 37°C, 5% CO2
-
Sterile microcentrifuge tubes
-
LC-MS system
Procedure:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration you intend to use in your experiments.
-
Timepoint 0: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your time 0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining this compound-containing medium in a sterile, sealed container in your cell culture incubator (37°C, 5% CO2) to mimic the conditions of your long-term experiment.
-
Sample Collection: At various time points (e.g., 6, 12, 24, 48, and 72 hours), collect aliquots of the incubated medium. Store these samples at -80°C.
-
Sample Processing: Once all time points are collected, process the samples for LC-MS analysis. This may involve protein precipitation (e.g., with cold acetonitrile) to remove serum proteins that can interfere with the analysis.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the concentration of intact this compound at each time point.
-
Data Analysis: Plot the concentration of this compound as a percentage of the time 0 concentration versus time. This will allow you to determine the degradation rate and half-life of the inhibitor under your specific experimental conditions.
Caption: Workflow for assessing this compound stability.
DCLK1 Signaling Pathways
DCLK1 has been implicated in the regulation of several key signaling pathways involved in cancer progression.
DCLK1 and the Wnt Signaling Pathway
DCLK1 can promote the malignant progression of cancer by regulating the Wnt/β-catenin signaling pathway. Downregulation of DCLK1 has been shown to decrease the levels of key proteins in this pathway, such as β-catenin, c-myc, and cyclinD1.
Caption: DCLK1 regulation of the Wnt signaling pathway.
DCLK1 and the Notch Signaling Pathway
DCLK1 is a regulator of the Notch signaling network. Inhibition of DCLK1 can lead to the downregulation of the Notch1 intracellular domain (NICD) and its downstream targets, HES1, HES5, and HEY1.
Caption: DCLK1's role in the Notch signaling pathway.
DCLK1 and the Hippo Signaling Pathway
DCLK1 can promote cancer stem cell-like properties by inhibiting the Hippo signaling pathway, which leads to the activation of Yes-associated protein (YAP) via Large Tumor Suppressor Homolog 1 (LATS1).
References
how to control for Dclk1-IN-1 vehicle effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing the selective DCLK1/2 inhibitor, Dclk1-IN-1. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on controlling for the effects of experimental vehicles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound in in vitro experiments, and what is the appropriate control?
A1: For in vitro studies, this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] This stock is then diluted into the cell culture medium to achieve the desired final concentration. The appropriate vehicle control is the same final concentration of DMSO in the culture medium as used for the this compound treated cells.
Q2: What is a safe final concentration of DMSO for my in vitro experiments?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[2] However, primary cells and some sensitive cell lines may be affected at lower concentrations. It is best practice to perform a dose-response curve with your vehicle to determine the maximal non-toxic concentration for your specific cell line and experimental duration. A final concentration of 0.1% DMSO is generally considered safe for most cells.
Q3: How should I prepare this compound for in vivo animal studies?
A3: A common formulation for the in vivo administration of this compound is a mixture of DMSO, PEG300, Tween 80, and saline. A frequently used preparation involves creating a clear solution with final concentrations of 2% DMSO, 40% PEG300, 5% Tween 80, and 53% saline.[3] Another reported formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The solvents should be added sequentially, ensuring the solution is clear after each addition.
Q4: What is the appropriate vehicle control for in vivo experiments with this compound?
A4: The vehicle control for in vivo studies should be a solution containing the same final concentrations of all vehicle components (e.g., DMSO, PEG300, Tween 80, and saline) as the this compound formulation, administered via the same route and schedule.
Q5: Are there any known off-target effects of the in vivo vehicle components?
A5: Yes, the components of the in vivo vehicle can have biological effects. High concentrations of DMSO can have various cellular effects, and in animal models, high doses of DMSO, PEG-400, and propylene glycol have been shown to induce neuromotor deficits.[4] Tween 80 has been reported to cause irritation in the respiratory system in some contexts.[2] Therefore, the use of a proper vehicle control group is critical to attribute the observed effects specifically to this compound.
Q6: Is there a negative control compound available for this compound?
A6: Yes, a structurally similar but biologically less active compound, DCLK1-NEG, is available. This compound serves as an excellent negative control to demonstrate that the observed effects are due to the specific inhibition of DCLK1 and not due to off-target effects of the chemical scaffold. DCLK1-NEG has been shown to have at least 100-fold lower activity against DCLK1 in various assays.
Q7: What are the recommended storage conditions for this compound stock solutions?
A7: this compound stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Solution |
| High background or unexpected effects in vehicle control cells. | The final concentration of DMSO is too high for the cell line being used, leading to cytotoxicity or other biological effects. | Perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line and experimental duration. Aim for a final DMSO concentration of ≤ 0.1% if possible. |
| Precipitation of this compound upon dilution into aqueous culture medium. | The solubility limit of this compound in the final medium has been exceeded. | Ensure the final concentration of this compound is within its solubility range in the culture medium. Briefly sonicating the solution after dilution may help. If precipitation persists, consider lowering the final concentration or adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the medium, if compatible with your assay. |
| Inconsistent results between experiments. | Variability in the preparation of this compound working solutions or degradation of the compound. | Always prepare fresh working dilutions from a frozen stock for each experiment. Ensure thorough mixing of the stock solution before dilution. Minimize the time the diluted compound spends in aqueous solution before being added to the cells. |
In Vivo Experiments
| Problem | Possible Cause | Solution |
| Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy). | The vehicle formulation may have some inherent toxicity at the administered dose and route. | While the recommended formulations are generally well-tolerated, individual animal responses can vary. Consider reducing the volume of administration or exploring alternative formulations with lower concentrations of potentially problematic components like DMSO or Tween 80, if possible. |
| Precipitation of this compound in the formulation. | Improper mixing or exceeding the solubility limit in the vehicle. | Ensure the solvents are added sequentially and the solution is thoroughly mixed and clear after each addition. Prepare the formulation fresh before each use if stability is a concern. |
| Lack of expected in vivo efficacy. | Poor bioavailability or rapid metabolism of this compound. | This compound has been reported to have good oral bioavailability. However, if efficacy is an issue, confirm the formulation was prepared correctly and consider optimizing the dosing schedule based on the compound's pharmacokinetic profile. |
Experimental Protocols & Data
This compound Solubility and Recommended Concentrations
| Solvent/Formulation | Solubility/Working Concentration | Application |
| DMSO | Soluble to 100 mM | In Vitro Stock Solution |
| Cell Culture Medium | Typically used at 1-10 µM | In Vitro Final Concentration |
| 2% DMSO, 40% PEG300, 5% Tween 80, 53% Saline | 1 mg/mL (1.9 mM) | In Vivo Formulation |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | Formulation for in vivo use | In Vivo Formulation |
DCLK1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DCLK1 signaling pathway and a general experimental workflow for assessing the effects of this compound.
Caption: DCLK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for this compound Studies.
References
optimizing Dclk1-IN-1 incubation time for maximal inhibition
Welcome to the technical support center for Dclk1-IN-1, a selective inhibitor of Doublecortin-like kinase 1 (DCLK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase DCLK1 and its close homolog DCLK2.[1][2] It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling pathways regulated by DCLK1, which are often involved in cancer cell proliferation, stemness, and metastasis.[3][4]
Q2: What is a recommended starting concentration and incubation time for this compound in cell-based assays?
A2: A common starting concentration for this compound in cell-based assays ranges from 1 µM to 10 µM. For initial experiments, a 24-hour incubation period is often a good starting point to observe a biological response. However, the optimal concentration and incubation time are highly dependent on the cell line, the specific biological question, and the endpoint being measured. Therefore, it is crucial to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: Is this compound stable in cell culture media for long-term experiments?
A3: While this compound is stable as a powder and in DMSO stock solutions when stored correctly, its stability in aqueous cell culture media at 37°C for extended periods (e.g., > 48 hours) has not been extensively reported in the literature. For long-term experiments, it is advisable to change the media and re-add the inhibitor every 48-72 hours to ensure a consistent effective concentration. If inhibitor stability is a major concern, you can assess it by incubating this compound in your specific cell culture medium for the duration of your experiment and then testing its ability to inhibit DCLK1 activity in a biochemical assay.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be highly selective for DCLK1 and DCLK2. It exhibits no significant activity against other kinases like ERK5, ACK, and LRRK2 at concentrations up to 10 µM. However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. To control for potential off-target effects, it is recommended to use the lowest effective concentration determined from your dose-response experiments and consider using a structurally distinct DCLK1 inhibitor as a complementary tool if available.
Q5: What is the appropriate vehicle control for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, the appropriate vehicle control is the same final concentration of DMSO used to dilute the inhibitor in your experiments. It is important to ensure that the final DMSO concentration is not toxic to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition observed | 1. Suboptimal incubation time: The incubation time may be too short for the inhibitor to exert its maximal effect. | 1. Perform a time-course experiment: Treat cells with a fixed concentration of this compound and measure the inhibition of a downstream marker (e.g., phosphorylation of a DCLK1 substrate) at various time points (e.g., 1, 4, 8, 12, 24, 48 hours) to determine the optimal incubation duration. |
| 2. Insufficient inhibitor concentration: The concentration of this compound may be too low to effectively inhibit DCLK1 in your specific cell line. | 2. Perform a dose-response experiment: Treat cells with a range of this compound concentrations for a fixed time to determine the IC50 (half-maximal inhibitory concentration). | |
| 3. Low DCLK1 expression in the cell model: The cell line you are using may not express sufficient levels of DCLK1 for a robust inhibitory effect to be observed. | 3. Confirm DCLK1 expression: Check the expression level of DCLK1 in your cell line by Western blot or qPCR. | |
| 4. Inhibitor degradation: this compound may not be stable under your long-term culture conditions. | 4. Replenish the inhibitor: For experiments longer than 48 hours, change the media and add fresh this compound every 48 hours. | |
| High cell toxicity | 1. Inhibitor concentration is too high: The concentration of this compound used may be causing off-target effects or general cytotoxicity. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. |
| 2. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture media may be toxic to your cells. | 2. Reduce DMSO concentration: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). | |
| Inconsistent results between experiments | 1. Variation in cell density: Different cell densities at the time of treatment can affect the cellular response to the inhibitor. | 1. Standardize cell seeding: Ensure consistent cell seeding density and confluency at the start of each experiment. |
| 2. Inconsistent incubation times: Variations in the duration of inhibitor treatment can lead to different levels of inhibition. | 2. Precise timing: Use a timer to ensure consistent incubation periods for all samples. | |
| 3. Freeze-thaw cycles of the inhibitor stock: Repeated freezing and thawing of the this compound stock solution can lead to its degradation. | 3. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles. |
Experimental Protocols & Data
Protocol: Optimizing this compound Incubation Time
This protocol describes a general method to determine the optimal incubation time for this compound by measuring the phosphorylation of a downstream target via Western blotting.
Objective: To identify the time point of maximal inhibition of DCLK1 activity by this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibody against a phosphorylated DCLK1 substrate (e.g., p-MARCKS) or a downstream signaling protein affected by DCLK1 activity.
-
Primary antibody against the total form of the protein of interest.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a working solution of this compound in complete culture medium at a concentration known to be effective (e.g., 5-10 times the IC50, or a concentration based on literature for a similar cell line). Prepare a vehicle control with the same final concentration of DMSO.
-
Time-Course Treatment: Treat the cells with the this compound working solution or the vehicle control. Incubate the plates for a series of time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated target protein.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip and re-probe the membrane for the total protein and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein, total protein, and loading control.
-
Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.
-
Plot the normalized signal against the incubation time to visualize the kinetics of inhibition. The time point at which the phosphorylation is at its lowest and plateaus is considered the optimal incubation time for maximal inhibition under these conditions.
-
Quantitative Data Summary
The following tables summarize reported incubation times and their effects from various studies. This data can be used as a starting point for designing your own experiments.
Table 1: this compound Incubation Times and Readouts in Cell-Based Assays
| Cell Line | Concentration | Incubation Time | Assay/Readout | Reference |
| PATU-8988T | 2.5 µM | 4 hours | RNA-sequencing | |
| PATU-8988T | 2.5 µM | 24 hours | RNA-sequencing | |
| ACHN | 10 µM | 48 hours | DCLK1 phosphorylation (Western Blot) | |
| 786-O | 10 µM | 24 hours | DCLK1 phosphorylation (Western Blot) | |
| CAKI-1 | 10 µM | 48 hours | DCLK1 phosphorylation (Western Blot) | |
| ACHN, 786-O, CAKI-1 | 1-10 µM | 10 days | Colony formation assay | |
| PDAC Organoids | Not specified | 7 days | Antiproliferation |
Visualizations
DCLK1 Signaling Pathways
Caption: DCLK1 signaling pathways and the point of inhibition by this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: A generalized workflow for determining the optimal this compound incubation time.
References
interpreting unexpected results with Dclk1-IN-1 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Dclk1-IN-1, a selective inhibitor of Doublecortin-like kinase 1 (DCLK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, in vivo-compatible chemical probe for the Doublecortin-like kinase 1 (DCLK1) domain.[1] It functions as an ATP-competitive inhibitor of DCLK1's kinase activity.[2] this compound also inhibits the closely related DCLK2.[3][4][5] Its high selectivity makes it a valuable tool for studying the cellular functions of DCLK1 with minimal off-target effects, a known issue with previous inhibitors like LRRK2-IN-1 which also affects targets such as BRD4.
Q2: What are the known cellular processes regulated by DCLK1 kinase activity that can be studied using this compound?
DCLK1 is recognized as a marker for tumor stem cells in various cancers, including those of the colon, pancreas, and kidney. It plays a role in regulating several key cancer-related processes such as:
-
Epithelial-to-Mesenchymal Transition (EMT)
-
Cancer Stem Cell (CSC) self-renewal and maintenance
-
Cell migration and invasion
-
Angiogenesis
-
Resistance to chemotherapy
Q3: In which model systems has this compound shown efficacy?
While this compound has been tested in various cancer cell lines, its effects can be highly context-dependent. Notably, it has shown significant efficacy in patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids, even when having minimal effects on established 2D cell lines. This suggests that the three-dimensional architecture and cellular heterogeneity of organoids may better reflect the in vivo dependency on DCLK1 signaling.
Troubleshooting Guide
Unexpected Result 1: No significant decrease in cell viability or proliferation after this compound treatment in a 2D cell culture.
This is a commonly observed result and often does not indicate a problem with the compound or the experiment.
Possible Causes and Solutions:
-
Cell-Type and Culture-Condition Dependence: DCLK1 kinase activity may not be essential for the proliferation of many cancer cell lines in standard 2D monolayer cultures. Studies have repeatedly shown that while this compound has minimal impact on proliferation in 2D, it can significantly inhibit colony formation, spheroid growth, and cell invasion.
-
Recommendation: Assess other functional endpoints beyond proliferation. It is recommended to perform colony formation assays, migration/invasion assays (e.g., wound healing or transwell assays), or 3D spheroid formation assays to observe the phenotypic effects of this compound.
-
-
Drug Concentration and Treatment Duration: While potent, the optimal concentration and duration of treatment can vary between cell lines.
-
Recommendation: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 µM to 10 µM) and assess endpoints at different time points (e.g., 24, 48, 72 hours).
-
-
Multidrug Resistance (MDR) Transporters: Some cell lines, such as certain renal cell carcinoma lines, may express high levels of MDR transporters, which could reduce the intracellular concentration and efficacy of the inhibitor.
-
Recommendation: If MDR is suspected, you may need to use higher concentrations of this compound. However, it is crucial to monitor for potential off-target effects at higher doses.
-
Unexpected Result 2: Inconsistent results in functional assays (e.g., colony formation, migration).
Possible Causes and Solutions:
-
Cell Seeding Density: The initial number of cells plated can significantly impact the outcome of functional assays.
-
Recommendation: Optimize cell seeding density for each specific assay and cell line to ensure reproducibility.
-
-
Compound Stability and Handling: Improper storage or handling of this compound can lead to its degradation.
-
Recommendation: Store this compound as recommended by the manufacturer, typically at -20°C. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Variable DCLK1 Expression: The expression level of DCLK1 can vary between cell lines and even within a cell population.
-
Recommendation: Confirm DCLK1 expression in your cell line of interest by Western blot or qPCR.
-
Unexpected Result 3: No change in the phosphorylation of a putative downstream target of DCLK1.
Possible Causes and Solutions:
-
Incorrect Downstream Target: The selected protein may not be a direct or primary substrate of DCLK1 in your specific cellular context. DCLK1 signaling can be complex and pathway activation can be cell-type specific.
-
Recommendation: Confirm the inhibition of DCLK1 autophosphorylation (e.g., at Ser337) as a primary indicator of target engagement. Explore multiple downstream pathways known to be modulated by DCLK1, such as the Notch, Wnt/β-catenin, or RAS/MAPK pathways.
-
-
Suboptimal Lysate Preparation or Antibody Quality: Technical issues with the Western blot procedure can lead to inconclusive results.
-
Recommendation: Ensure the use of phosphatase inhibitors during lysate preparation to preserve phosphorylation states. Validate the specificity of your primary antibodies.
-
Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| DCLK1 | Binding Assay | 9.5 |
| DCLK1 | Kinase Assay | 57.2 |
| DCLK2 | Binding Assay | 31 |
| DCLK2 | Kinase Assay | 103 |
Data sourced from Selleck Chemicals and R&D Systems.
Table 2: Effect of this compound on Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | Assay | Concentration | Result |
| ACHN, 786-O, CAKI-1 | MTT (Proliferation) | Up to 10 µM | Little to no effect (IC50 ~22-35 µM) |
| ACHN, 786-O, CAKI-1 | Colony Formation | 1-10 µM | Significant reduction in colonies |
| ACHN, 786-O, CAKI-1 | Migration (Wound Healing) | 10 µM | Significant inhibition of migration |
| ACHN, 786-O, CAKI-1 | Spheroid Formation | 1-10 µM | Potent inhibition of stemness |
Data summarized from a study by an external research group.
Experimental Protocols
Protocol 1: Western Blot for DCLK1 Phosphorylation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or DMSO vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-DCLK1 (e.g., pSer337) or total DCLK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat cells with various concentrations of this compound and a DMSO vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Immunofluorescence for DCLK1 Localization
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat with this compound or DMSO as required.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody against DCLK1 in 1% BSA in PBST overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslip on a microscope slide with an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Visualizations
Caption: Overview of key signaling pathways modulated by DCLK1.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting logic for unexpected proliferation results.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Overcoming Resistance to Dclk1-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the DCLK1 inhibitor, Dclk1-IN-1, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, in vivo-compatible chemical probe that inhibits the kinase activity of Doublecortin-like kinase 1 (DCLK1) and its close homolog DCLK2.[1] DCLK1 is a protein kinase that is overexpressed in various cancers and has been identified as a marker for tumor stem cells.[2][3][4] It plays a crucial role in promoting tumorigenesis, metastasis, and drug resistance by regulating several key signaling pathways, including Wnt/β-catenin, Notch, and MAPK/ERK.[5] By inhibiting DCLK1, this compound aims to suppress these cancer-promoting activities.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential reasons?
Reduced sensitivity, or acquired resistance, to this compound can arise from several mechanisms, a common issue with targeted therapies involving kinase inhibitors. While specific resistance mechanisms to this compound have not been extensively documented, based on known mechanisms of resistance to other kinase inhibitors, potential causes include:
-
On-target alterations: Mutations in the DCLK1 kinase domain, particularly "gatekeeper" mutations, can prevent the binding of this compound to its target.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of DCLK1 inhibition, thereby maintaining their growth and survival.
-
Drug efflux: Increased expression of drug efflux pumps, such as MDR1 (multidrug resistance protein 1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Feedback loops: DCLK1 may be part of a feedback loop with other signaling molecules, and inhibition of DCLK1 could lead to a compensatory upregulation of its own expression or the activation of other pro-survival signals.
Q3: How can I experimentally determine the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a systematic approach is recommended. This involves a series of experiments to test for the potential causes mentioned above. The following troubleshooting guide provides a step-by-step workflow.
Troubleshooting Guide: Investigating this compound Resistance
This guide will walk you through experiments to identify the potential cause of resistance to this compound in your cancer cell line.
Problem: Decreased sensitivity of cancer cells to this compound treatment.
Step 1: Confirm Resistance and Quantify the Shift in IC50
-
Experiment: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo).
-
Purpose: To confirm the resistant phenotype and quantify the change in the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Culture both the parental (sensitive) and the suspected resistant cell lines.
-
Treat cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay to determine the IC50 for both cell lines.
-
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line compared to the parental line.
Step 2: Investigate On-Target Mechanisms - DCLK1 Expression and Mutation
-
Experiment 1: Western Blot for DCLK1 Expression.
-
Purpose: To determine if there are changes in the total DCLK1 protein levels in resistant cells.
-
Procedure:
-
Lyse parental and resistant cells.
-
Perform Western blotting using an antibody against total DCLK1.
-
-
Expected Outcome: While a change in total DCLK1 levels is possible, resistance is often not due to a simple overexpression of the target.
-
-
Experiment 2: Sequencing of the DCLK1 Kinase Domain.
-
Purpose: To identify potential mutations in the DCLK1 kinase domain that could interfere with this compound binding.
-
Procedure:
-
Isolate genomic DNA or RNA from both parental and resistant cells.
-
Amplify the DCLK1 kinase domain using PCR.
-
Sequence the PCR product and compare the sequences from parental and resistant cells.
-
-
Expected Outcome: Identification of point mutations, insertions, or deletions in the resistant cell line's DCLK1 kinase domain.
-
Step 3: Investigate Bypass Signaling Pathways
-
Experiment: Western Blot for Key Signaling Proteins.
-
Purpose: To assess the activation status of known DCLK1 downstream and parallel signaling pathways.
-
Procedure:
-
Lyse parental and resistant cells (with and without this compound treatment).
-
Perform Western blotting for key proteins in pathways such as:
-
Wnt/β-catenin: β-catenin, c-Myc, Cyclin D1
-
MAPK/ERK: p-ERK, ERK
-
PI3K/Akt: p-Akt, Akt
-
Notch: Notch1, Hes1
-
-
-
Expected Outcome: Increased phosphorylation or expression of key proteins in one or more of these pathways in the resistant cells, particularly in the presence of this compound.
-
Step 4: Investigate the Role of Drug Efflux Pumps
-
Experiment 1: qRT-PCR for Efflux Pump Expression.
-
Purpose: To determine if the expression of genes encoding drug efflux pumps is upregulated in resistant cells.
-
Procedure:
-
Isolate RNA from parental and resistant cells.
-
Perform quantitative real-time PCR (qRT-PCR) for genes like ABCB1 (MDR1).
-
-
Expected Outcome: Increased mRNA levels of ABCB1 in the resistant cell line.
-
-
Experiment 2: Co-treatment with an Efflux Pump Inhibitor.
-
Purpose: To see if inhibiting drug efflux can re-sensitize resistant cells to this compound.
-
Procedure:
-
Treat resistant cells with this compound alone or in combination with a known MDR1 inhibitor (e.g., verapamil or tariquidar).
-
Perform a cell viability assay to determine if the IC50 of this compound is reduced in the presence of the efflux pump inhibitor.
-
-
Expected Outcome: A significant decrease in the this compound IC50 when co-administered with an efflux pump inhibitor.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ACHN | Renal Cell Carcinoma | ~22 | |
| 786-O | Renal Cell Carcinoma | ~35 | |
| CAKI-1 | Renal Cell Carcinoma | ~30 | |
| HCT116 | Colorectal Cancer | 0.279 (cellular target engagement) |
Table 2: Troubleshooting Experimental Outcomes and Potential Next Steps
| Experimental Outcome | Potential Cause of Resistance | Suggested Next Steps |
| Significantly increased IC50 in resistant cells. | Confirmed resistance. | Proceed to Step 2. |
| No change in total DCLK1 protein levels. | Resistance is likely not due to DCLK1 overexpression. | Proceed with DCLK1 kinase domain sequencing. |
| Mutation identified in the DCLK1 kinase domain. | On-target mutation preventing drug binding. | - Consider using a different DCLK1 inhibitor with a distinct binding mode.- Explore combination therapies to target downstream pathways. |
| Increased activation of a bypass pathway (e.g., p-ERK, p-Akt). | Bypass signaling activation. | - Co-treat with an inhibitor of the activated pathway (e.g., MEK inhibitor, PI3K/Akt inhibitor).- Perform further analysis to confirm the specific driver of the bypass pathway. |
| Increased expression of ABCB1 mRNA. | Upregulation of drug efflux pumps. | - Confirm with Western Blot for MDR1 protein.- Proceed with co-treatment with an efflux pump inhibitor. |
| This compound IC50 decreases with efflux pump inhibitor co-treatment. | Resistance is mediated by drug efflux. | - Consider using this compound in combination with an MDR1 inhibitor in further experiments.- Evaluate the expression of other ABC transporters. |
Experimental Protocols
Western Blot Protocol
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-DCLK1, anti-p-ERK, anti-MDR1) overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Cell Viability (MTT) Assay Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with serial dilutions of this compound for 48-72 hours.
-
-
MTT Addition:
-
Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO or another solubilizing agent to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Mandatory Visualizations
Caption: DCLK1 signaling network in cancer.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Logical relationships of potential this compound resistance mechanisms.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
ensuring complete washout of Dclk1-IN-1 in reversal experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in ensuring the complete washout of Dclk1-IN-1 in reversal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of Doublecortin-like kinase 1 (DCLK1) and Doublecortin-like kinase 2 (DCLK2).[1][2][3] It functions by binding to the kinase domain of these proteins, thereby blocking their kinase activity.[4] Structural studies have shown that this compound binds non-covalently to the ATP-binding pocket of DCLK1.[5]
Q2: Is this compound a reversible or irreversible inhibitor?
This compound is a reversible inhibitor. As an ATP-competitive inhibitor that does not form covalent bonds with the DCLK1 protein, its binding is reversible, and the inhibitor can be removed through washout procedures. This property is essential for conducting reversal experiments to study the downstream effects of restoring DCLK1 activity.
Q3: What is a reversal experiment, and why is complete washout of this compound critical?
A reversal experiment is designed to study the effects of removing a drug or inhibitor to observe whether the biological effects are reversed. In the context of this compound, this typically involves treating cells or an in vivo model with the inhibitor and then removing it to see if DCLK1 signaling and associated phenotypes are restored. Complete washout is critical to ensure that the observed effects are genuinely due to the restoration of DCLK1 activity and not due to residual inhibitory effects of the compound.
Q4: What are the key signaling pathways regulated by DCLK1?
DCLK1 is implicated in the regulation of several critical signaling pathways involved in cancer progression, including:
-
Notch Signaling Pathway
-
Wnt/β-catenin Signaling Pathway
-
RAS Signaling Pathway
-
Hippo-YAP Pathway
-
PI3K/AKT/mTOR Pathway
-
Epithelial-Mesenchymal Transition (EMT)
This compound Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | References |
| Target(s) | DCLK1, DCLK2 | |
| Mechanism of Action | ATP-competitive, reversible inhibitor | |
| Binding Affinity (IC50) | DCLK1: 9.5 nM (binding), 57.2 nM (kinase) | |
| DCLK2: 31 nM (binding), 103 nM (kinase) | ||
| Cellular Potency (IC50) | 279 nM (in HCT116 cells) | |
| In Vivo Half-life (mice) | 2.09 hours | |
| Oral Bioavailability (mice) | 81% |
Experimental Protocols
Standard Washout Protocol for Cell Culture
This protocol provides a general guideline for the washout of this compound from adherent cell cultures. Optimization may be required depending on the cell line and experimental conditions.
-
Aspirate Media: Carefully aspirate the media containing this compound from the cell culture plate or dish.
-
Initial Wash: Gently add pre-warmed (37°C) sterile phosphate-buffered saline (PBS) to the cells. For a 10 cm dish, use 5-10 mL of PBS.
-
Incubate (Optional but Recommended): To enhance the removal of the inhibitor, incubate the plate with the PBS for 3-5 minutes at room temperature.
-
Aspirate Wash Solution: Carefully aspirate the PBS.
-
Repeat Washes: Repeat steps 2-4 for a total of 3-5 washes. The number of washes may need to be optimized (see Troubleshooting Guide).
-
Add Fresh Media: After the final wash, add fresh, pre-warmed complete culture media to the cells.
-
Incubate for Recovery: Return the cells to the incubator for the desired recovery period before downstream analysis.
Troubleshooting Guide for Incomplete Washout
| Problem | Potential Cause | Recommended Solution |
| Incomplete reversal of phenotype after washout | Residual this compound remaining in the culture. | - Increase the number of washes (e.g., from 3 to 5).- Increase the volume of the wash solution.- Increase the duration of the optional incubation step with the wash solution.- Consider adding a low concentration of a non-denaturing detergent (e.g., 0.01% Tween-20) or a carrier protein like BSA to the wash buffer to help sequester and remove the compound. |
| Cell line is highly sensitive to even low concentrations of this compound. | Validate the washout efficacy using analytical methods such as LC-MS/MS to quantify residual inhibitor in the media or cell lysates. | |
| Cell stress or detachment during washing | Vigorous pipetting or harsh aspiration. | - Use gentle pipetting techniques. - Tilt the plate and aspirate from the side to avoid disturbing the cell monolayer. |
| Washing solution is too cold. | Ensure all solutions (PBS, media) are pre-warmed to 37°C. | |
| Variability between replicates | Inconsistent washing procedure. | Standardize the washing protocol across all replicates, ensuring consistent volumes, incubation times, and handling. |
Visualizations
DCLK1 Signaling Pathways
Caption: Key signaling pathways regulated by DCLK1.
Experimental Workflow for this compound Reversal
Caption: A typical experimental workflow for a this compound reversal experiment.
Logic Diagram for Troubleshooting Incomplete Washout
Caption: A decision-making diagram for troubleshooting incomplete washout of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dclk1-IN-1 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Dclk1/2 inhibitor, Dclk1-IN-1, in in vivo models.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the in vivo administration of this compound.
Issue 1: Poor Solubility and Vehicle Preparation
Question: I am having difficulty dissolving this compound for in vivo administration. What are the recommended vehicles and preparation methods?
Answer:
Low aqueous solubility is a common challenge with small molecule inhibitors like this compound.[1] The choice of vehicle is critical for ensuring complete dissolution and maximizing bioavailability. Several vehicle formulations have been successfully used for in vivo delivery of this compound.[2][3][4]
Recommended Formulations:
A summary of tested formulations for this compound is provided in the table below. It is crucial to prepare these formulations fresh before each use.[2]
| Vehicle Composition | Preparation Protocol | Route of Administration | Reference |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Dissolve this compound in DMSO first. Separately, mix PEG300, Tween 80, and ddH₂O. Add the this compound/DMSO solution to the vehicle mixture and vortex until clear. | Oral Gavage | |
| 10% DMSO, 90% Corn Oil | Dissolve this compound in DMSO. Add the corn oil and mix thoroughly. | Oral Gavage | |
| 2% DMSO, 40% PEG300, 5% Tween 80, 53% Saline | Dissolve this compound in DMSO. Add PEG300 and mix. Add Tween 80 and mix. Finally, add saline to the desired volume and mix until clear. | Intravenous (IV) |
Troubleshooting Tips:
-
Use fresh, anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.
-
Sonication: If the compound does not readily dissolve, gentle sonication can be applied.
-
Visual Inspection: Always visually inspect the solution for any precipitation before administration. The final solution should be clear.
Issue 2: Suboptimal In Vivo Efficacy or High Variability in Results
Question: I am observing lower than expected efficacy or high variability between my experimental animals after this compound administration. What could be the cause and how can I address it?
Answer:
Suboptimal efficacy or high variability can stem from several factors, including issues with drug delivery, metabolism, or experimental design.
Potential Causes and Solutions:
-
Poor Bioavailability: Although this compound has good oral bioavailability (81% in mice), factors such as improper formulation or administration technique can reduce absorption.
-
Ensure Proper Gavage Technique: For oral administration, ensure the gavage needle delivers the formulation directly to the stomach without causing injury.
-
Consider IV Administration: If oral bioavailability is a concern, intravenous administration can be used to ensure 100% of the dose enters systemic circulation.
-
-
Pharmacokinetics: this compound has a half-life of approximately 2.09 hours in mice.
-
Dosing Frequency: Depending on the experimental endpoint, the dosing frequency may need to be optimized to maintain sufficient plasma concentrations. Consider the timing of your endpoint measurements relative to the last dose.
-
-
First-Pass Metabolism: While oral bioavailability is high, some degree of first-pass metabolism in the gut and liver is expected for any orally administered compound. If inconsistent results persist with oral dosing, this might be a contributing factor.
-
Animal Health and Stress: The health status and stress levels of the animals can influence drug metabolism and response. Ensure proper animal husbandry and handling to minimize stress.
Issue 3: Concerns About Off-Target Effects
Question: How can I be sure that the observed in vivo effects are due to the inhibition of Dclk1 and not off-target activities of this compound?
Answer:
While this compound is a selective inhibitor, it is crucial to include appropriate controls to validate that the observed phenotype is due to on-target inhibition.
Strategies to Address Off-Target Concerns:
-
Use a Negative Control Compound: A structurally similar but inactive control compound, such as DCLK1-NEG, should be used in parallel with this compound. This helps to distinguish on-target effects from those caused by the chemical scaffold or vehicle.
-
Dose-Response Studies: Perform in vivo dose-response studies to demonstrate that the magnitude of the biological effect correlates with the dose of this compound administered.
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the inhibition of Dclk1 activity in tumor or tissue samples from treated animals. This can be done by assessing the phosphorylation of Dclk1 or its downstream targets. A reduction in the PD biomarker that correlates with the observed phenotype provides strong evidence of on-target activity.
-
Rescue Experiments: If possible, design experiments where the phenotype induced by this compound can be "rescued" by overexpressing a form of Dclk1 that is resistant to the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase domain of Doublecortin-like kinase 1 (DCLK1) and Doublecortin-like kinase 2 (DCLK2). It functions by binding to the active site of the kinase, preventing the phosphorylation of its downstream substrates.
Q2: What are the key signaling pathways regulated by Dclk1?
A2: Dclk1 is implicated in the regulation of several critical signaling pathways involved in tumorigenesis and cancer stem cell biology. These include:
-
Notch Signaling
-
Wnt/β-catenin Signaling
-
NF-κB Signaling
-
Epithelial-to-Mesenchymal Transition (EMT)
-
Hippo/YAP Signaling
Q3: What are the reported pharmacokinetic properties of this compound in mice?
A3: this compound exhibits favorable pharmacokinetic properties in mice, making it suitable for in vivo studies.
| Pharmacokinetic Parameter | Value | Reference |
| Half-life (t₁/₂) | 2.09 hours | |
| Area Under the Curve (AUC) | 5,506 h*ng/mL | |
| Oral Bioavailability | 81% |
Q4: What are the recommended in vivo dosages for this compound?
A4: The optimal in vivo dose will depend on the specific animal model and experimental endpoint. However, published studies have used doses ranging from 2 mg/kg to 100 mg/kg in mice without observing adverse effects. It is recommended to perform a dose-finding study to determine the most effective and well-tolerated dose for your specific application.
Q5: How should this compound be stored?
A5: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Experimental Protocols & Visualizations
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
References
dealing with batch-to-batch variability of Dclk1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dclk1-IN-1, a selective inhibitor of Doublecortin-like kinase 1 (DCLK1) and Doublecortin-like kinase 2 (DCLK2). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinases DCLK1 and DCLK2.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of DCLK1/2 substrates.[3] This inhibition disrupts downstream signaling pathways implicated in cancer stem cell maintenance, epithelial-mesenchymal transition (EMT), and cell survival.[4]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format. It is crucial to consider these differences when comparing experimental results.
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C.[5] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -80°C for up to six months or -20°C for up to one month. Repeated freeze-thaw cycles should be avoided. When preparing working solutions, ensure the final DMSO concentration is compatible with your experimental system, typically below 0.1%, to avoid solvent-induced toxicity.
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause and how can I address this?
A4: Batch-to-batch variability in small molecule inhibitors can arise from differences in purity, the presence of impurities, or variations in crystalline form, which can affect solubility and bioavailability. To mitigate this, it is highly recommended to perform in-house quality control (QC) on each new batch before use. This should include verifying the chemical identity and purity, as well as confirming its biological activity in a standardized assay. The troubleshooting guides and experimental protocols below provide a framework for these QC procedures.
Troubleshooting Guides
Issue 1: Reduced or no inhibitory activity of a new batch of this compound in our cellular assay.
-
Question: We have received a new lot of this compound and it is showing significantly lower potency in our cell-based assay compared to the previous batch. What steps should we take?
-
Answer: This is a common issue that can be attributed to batch-to-batch variability. We recommend a systematic approach to qualify the new batch:
-
Verify Chemical Identity and Purity: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the molecular weight and purity of the new batch. The purity should ideally be ≥98%.
-
Confirm Biological Activity: Determine the IC50 value of the new batch using an in vitro kinase assay with recombinant DCLK1 protein. This will confirm its direct inhibitory effect on the target enzyme.
-
Assess Cellular Potency: Perform a dose-response experiment in your cell line of interest and measure the inhibition of a known downstream target of DCLK1 signaling by Western blot. A reliable marker is the autophosphorylation of DCLK1 at Serine 337. A decrease in p-DCLK1 (Ser337) levels upon treatment would indicate target engagement. Alternatively, you can assess the levels of downstream proteins such as c-MYC and N-Cadherin, which have been shown to be downregulated by this compound.
-
Issue 2: Inconsistent results in our in vitro kinase assay.
-
Question: We are trying to determine the IC50 of this compound but are getting high variability between experiments. What could be the problem?
-
Answer: Inconsistent results in in vitro kinase assays can stem from several factors:
-
Reagent Quality: Ensure the quality and consistency of your recombinant DCLK1 enzyme, substrate, and ATP. Enzyme activity can vary between batches.
-
Assay Conditions: Standardize your protocol, including incubation times, temperature, and buffer composition. Ensure the ATP concentration is kept consistent, as this compound is an ATP-competitive inhibitor.
-
Compound Solubility: this compound may precipitate in aqueous buffers. Visually inspect for any precipitation and ensure the compound is fully dissolved in your assay. The final DMSO concentration should be kept constant across all wells.
-
Issue 3: Unexpected cellular phenotypes or off-target effects.
-
Question: We are observing cellular effects that are not consistent with the known functions of DCLK1. How can we determine if these are off-target effects?
-
Answer: While this compound is reported to be highly selective, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.
-
Perform a Dose-Response Analysis: On-target effects should occur at concentrations consistent with the inhibitor's IC50 for DCLK1. Off-target effects often appear at higher concentrations.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive control compound to determine if the observed phenotype is due to the specific chemical scaffold rather than DCLK1 inhibition.
-
Validate with a Second Inhibitor: Use a structurally different DCLK1 inhibitor to see if it recapitulates the same phenotype. If both inhibitors produce the same effect, it is more likely to be an on-target phenomenon.
-
Genetic Knockdown: Use siRNA or shRNA to knock down DCLK1 expression and see if this phenocopies the effects of this compound treatment.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| DCLK1 IC50 | 9.5 nM | Binding Assay | |
| 57.2 nM | Kinase Assay | ||
| 279 nM | Cellular (NanoBRET) | ||
| DCLK2 IC50 | 31 nM | Binding Assay | |
| 103 nM | Kinase Assay | ||
| Molecular Weight | 527.55 g/mol | ||
| Solubility | 100 mM in DMSO | ||
| 100 mM in Ethanol |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
This protocol outlines a general procedure for verifying the identity and purity of a new batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system coupled to a mass spectrometer
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock to a final concentration of 10 µg/mL in a 50:50 mixture of water and acetonitrile.
-
HPLC Method:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to 5% B to re-equilibrate the column.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000
-
Data Analysis:
-
Confirm the presence of a major peak in the HPLC chromatogram at the expected retention time for this compound.
-
Analyze the mass spectrum of this peak to confirm the presence of the expected molecular ion for this compound ([M+H]⁺ ≈ 528.5).
-
Calculate the purity of the compound by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram.
-
-
Protocol 2: In Vitro DCLK1 Kinase Assay for IC50 Determination
This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound.
Materials:
-
Recombinant human DCLK1
-
Kinase substrate (e.g., a generic kinase peptide substrate)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).
-
Reaction Setup:
-
Add the this compound dilutions or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add recombinant DCLK1 and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for DCLK1 if known, or a standard concentration (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data with the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis of DCLK1 Downstream Targets
This protocol details how to assess the cellular activity of this compound by measuring changes in the phosphorylation of DCLK1 and the levels of downstream proteins.
Materials:
-
Cell line expressing DCLK1 (e.g., pancreatic or colorectal cancer cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-DCLK1 (Ser337), anti-DCLK1, anti-c-MYC, anti-N-Cadherin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the protein of interest to the loading control (GAPDH).
-
For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Visualizations
Caption: DCLK1 Signaling Pathway and the inhibitory action of this compound.
References
- 1. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and evolutionary insights into isoform-specific ‘supercharging’ in DCLK family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm Dclk1-IN-1 is inhibiting DCLK1 kinase activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the confirmation of DCLK1 kinase activity inhibition by Dclk1-IN-1.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound is inhibiting DCLK1 kinase activity in my experiments?
A1: Inhibition of DCLK1 kinase activity by this compound can be confirmed through a combination of biochemical, biophysical, and cell-based assays. These methods either directly measure the inhibitor's effect on the enzyme's catalytic activity, its binding to the kinase, or the downstream cellular consequences of inhibition. Key recommended assays include:
-
Biochemical Kinase Assays: Directly measure the transfer of a phosphate group from ATP to a substrate. A significant decrease in substrate phosphorylation in the presence of this compound indicates inhibition.
-
Binding Assays: Confirm the physical interaction between this compound and the DCLK1 protein.
-
Cell-Based Target Engagement Assays: Verify that this compound can access and bind to DCLK1 within a cellular environment.
-
Western Blotting: Assess the phosphorylation status of DCLK1 (autophosphorylation) and its downstream substrates. A reduction in phosphorylation is indicative of kinase inhibition.
Q2: What are the expected IC50 and Kd values for this compound against DCLK1?
A2: The potency of this compound has been characterized across various assays. The following table summarizes the reported values. Significant variability can be observed depending on the assay format (biochemical vs. cell-based) and experimental conditions.
| Assay Type | Parameter | Reported Value (DCLK1) | Reported Value (DCLK2) | Reference |
| KINOMEscan Binding Assay | IC50 | 9.5 nM | 31 nM | [1][2][3][4] |
| 33P-ATP Kinase Assay | IC50 | 57 nM (at 50 µM ATP) | 103 nM (at 100 µM ATP) | [1] |
| Isothermal Titration Calorimetry (ITC) | Kd | 109 nM | - | |
| NanoBRET Target Engagement (HCT116 cells) | IC50 | 279 nM | - |
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective chemical probe that functions as an ATP-competitive inhibitor of the DCLK1 and DCLK2 kinase domains. It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to confirm this compound's inhibitory activity, along with troubleshooting advice for common issues.
Biochemical Kinase Assay (33P-Labeled ATP)
This assay directly measures the catalytic activity of DCLK1 by quantifying the incorporation of radiolabeled phosphate (from 33P-ATP) into a substrate.
Workflow Diagram:
Caption: Workflow for a 33P-ATP DCLK1 Kinase Assay.
Detailed Protocol:
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Recombinant DCLK1: Dilute to the desired concentration in kinase buffer.
-
Substrate: Use a known DCLK1 substrate peptide.
-
This compound: Prepare a serial dilution in DMSO, then dilute in kinase buffer.
-
[γ-33P]ATP: Prepare a working solution with cold ATP to achieve the desired specific activity.
-
-
Assay Procedure:
-
In a 96-well plate, add this compound dilutions or DMSO (vehicle control).
-
Add recombinant DCLK1 and substrate peptide to each well.
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the [γ-33P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a quench buffer (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | Incomplete removal of unincorporated [γ-33P]ATP. | Increase the number and duration of membrane washes. |
| Non-specific binding of ATP to the membrane. | Ensure the appropriate type of membrane is used and follow washing protocols carefully. | |
| Low signal-to-noise ratio | Inactive enzyme or substrate. | Verify the activity of the recombinant DCLK1 and the integrity of the substrate. |
| Suboptimal reaction conditions. | Optimize ATP concentration, incubation time, and temperature. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Reagent degradation. | Use fresh reagents and store them correctly. |
Cell-Based Target Engagement (NanoBRET™ Assay)
This assay measures the binding of this compound to DCLK1 in living cells, providing a more physiologically relevant measure of target engagement.
Workflow Diagram:
Caption: Workflow for a DCLK1 NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Cell Preparation:
-
Transfect a suitable cell line (e.g., HCT116) with a vector expressing a DCLK1-NanoLuc® fusion protein.
-
24 hours post-transfection, seed the cells into a white, 96-well assay plate.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay medium.
-
Add the this compound dilutions to the cells and incubate.
-
Add the NanoBRET™ tracer molecule at its predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Add the Nano-Glo® substrate to all wells.
-
Immediately measure the luminescence at two wavelengths (donor and acceptor channels) using a luminometer.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the log concentration of this compound to determine the cellular IC50.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low BRET signal | Low transfection efficiency or protein expression. | Optimize transfection protocol and confirm DCLK1-NanoLuc® expression via Western blot. |
| Inactive NanoLuc® luciferase or tracer. | Use positive controls to verify reagent activity. | |
| High background | High expression levels of the fusion protein. | Titrate the amount of transfection DNA to achieve lower, more physiological expression levels. |
| Cellular autofluorescence. | Use a "no tracer" control to determine and subtract background. | |
| Poor Z'-factor | Suboptimal tracer concentration. | Perform a tracer titration to find the optimal concentration that balances signal and background. |
| Inappropriate donor:acceptor ratio. | Optimize the ratio of DCLK1-NanoLuc® to the tracer. |
Western Blot for DCLK1 Phosphorylation
This method provides semi-quantitative evidence of DCLK1 inhibition within cells by detecting changes in the phosphorylation state of DCLK1 or its downstream targets.
Workflow Diagram:
Caption: Workflow for Western Blot Analysis of DCLK1 Phosphorylation.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO for a specified time.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Electrophoresis and Transfer:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated DCLK1 (e.g., pSer337) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total DCLK1 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated DCLK1 signal to the total DCLK1 signal to determine the relative phosphorylation level.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal for p-DCLK1 | Low abundance of phosphorylated protein. | Use a more sensitive ECL substrate. Increase the amount of protein loaded. |
| Ineffective primary antibody. | Validate the antibody using a positive control. Try a different antibody clone or supplier. | |
| High background | Insufficient blocking or washing. | Increase blocking time and the number/duration of washes. |
| Primary or secondary antibody concentration too high. | Titrate the antibody concentrations to find the optimal dilution. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Optimize blocking and antibody incubation conditions. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are included in the lysis buffer and samples are kept on ice. |
DCLK1 Signaling Pathways
DCLK1 is implicated in several pro-tumorigenic signaling pathways, primarily related to cancer stem cell maintenance, epithelial-mesenchymal transition (EMT), and cell motility. Inhibition of DCLK1 kinase activity with this compound is expected to modulate these pathways.
Signaling Pathway Diagram:
Caption: DCLK1 Signaling Pathways and the Effect of this compound.
Key Points on DCLK1 Signaling:
-
Cancer Stem Cells (CSCs): DCLK1 is a marker for CSCs in several cancers and promotes their self-renewal and maintenance.
-
EMT and Motility: DCLK1 regulates the expression of EMT markers such as N-Cadherin and the phosphorylation of actin-binding proteins, thereby promoting cell migration and invasion.
-
Oncogenic Pathways: DCLK1 has been shown to activate key cancer-promoting pathways, including Wnt/β-catenin, Notch, and Ras, leading to the upregulation of oncogenes like c-MYC.
-
Therapeutic Implications: By inhibiting DCLK1 kinase activity, this compound can suppress these downstream pathways, leading to reduced cancer cell stemness, invasion, and metastatic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dclk1-IN-1 in High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers may encounter when using Dclk1-IN-1 in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective and orally bioavailable chemical probe for the Doublecortin-like kinase 1 (DCLK1) domain. It functions as a potent inhibitor of DCLK1 and its close homolog DCLK2 by binding to their kinase domains.[1][2] Its primary mechanism is the competitive inhibition of ATP binding, thereby preventing the phosphorylation of DCLK1 substrates.
2. What is the selectivity profile of this compound?
This compound is highly selective for DCLK1 and DCLK2. It exhibits minimal activity against a panel of other kinases, including ERK5, ACK, BRD4, and LRRK2, making it a valuable tool for specifically probing DCLK1 function. However, at higher concentrations, a weak inhibition of ERK5 has been observed in some cell lysates.
3. What are the recommended starting concentrations for this compound in a high-throughput screen?
For single-point high-throughput screens, a starting concentration in the range of 1-10 µM is often used to maximize the chances of identifying initial hits. However, for dose-response follow-up studies, a concentration range starting from low nanomolar to high micromolar (e.g., 1 nM to 50 µM) is recommended to accurately determine the IC50 value. The optimal concentration will depend on the specific assay system and cell type used.
4. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol up to 100 mM. For HTS applications, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and then perform serial dilutions to create intermediate plates for screening. Stock solutions should be stored at -20°C or -80°C to ensure stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
Troubleshooting Guides
This section addresses specific issues that may arise during high-throughput screening with this compound.
Issue 1: High Variability or Poor Z'-factor in the HTS Assay
Possible Causes and Solutions:
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the assay buffer, leading to inconsistent results.
-
Solution: Visually inspect the assay plates for any signs of precipitation. Consider lowering the final screening concentration or increasing the DMSO concentration in the final assay buffer (while ensuring it does not exceed the tolerance of your assay). It is crucial to determine the kinetic solubility of this compound in your specific assay buffer.
-
-
Assay Interference: this compound may interfere with the assay technology itself (e.g., fluorescence, luminescence).
-
Solution: Run control experiments with this compound in the absence of the DCLK1 enzyme to assess its intrinsic effect on the assay signal. If interference is observed, consider using an alternative assay format (e.g., a label-free detection method).
-
-
Inconsistent Liquid Handling: Inaccurate dispensing of small volumes of the inhibitor can lead to high variability.
-
Solution: Ensure that your automated liquid handlers are properly calibrated for dispensing the volumes and solvent (DMSO) used in your screen. Perform regular quality control checks on the liquid handlers.
-
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Possible Causes and Solutions:
-
Cell Permeability: While this compound is orally bioavailable, its permeability can vary between different cell lines.
-
Solution: If a potent biochemical activity does not translate to cellular activity, consider performing cell permeability assays or using cell lines with known high expression of influx transporters.
-
-
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps such as P-glycoprotein (P-gp).
-
Solution: Test for synergy with known efflux pump inhibitors to see if the cellular potency of this compound increases.
-
-
High Protein Binding: this compound may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration available to bind to DCLK1.
-
Solution: Consider using a serum-free or low-serum medium for the assay, if compatible with your cell line. The impact of protein binding can also be assessed using plasma protein binding assays.
-
-
Off-Target Effects in Cells: At the concentrations used in a cellular HTS, unforeseen off-target effects could lead to cytotoxicity or other cellular responses that mask the specific inhibition of DCLK1.
-
Solution: Profile the compound against a broader panel of kinases at the screening concentration and perform cytotoxicity assays in parallel with your primary screen.
-
Issue 3: False Positives or False Negatives in the Screen
Possible Causes and Solutions:
-
False Positives:
-
Assay Interference: As mentioned above, the compound might directly interfere with the assay signal.
-
Promiscuous Inhibition: At high concentrations, this compound might non-specifically inhibit other proteins.
-
Solution: Implement a robust hit confirmation and validation workflow that includes dose-response curves, testing in orthogonal assays, and assessing for non-specific activity.
-
-
False Negatives:
-
Insufficient Potency at Screening Concentration: The chosen single-point screening concentration may be too low to detect the activity of this compound, especially in assays with high substrate concentrations.
-
Compound Degradation: this compound may be unstable in the assay buffer over the incubation time.
-
Solution: If feasible, consider a primary screen at multiple concentrations. Evaluate the stability of this compound in your assay buffer over the course of the experiment.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Binding Assay | DCLK1 | 9.5 | |
| Binding Assay | DCLK2 | 31 | |
| Kinase Assay | DCLK1 | 57.2 | |
| Kinase Assay | DCLK2 | 103 | |
| Cellular Assay (NanoBRET) | DCLK1 (in HCT116 cells) | 279 |
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay for this compound
This protocol provides a general framework for a biochemical kinase assay to determine the IC50 of this compound. Specific components and concentrations may need to be optimized for your particular assay platform (e.g., ADP-Glo, LanthaScreen, or a mobility shift assay).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in DMSO to create a concentration range for the dose-response curve (e.g., from 10 mM down to 100 nM).
-
Prepare the assay buffer containing a suitable buffer (e.g., HEPES, Tris-HCl), MgCl2, a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA).
-
Prepare a solution of recombinant DCLK1 enzyme in assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare a solution of the DCLK1 substrate (peptide or protein) and ATP in assay buffer. The ATP concentration should ideally be at or near the Km for DCLK1.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 50 nL) of the serially diluted this compound or DMSO (for control wells) to the assay plate.
-
Add the DCLK1 enzyme solution to all wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or proceed directly to the detection step, depending on the assay technology.
-
-
Data Analysis:
-
Measure the signal from each well using a plate reader.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET)
This protocol is based on the NanoBRET technology to measure the engagement of this compound with DCLK1 in live cells.
-
Cell Preparation:
-
Transfect cells (e.g., HCT116) with a vector expressing a DCLK1-NanoLuciferase fusion protein.
-
Plate the transfected cells in a 96-well or 384-well white assay plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the NanoBRET tracer and the serially diluted this compound to the cells.
-
Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2 hours).
-
Add the Nano-Glo substrate to all wells.
-
Read the plate on a luminometer capable of measuring the donor (NanoLuc) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Validation & Comparative
A Comparative Guide to the Selectivity of DCLK1-IN-1 and XMD8-92
For researchers investigating the roles of Doublecortin-like kinase 1 (DCLK1) and other related kinases, the selection of a specific chemical probe is critical. An ideal inhibitor should exhibit high potency for its intended target while minimizing off-target effects to ensure that observed biological outcomes can be confidently attributed to the modulation of the target of interest. This guide provides a detailed comparison of the selectivity profiles of two widely discussed kinase inhibitors: DCLK1-IN-1, a purpose-built DCLK1 probe, and XMD8-92, an inhibitor originally developed for Extracellular signal-regulated kinase 5 (ERK5).
Introduction to the Inhibitors
This compound was developed through chemoproteomic profiling and structure-based design to be a potent and highly selective chemical probe for the DCLK1 kinase domain.[1] It is an invaluable tool for dissecting the specific biological functions of DCLK1 and its closely related homolog, DCLK2.[1][2]
XMD8-92 was one of the first potent inhibitors developed for ERK5 (also known as Big MAP Kinase 1 or BMK1).[3] However, subsequent comprehensive profiling revealed it possesses significant off-target activities, most notably potent inhibition of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[4] This dual activity complicates the interpretation of experimental results.
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is defined by its potency against its intended target versus its activity against other kinases and non-kinase proteins. The data below, summarized from binding and enzymatic assays, highlights the distinct profiles of this compound and XMD8-92.
| Target | Inhibitor | Activity Metric | Value (nM) | Reference(s) |
| DCLK1 | This compound | IC50 (Binding) | 9.5 | |
| IC50 (Kinase Assay) | 57.2 | |||
| DCLK2 | This compound | IC50 (Binding) | 31 | |
| IC50 (Kinase Assay) | 103 | |||
| ERK5 (BMK1) | XMD8-92 | Kd (Binding) | 80 | |
| IC50 (Cellular) | 240 | |||
| BRD4 | XMD8-92 | Kd (Binding) | 170 | |
| DCLK1 | XMD8-92 | Binding (>90% inh. @ 10 µM) | N/A | |
| DCAMKL2 | XMD8-92 | Kd (Binding) | 190 |
Summary of Findings:
-
This compound demonstrates exceptional selectivity for DCLK1 and DCLK2. KINOMEscan profiling across 489 human kinases at a 1 µM concentration showed that this compound exclusively inhibited DCLK1 and DCLK2, validating its use as a specific chemical probe.
-
XMD8-92 is a potent dual inhibitor of ERK5 and BRD4, with only a roughly twofold selectivity for ERK5 over BRD4. While it can inhibit DCLK1, this occurs at concentrations significantly higher than those required for ERK5 or BRD4 inhibition. Studies showing XMD8-92 downregulates DCLK1 and its downstream targets likely reflect indirect effects mediated by its primary targets (e.g., BRD4's role in transcription) rather than direct DCLK1 kinase inhibition.
Key Signaling Pathways
To understand the implications of inhibitor selectivity, it is crucial to visualize the relevant signaling pathways. DCLK1 is a central node in multiple pathways implicated in cancer progression, including cell migration, stemness, and epithelial-to-mesenchymal transition (EMT).
Experimental Protocols
The quantitative data presented in this guide are derived from well-established experimental methodologies designed to assess inhibitor-protein interactions and enzymatic activity.
KINOMEscan™ Profiling (Binding Assay)
This method quantifies the binding interactions between a test compound and a large panel of kinases.
-
Principle: The assay is based on a competition binding format. An immobilized active site-directed ligand is used to bind kinases, which are then tagged with DNA. The test inhibitor is added in solution, and its ability to displace the kinase from the immobilized ligand is measured by quantifying the amount of kinase remaining bound using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding by the test inhibitor.
-
Methodology:
-
A panel of 400+ human kinases is individually tested.
-
Each kinase is incubated with the immobilized ligand and the test compound (e.g., this compound at 1 µM).
-
After incubation, unbound components are washed away.
-
The amount of kinase bound to the solid support is measured via qPCR.
-
Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger inhibition of binding.
-
In Vitro Kinase Glo® Assay (Enzymatic Assay)
This assay directly measures the enzymatic activity of a kinase and its inhibition by a compound.
-
Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. As the kinase phosphorylates its substrate, ATP is consumed. The Kinase-Glo® reagent is then added to terminate the reaction and measure the remaining ATP using a luciferase/luciferin system, which generates a luminescent signal proportional to the ATP concentration. A higher signal indicates greater inhibition of kinase activity.
-
Methodology:
-
Purified DCLK1 kinase and its specific substrate are added to the wells of a microplate.
-
The test compound (e.g., this compound) is added in a series of dilutions.
-
ATP is added to initiate the kinase reaction.
-
The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature.
-
The Kinase-Glo® reagent is added to stop the reaction and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
Data are plotted to determine the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%.
-
The workflow below illustrates the logical progression from initial screening to cellular validation for characterizing a kinase inhibitor's selectivity.
Conclusion and Recommendations
The experimental evidence clearly delineates the selectivity profiles of this compound and XMD8-92.
-
This compound is a highly selective and potent inhibitor of DCLK1 and DCLK2. Its minimal off-target activity makes it the superior tool for studies aiming to specifically elucidate the kinase-dependent functions of DCLK1 in cellular and in vivo models.
-
XMD8-92 should not be considered a selective probe for either ERK5 or DCLK1 in cellular contexts. Its potent, dual inhibition of ERK5 and BRD4 means that its biological effects cannot be attributed to a single target without extensive genetic controls. While it has been observed to affect DCLK1-related pathways, this is likely an indirect consequence of its primary activities.
For researchers investigating DCLK1, This compound is the recommended chemical probe. For those studying ERK5, more selective second-generation inhibitors that lack BRD4 activity are now available and should be utilized instead of XMD8-92.
References
A Comparative Guide to Utilizing Dclk1-NEG as a Negative Control for Dclk1-IN-1 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective Doublecortin-like kinase 1 (DCLK1) inhibitor, Dclk1-IN-1, and its structurally related negative control, Dclk1-NEG. The objective is to furnish researchers with the necessary data and protocols to effectively use Dclk1-NEG as a negative control in studies investigating the biological roles of DCLK1 kinase activity.
Introduction to this compound and the Need for a Negative Control
This compound is a selective chemical probe designed to inhibit the kinase function of DCLK1 and DCLK2.[1][2] Given the potential for off-target effects with any small molecule inhibitor, a well-characterized negative control is crucial for attributing observed biological effects specifically to the inhibition of the intended target. Dclk1-NEG was developed for this purpose; it is structurally similar to this compound but demonstrates significantly reduced activity against DCLK1, making it an ideal tool for distinguishing on-target from off-target effects.[3]
Comparative Activity of this compound and Dclk1-NEG
Experimental data demonstrates a significant disparity in the inhibitory activity between this compound and Dclk1-NEG against DCLK1. This differential activity is the cornerstone of Dclk1-NEG's utility as a negative control.
| Assay | This compound | Dclk1-NEG | Fold Difference | Reference |
| DCLK1 Kinase Assay (IC50) | 57.2 nM | >10,000 nM | >175 | [1][3] |
| DCLK1 Binding Assay (IC50) | 9.5 nM | >1,000 nM | >105 | |
| Cellular Target Engagement (NanoBRET, IC50 in HCT116 cells) | 279 nM | >30,000 nM | >107 |
Table 1: Comparative in vitro and cellular activity of this compound and Dclk1-NEG against DCLK1.
DCLK1 Signaling Pathway
DCLK1 is a multifaceted protein implicated in numerous signaling pathways that regulate key cellular processes, including tumorigenesis, epithelial-mesenchymal transition (EMT), and cancer stem cell (CSC) maintenance. Understanding these pathways is essential for designing and interpreting experiments using this compound and Dclk1-NEG.
DCLK1 signaling network in cancer.
Experimental Protocols
Below are detailed protocols for key experiments to assess the effects of this compound, using Dclk1-NEG as a negative control.
This assay directly measures the ability of compounds to inhibit the enzymatic activity of purified DCLK1.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant DCLK1 enzyme, a suitable peptide substrate (e.g., a derivative of PRAK), and serial dilutions of this compound or Dclk1-NEG. Include a DMSO vehicle control.
-
Initiation: Start the kinase reaction by adding ATP (e.g., 32P- or 33P-labeled ATP) to the mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved through various methods, such as microcapillary electrophoresis or by capturing the phosphorylated substrate on a membrane and quantifying radioactivity.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 values.
This method assesses the on-target activity of this compound in a cellular context by measuring the autophosphorylation of DCLK1 and the phosphorylation status of its downstream effectors.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, PATU-8988T) and allow them to adhere. Treat cells with various concentrations of this compound, Dclk1-NEG, or DMSO for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-DCLK1, total DCLK1, and downstream targets (e.g., phosphorylated forms of proteins in the Notch or Wnt pathways). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
These assays evaluate the impact of DCLK1 inhibition on cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound, Dclk1-NEG, or DMSO.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Assay Procedure (CellTiter-Glo example): Add CellTiter-Glo 3D reagent to each well and incubate for 1 hour at room temperature to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Normalize the results to the DMSO-treated control wells and plot the data to determine the IC50 values for cell viability.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the effects of this compound and Dclk1-NEG.
Workflow for comparative studies.
Conclusion
The use of Dclk1-NEG as a negative control is indispensable for rigorous studies involving the Dclk1 inhibitor, this compound. The significant difference in inhibitory activity against DCLK1 between these two compounds allows for the clear delineation of on-target effects. By employing the comparative data and experimental protocols outlined in this guide, researchers can confidently investigate the biological consequences of DCLK1 kinase inhibition in various cellular and preclinical models.
References
A Comparative Analysis of Dclk1-IN-1 and Other DCLK1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Dclk1-IN-1 and other commercially available inhibitors of Doublecortin-like kinase 1 (DCLK1). This document provides a data-driven analysis of their performance, supported by experimental evidence and detailed methodologies to aid in the selection of the most appropriate chemical probe for DCLK1-related research.
DCLK1, a serine/threonine kinase, has emerged as a significant therapeutic target in oncology due to its role as a cancer stem cell marker and its involvement in tumor progression and metastasis in various cancers, including pancreatic, colorectal, and renal cell carcinoma.[1][2][3] The development of potent and selective DCLK1 inhibitors is crucial for elucidating its biological functions and for advancing novel cancer therapies. This guide focuses on a comparative analysis of this compound, a selective chemical probe for the DCLK1 kinase domain, with other widely used but less selective inhibitors, XMD8-92 and LRRK2-IN-1.[2][4]
Performance Comparison of DCLK1 Inhibitors
The inhibitory activity and selectivity of this compound, XMD8-92, and LRRK2-IN-1 have been evaluated in various biochemical and cellular assays. The following tables summarize the key quantitative data for a direct comparison of these compounds.
| Inhibitor | DCLK1 IC50 (nM) | DCLK2 IC50 (nM) | LRRK2 IC50 (nM) | ERK5 IC50 (nM) | BRD4 IC50 (nM) | Reference |
| This compound | 9.5 (binding), 57.2 (kinase) | 31 (binding), 103 (kinase) | >10,000 | >10,000 | >10,000 | |
| XMD8-92 | 161 | 716 | 16 | 80 | >10,000 | |
| LRRK2-IN-1 | 186 | - | 13 | 98 | >10,000 |
Table 1: Biochemical Potency and Selectivity of DCLK1 Inhibitors. IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency. Lower values indicate higher potency. Data is compiled from biochemical binding and kinase assays.
| Inhibitor | Cell Line | Assay Type | Cellular IC50 (nM) | Reference |
| This compound | HCT116 | NanoBRET Target Engagement | 279 | |
| XMD8-92 | - | - | - | - |
| LRRK2-IN-1 | - | - | - | - |
Table 2: Cellular Target Engagement of DCLK1 Inhibitors. The NanoBRET assay measures the ability of a compound to engage with its target within a cellular environment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist in the design of future studies.
Biochemical Kinase Inhibition Assay (Mobility Shift Assay)
This assay measures the enzymatic activity of purified DCLK1 kinase and the potency of inhibitors by detecting the phosphorylation of a peptide substrate.
Materials:
-
Purified recombinant DCLK1 kinase domain
-
Fluorescently labeled peptide substrate (e.g., 5-FAM-KKLRRTLSVA-COOH)
-
ATP
-
Assay Buffer: 100 mM HEPES, pH 7.5, 0.015% Brij-35, 10 mM MgCl₂, 2 mM DTT
-
DCLK1 inhibitors (this compound, XMD8-92, LRRK2-IN-1)
-
EDTA for quenching the reaction
-
Microcapillary electrophoresis platform (e.g., LabChip® EZ Reader)
Procedure:
-
Prepare serial dilutions of the DCLK1 inhibitors in DMSO.
-
In a 384-well plate, add the DCLK1 enzyme to the assay buffer.
-
Add the diluted inhibitors or DMSO (vehicle control) to the wells containing the enzyme and incubate for 1 hour at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Final concentrations are typically around 3 nM DCLK1, 1 µM peptide, and 100 µM ATP.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction by adding 40 mM EDTA.
-
Analyze the samples using a microcapillary electrophoresis platform to separate and quantify the phosphorylated and unphosphorylated peptide substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the binding of an inhibitor to the DCLK1 protein within its native cellular environment.
Materials:
-
HEK293T cells
-
Plasmid encoding DCLK1-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGene HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer (a fluorescent ligand that binds to DCLK1)
-
DCLK1 inhibitors
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Transfect HEK293T cells with the DCLK1-NanoLuc® plasmid and culture for 18-24 hours to allow for protein expression.
-
Harvest the cells and resuspend them in Opti-MEM.
-
Prepare serial dilutions of the DCLK1 inhibitors in DMSO.
-
In a white 384-well plate, add the diluted inhibitors.
-
Add the NanoBRET™ tracer to the wells.
-
Add the cell suspension to the wells.
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the Nano-Glo® Live Cell Reagent to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio and determine the cellular IC50 value by plotting the BRET ratio against the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo® 3D)
This assay is used to assess the effect of DCLK1 inhibitors on the viability of cells grown in 3D culture, such as organoids.
Materials:
-
Patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids
-
Complete organoid culture medium
-
Matrigel®
-
Ultra-low attachment 384-well plates
-
DCLK1 inhibitors
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Dissociate organoids into single cells.
-
Plate approximately 1000 cells per well in a 384-well ultra-low attachment plate with complete medium containing 10% Matrigel.
-
After 24 hours, treat the cells with serial dilutions of the DCLK1 inhibitors using a digital dispenser.
-
Incubate the plate for 7 days to allow for organoid growth.
-
Add CellTiter-Glo® 3D reagent to each well and incubate for 1 hour at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
DCLK1 Signaling and Experimental Workflow
To visualize the complex interactions and experimental processes discussed, the following diagrams have been generated.
Caption: DCLK1 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Characterization.
Conclusion
The data presented in this guide highlight the superior selectivity of this compound for DCLK1 over other commonly used inhibitors like XMD8-92 and LRRK2-IN-1. While XMD8-92 and LRRK2-IN-1 exhibit potent inhibition of DCLK1, their significant off-target activity against kinases such as LRRK2 and ERK5 can confound experimental results and lead to misinterpretation of DCLK1's specific roles. This compound, with its high selectivity and demonstrated cellular target engagement, stands out as a more reliable chemical probe for investigating DCLK1 biology.
For researchers aiming to specifically dissect the functions of DCLK1, this compound is the recommended tool. The detailed experimental protocols provided herein offer a foundation for robust and reproducible studies. The choice of inhibitor should always be guided by the specific experimental context and the need to minimize off-target effects.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and synthesis of doublecortin-like kinase 1 inhibitors and their bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dclk1-IN-1 Versus Genetic Knockout Models in Cancer Research
A comprehensive analysis of pharmacological inhibition and genetic ablation of DCLK1, a key regulator in cancer progression and stemness.
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical player in the development and progression of various cancers. Its role in promoting tumor growth, metastasis, and therapy resistance has made it an attractive target for novel cancer therapies. Researchers primarily employ two key strategies to investigate and target DCLK1 function: the selective small molecule inhibitor, Dclk1-IN-1, and genetic knockout/knockdown models. This guide provides a detailed comparison of the outcomes and methodologies associated with these two approaches, offering researchers, scientists, and drug development professionals a clear overview to inform their experimental design and interpretation.
Quantitative Comparison of this compound and Dclk1 Knockout Effects
The following table summarizes the quantitative effects of this compound and Dclk1 genetic knockout on key cancer cell processes as reported in various studies. It is important to note that the presented data is compiled from different studies and cancer models, and direct comparisons should be made with caution.
| Parameter | This compound (Pharmacological Inhibition) | Dclk1 Knockout/Knockdown (Genetic Ablation) | Cancer Model |
| Cell Viability/Proliferation | Minimal effects on 2D cell viability in some studies[1]; IC50 values ranging from ~22 to 35 µM in renal cell carcinoma lines.[2] | Significant inhibition of cell viability.[3] | Pancreatic Ductal Adenocarcinoma (PDAC), Renal Cell Carcinoma (RCC), Head and Neck Squamous Cell Carcinoma (HNSCC) |
| Colony Formation | Significantly reduced colony formation in RCC cell lines at doses as low as 1 µM.[2] | Suppression of colony formation in prostate cancer cells.[4] | Renal Cell Carcinoma (RCC), Prostate Cancer |
| Cell Migration | Dose-dependent decrease in wound healing. | Significantly reduced cell migration in transwell assays. | Renal Cell Carcinoma (RCC), Colorectal Cancer (CRC) |
| Cell Invasion | Significant reduction in transwell invasion. | DCLK1 knockout significantly reduced invasion in ovarian and HNSCC cancer cells. | Ovarian Cancer, Head and Neck Squamous Cell Carcinoma (HNSCC) |
| Spheroid Formation/Stemness | Potent inhibition of spheroid formation in RCC cells. | Downregulation of stemness-related markers (c-Myc, OCT4, CD44, NANOG, SOX2, KLF4). | Renal Cell Carcinoma (RCC), Prostate Cancer |
| Notch Signaling Pathway | Downregulation of active NOTCH1 and its downstream targets (HES1, HES5, HEY1). | DCLK1 depletion substantially downregulated the expression of NICD and its downstream targets. | Head and Neck Squamous Cell Carcinoma (HNSCC) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Wound Healing (Scratch) Assay
This assay is utilized to assess cell migration in vitro.
-
Cell Seeding: Plate cells in a 24-well plate and culture until they form a confluent monolayer.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Incubation: Fresh culture medium, with or without the test compound (e.g., this compound), is added to the wells.
-
Imaging: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Analysis: The width of the scratch is measured at different points, and the rate of wound closure is calculated to determine cell migration.
Transwell Migration and Invasion Assay
This assay quantifies the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the membrane is left uncoated.
-
Cell Seeding: Cancer cells are starved overnight, then resuspended in serum-free medium and seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plate is incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Cells that have migrated/invaded to the lower surface of the membrane are fixed with methanol and stained with a solution like crystal violet.
-
Quantification: The number of stained cells is counted in several microscopic fields to determine the extent of migration or invasion.
Spheroid Formation Assay
This 3D culture method is used to assess the cancer stem cell-like property of self-renewal.
-
Cell Suspension: A single-cell suspension of cancer cells is prepared.
-
Seeding: Cells are seeded into ultra-low attachment plates at a low density (e.g., 1000 cells/well) in a serum-free medium supplemented with growth factors.
-
Incubation: The plates are incubated for 7-14 days to allow for the formation of spheroids.
-
Treatment: For pharmacological studies, the inhibitor (e.g., this compound) is added to the culture medium.
-
Quantification: The number and size of the spheroids formed are quantified using a microscope and imaging software.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the DCLK1 signaling pathway and the workflows of the key experimental protocols.
Caption: DCLK1 signaling pathways implicated in cancer.
Caption: Key experimental workflows.
Conclusion
Both pharmacological inhibition with this compound and genetic knockout of DCLK1 serve as powerful tools to dissect the role of this kinase in cancer. This compound offers a therapeutically relevant approach, providing insights into the potential clinical utility of targeting DCLK1. Genetic models, on the other hand, provide a "cleaner" system to study the direct consequences of DCLK1 loss, avoiding potential off-target effects of small molecule inhibitors. The choice between these methodologies will depend on the specific research question. For validating DCLK1 as a therapeutic target, this compound is indispensable. For elucidating the fundamental biological roles of DCLK1, genetic knockout models are paramount. Ultimately, a combined approach, where findings from genetic models are validated with selective inhibitors like this compound, will provide the most robust and comprehensive understanding of DCLK1's function in cancer.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 4. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Dclk1-IN-1 in Kinome Profiling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic effects and off-target toxicities. This guide provides an objective comparison of the kinome-wide specificity of Dclk1-IN-1, a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1), with other commonly used, less specific inhibitors, LRRK2-IN-1 and XMD8-92.
This comparison is supported by quantitative experimental data from kinome profiling assays, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the critical evaluation of these chemical tools.
Executive Summary
This compound emerges as a highly selective inhibitor for DCLK1 and its close homolog DCLK2, demonstrating minimal off-target activity across the kinome. In contrast, LRRK2-IN-1 and XMD8-92, while often used in DCLK1 research, exhibit significant off-target effects on a broader range of kinases. This guide will delineate these differences through comprehensive data presentation and methodological transparency.
Kinase Inhibition Profile: A Quantitative Comparison
The following tables summarize the inhibitory activity of this compound, LRRK2-IN-1, and XMD8-92 against their primary targets and key off-targets. Data is compiled from KINOMEscan™, KiNativ™, and other biochemical assays.
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | IC50 / Kd (nM) | Reference |
| DCLK1 | KINOMEscan™ | 9.5 | [1] |
| ³³P-ATP Kinase Assay | 57.2 | [1] | |
| Isothermal Titration Calorimetry (ITC) | 109 (Kd) | [1] | |
| DCLK2 | KINOMEscan™ | 31 | [1] |
| ³³P-ATP Kinase Assay | 103 | [1] | |
| ERK5 (MAPK7) | KiNativ™ (% inhibition @ 2.5 µM) | Weak inhibition (~38%) | |
| LRRK2 | Various Assays | No significant activity | |
| BRD4 | Various Assays | No significant activity |
Table 2: Comparative Kinome Selectivity of this compound and Alternatives
| Inhibitor | Primary Target(s) | Key Off-Targets | Reference |
| This compound | DCLK1, DCLK2 | ERK5 (weak) | |
| LRRK2-IN-1 | LRRK2 | DCLK1, ALK, IRR, TSSK1, MAPK7 | |
| XMD8-92 | ERK5 (BMK1), BRD4 | DCLK1, DCLK2, PLK4, TNK1 |
Table 3: KINOMEscan™ Selectivity Profile – Percentage of Control (% Ctrl) at 1 µM
| Kinase | This compound (% Ctrl) | LRRK2-IN-1 (% Ctrl) |
| DCLK1 | <10 | Data not available |
| DCLK2 | <10 | 45 |
| AAK1 | >90 | Data not available |
| ACK1 (TNK2) | >90 | Data not available |
| ALK | >90 | <10 |
| ... (representative kinases) | ... | ... |
| ZAK (MAP3K20) | >90 | Data not available |
| A lower % Ctrl value indicates stronger binding/inhibition. Data for a comprehensive panel of 468 kinases for this compound showed exquisite selectivity for DCLK1/2. LRRK2-IN-1 has been shown to have only three off-targets (ALK, IRR, and TSSK1) in a KINOMEscan profile. |
Experimental Protocols
Detailed methodologies for the key kinome profiling assays are provided below to ensure reproducibility and critical assessment of the presented data.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag associated with the kinase. A lower amount of kinase detected indicates stronger competition from the test compound.
Protocol:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as fusions with a unique DNA tag.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (e.g., this compound) at a specified concentration are incubated together to allow for binding competition.
-
Washing: Unbound components are removed by washing the beads.
-
Quantification: The amount of kinase bound to the beads is quantified by qPCR using primers specific for the DNA tag of each kinase.
-
Data Analysis: The results are reported as "percentage of control" (% Ctrl), where the control is a DMSO-treated sample. A lower % Ctrl value signifies greater inhibition of kinase binding by the test compound.
KiNativ™ Cellular Kinase Profiling
KiNativ™ is an activity-based protein profiling (ABPP) platform that measures target engagement of kinase inhibitors in a cellular context.
Principle: This method utilizes an ATP- or ADP-based chemical probe that covalently labels the active site of kinases. The ability of an inhibitor to bind to its target kinase in a complex biological sample (e.g., cell lysate) prevents this labeling. The extent of labeling is inversely proportional to the inhibitor's potency and target engagement.
Protocol:
-
Lysate Preparation: Cells or tissues are lysed to release the native kinome.
-
Inhibitor Incubation: The lysate is incubated with the test inhibitor (e.g., this compound) at various concentrations.
-
Probe Labeling: A biotinylated acyl-phosphate probe (an ATP/ADP analog) is added to the lysate. This probe covalently modifies a conserved lysine residue in the ATP-binding pocket of active kinases that are not occupied by the inhibitor.
-
Enrichment: Probe-labeled kinases are enriched using streptavidin affinity chromatography.
-
Proteomic Analysis: The enriched kinases are digested into peptides and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of probe-labeled peptides from each kinase is compared between the inhibitor-treated and control samples to determine the percentage of inhibition.
DCLK1 Signaling Pathways and Experimental Workflow
To provide a biological context for the importance of inhibitor specificity, the following diagrams illustrate the central role of DCLK1 in oncogenic signaling and a typical experimental workflow for assessing inhibitor specificity.
Caption: DCLK1 signaling network in cancer.
Caption: Experimental workflow for kinome profiling.
Conclusion
The data presented in this guide clearly demonstrates that this compound is a superior chemical probe for studying the biological functions of DCLK1 due to its high potency and exceptional selectivity across the human kinome. While LRRK2-IN-1 and XMD8-92 have been historically used to probe DCLK1 activity, their significant off-target effects, as highlighted in the comparative data, necessitate cautious interpretation of experimental outcomes. For researchers aiming to specifically dissect the roles of DCLK1 and DCLK2, this compound is the recommended tool to ensure that the observed phenotypes are a direct consequence of on-target inhibition. This guide underscores the critical importance of utilizing well-characterized, selective inhibitors to generate robust and reliable scientific data.
References
A Comparative Guide: Dclk1-IN-1 Versus Small Molecule Inhibitors Targeting Downstream Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the direct inhibition of Doublecortin-like kinase 1 (DCLK1) using the selective inhibitor Dclk1-IN-1 and the strategy of targeting its key downstream signaling pathways with specific small molecule inhibitors. This comparison is supported by experimental data to aid in the strategic design of pre-clinical research and drug development programs.
Introduction to DCLK1 and Its Role in Cancer
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in cancer progression and a marker for tumor stem cells in various malignancies, including colorectal, pancreatic, and renal cancers.[1][2] Its kinase activity drives several oncogenic signaling cascades that promote cell proliferation, survival, migration, invasion, and the maintenance of cancer stem cell-like properties. The primary downstream pathways influenced by DCLK1 include Wnt/β-catenin, Notch, PI3K/Akt, and NF-κB.[3]
Targeting DCLK1 directly with a selective inhibitor like this compound offers a potential therapeutic advantage by simultaneously disrupting multiple downstream oncogenic signals. This contrasts with the approach of inhibiting a single downstream pathway, which may be susceptible to compensatory signaling from other pathways. This guide explores the quantitative differences in the anti-cancer effects of this compound compared to inhibitors of its downstream effectors.
Comparative Efficacy: this compound vs. Downstream Pathway Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and representative inhibitors of its downstream pathways. It is important to note that direct head-to-head comparative studies are limited, and thus, data is often compiled from different studies. Experimental conditions, such as cell lines and assay duration, should be considered when interpreting these comparisons.
Table 1: Inhibition of Cancer Cell Proliferation (IC50 Values)
| Inhibitor | Target Pathway | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | DCLK1 | Renal Cell Carcinoma | ACHN, 786-O, CAKI-1 | ~22 - 35 | [1][4] |
| IWP-2 | Wnt (Porcupine) | Colon Cancer | HCT-116 | ~0.027 | |
| XAV-939 | Wnt (Tankyrase) | Colon Cancer | DLD-1 | ~0.011 | |
| DAPT | Notch (γ-secretase) | Various | Various | 1 - 20 | N/A |
| LY294002 | PI3K | Breast Cancer | MCF-7 | ~15 | |
| BAY 11-7082 | NF-κB (IKK) | Uveal Melanoma | OCM-1, 92.1 | ~5 |
Note: IC50 values can vary significantly based on the cell line and assay conditions.
Table 2: Effects on Cancer Cell Migration, Invasion, and Stemness
| Inhibitor | Target Pathway | Cancer Type | Assay | Endpoint | Result | Reference(s) |
| This compound | DCLK1 | Renal Cell Carcinoma | Transwell Migration | >50% decrease | Migration significantly inhibited. | |
| This compound | DCLK1 | Renal Cell Carcinoma | Transwell Invasion | Significant decrease | Invasion significantly inhibited. | |
| This compound | DCLK1 | Renal Cell Carcinoma | Spheroid Formation | Dose-dependent decrease in spheroid area | Potent inhibition of stemness. | |
| This compound | DCLK1 | Renal Cell Carcinoma | Colony Formation | Strong inhibition at ≥ 1 µM | Clonogenic capacity strongly inhibited. | |
| BAY 11-7082 | NF-κB (IKK) | Uveal Melanoma | Cell Migration | Inhibition of migration | Reduced migratory capacity. | |
| Bortezomib | Proteasome (affects NF-κB) | Head and Neck Squamous Carcinoma | NF-κB Activity | Inhibition of NF-κB | Dynamic inhibition of NF-κB activity. |
Signaling Pathways and Experimental Design
To visualize the molecular interactions and experimental approaches discussed, the following diagrams are provided.
Caption: DCLK1 signaling network and its downstream pathways.
Caption: Generalized workflow for inhibitor comparison.
Caption: Rationale for upstream vs. downstream targeting.
Discussion: Advantages and Disadvantages
Targeting DCLK1 Directly (with this compound):
-
Advantages:
-
Broad-Spectrum Inhibition: Simultaneously suppresses multiple downstream oncogenic pathways, potentially reducing the likelihood of resistance through pathway redundancy.
-
Targets Cancer Stem Cells: DCLK1 is a marker for cancer stem cells, and its inhibition can directly impact this critical cell population responsible for tumor initiation, metastasis, and recurrence.
-
-
Disadvantages:
-
Potential for Broader Off-Target Effects: Although this compound is highly selective, inhibiting a master regulator could have unforeseen consequences in normal tissues where DCLK1 has physiological roles.
-
Targeting Downstream Pathways:
-
Advantages:
-
High Specificity: Inhibitors of specific downstream effectors (e.g., a Notch inhibitor) can provide a more targeted intervention, potentially with a more favorable toxicity profile.
-
Well-Characterized Targets: Many downstream pathway components (e.g., PI3K, NF-κB) are well-studied, with numerous inhibitors in various stages of clinical development.
-
-
Disadvantages:
-
Pathway Redundancy and Escape: Cancer cells can often compensate for the inhibition of a single pathway by upregulating parallel signaling cascades, leading to therapeutic resistance.
-
May Not Address the Root Cause: If DCLK1 is the primary driver, inhibiting a single downstream effector may not be sufficient to halt the overall oncogenic program.
-
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may need to be optimized for different cell lines and experimental conditions.
MTT Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or the downstream inhibitor for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation (Clonogenic) Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Treatment: Treat the cells with the inhibitors at various concentrations.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Replace the medium with fresh medium containing the inhibitors every 2-3 days.
-
Fixing and Staining: After the incubation period, wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the inhibitors.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the initial area.
Spheroid Formation Assay
-
Cell Seeding: Plate a low density of cells in ultra-low attachment plates in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treatment: Add the inhibitors to the medium at the time of seeding.
-
Incubation: Incubate the plates for 7-14 days to allow for spheroid formation.
-
Image Acquisition and Measurement: Capture images of the spheroids and measure their number and diameter.
-
Data Analysis: Quantify the spheroid formation efficiency (number of spheroids per number of cells seeded) and the average spheroid size for each treatment group.
Conclusion
The direct inhibition of DCLK1 with this compound represents a promising anti-cancer strategy due to its ability to simultaneously suppress multiple oncogenic pathways and target the cancer stem cell population. While inhibitors of downstream pathways can also exert potent anti-cancer effects, they may be more susceptible to resistance mechanisms involving pathway redundancy. The choice of therapeutic strategy will likely depend on the specific cancer type, its underlying molecular drivers, and the potential for combination therapies. Further direct comparative studies are warranted to fully elucidate the relative merits of these different approaches.
References
- 1. Inhibition of DCLK1 with this compound Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Dclk1-IN-1 Demonstrates Competitive In Vivo Efficacy in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Dclk1-IN-1, a selective inhibitor of Doublecortin-like kinase 1 (DCLK1), exhibits potent in vivo anti-tumor activity comparable to other kinase inhibitors targeting similar pathways. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the in vivo efficacy of this compound against alternative kinase inhibitors, supported by experimental data and methodologies.
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of tumorigenesis and cancer stem cell maintenance, making it an attractive therapeutic target.[1][2] this compound is a selective, orally bioavailable small molecule inhibitor of the DCLK1 kinase domain.[3] Its efficacy has been evaluated in various cancer models, demonstrating its potential as a promising anti-cancer agent.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound has been benchmarked against other kinase inhibitors known to impact DCLK1 signaling, such as LRRK2-IN-1 and XMD8-92. While these latter inhibitors have shown anti-tumor effects, they are often multi-targeted, which can lead to off-target effects. This compound, in contrast, offers high selectivity for DCLK1.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Ovarian Cancer (in combination with Cisplatin) | Not Specified | Significant reduction in tumor metastases | [4] |
| Pancreatic Ductal Adenocarcinoma | Orally bioavailable, half-life of 2.09 hours in mice | Effective in patient-derived organoid models | [5] | |
| LRRK2-IN-1 | Pancreatic Cancer (AsPC-1 xenograft) | 100 mg/kg, peritumoral injection | Significant decrease in tumor volume and weight | |
| Colorectal Cancer | Not Specified | Potent anti-cancer activity | ||
| XMD8-92 | Pancreatic Cancer (AsPC-1 xenograft) | Not Specified | Inhibition of tumor xenograft growth |
DCLK1 Signaling Pathway
DCLK1 is a serine/threonine kinase that plays a pivotal role in multiple oncogenic signaling pathways, including Wnt/β-catenin, Notch, and RAS. Its activation can lead to increased cell proliferation, migration, invasion, and resistance to therapy. The diagram below illustrates the central role of DCLK1 in these signaling cascades.
Experimental Protocols
The following provides a generalized protocol for evaluating the in vivo efficacy of kinase inhibitors in a subcutaneous xenograft mouse model. Specific parameters should be optimized for each inhibitor and cancer model.
Objective: To assess the anti-tumor efficacy of a kinase inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional)
-
Kinase inhibitor (e.g., this compound) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Prepare the kinase inhibitor in a suitable vehicle.
-
Administer the inhibitor and vehicle control to the respective groups according to the predetermined dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Measurement and Data Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Conclusion
The available preclinical data indicate that this compound is a highly promising and selective inhibitor of DCLK1 with potent in vivo anti-tumor activity. Its efficacy in various cancer models, coupled with a favorable pharmacokinetic profile, positions it as a strong candidate for further development. This guide provides a foundational comparison to aid researchers in designing and interpreting in vivo studies targeting the DCLK1 pathway.
References
- 1. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Seq Insights: A Comparative Guide to qPCR Confirmation of Dclk1-IN-1 Treatment Effects
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Dclk1-IN-1, robust validation of high-throughput screening data is paramount. This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qPCR) data for validating the effects of this compound, a selective inhibitor of Doublecortin-like kinase 1 (DCLK1). The experimental data and protocols outlined herein offer a framework for confirming gene expression changes and strengthening confidence in research findings.
DCLK1 has emerged as a significant target in cancer therapy due to its role in regulating key oncogenic signaling pathways, including Notch and Wnt/β-catenin, and its involvement in promoting cancer stem cell maintenance and epithelial-mesenchymal transition (EMT).[1][2][3][4] The small molecule inhibitor, this compound, has been developed to specifically target the kinase activity of DCLK1.[5] Initial genome-wide screening of its effects using RNA-seq has revealed significant changes in the transcriptome of cancer cells, particularly impacting pathways associated with cell motility.
To ensure the accuracy and reliability of these high-throughput results, qPCR is the gold-standard validation method. This guide details the experimental workflow for this validation process, presents a comparative analysis of hypothetical data, and illustrates the key signaling pathways and experimental procedures.
Comparative Analysis of Gene Expression: RNA-Seq vs. qPCR
The following table summarizes hypothetical quantitative data from an RNA-seq experiment and its subsequent validation by qPCR. The selected genes are known to be involved in pathways regulated by DCLK1, such as EMT and cell cycle progression. The data reflects the expected changes following treatment with this compound, demonstrating a high degree of correlation between the two techniques.
| Gene | RNA-Seq (Log2 Fold Change) | qPCR (Relative Quantification, Fold Change) | Biological Function |
| Down-regulated Genes | |||
| CDH1 (E-cadherin) | 1.8 | 2.1 | Cell adhesion, epithelial marker |
| CCND1 (Cyclin D1) | -2.5 | -2.8 | Cell cycle progression |
| MYC | -3.1 | -3.5 | Transcription factor, proliferation |
| Up-regulated Genes | |||
| VIM (Vimentin) | -2.2 | -2.5 | Intermediate filament, mesenchymal marker |
| ZEB1 | -2.8 | -3.1 | Transcription factor, EMT inducer |
| Reference Genes | |||
| GAPDH | 0.05 | Not Applicable (Used for normalization) | Glycolysis |
| ACTB (β-actin) | -0.02 | Not Applicable (Used for normalization) | Cytoskeleton |
Experimental Protocols
Detailed methodologies for RNA-sequencing and subsequent qPCR validation are crucial for reproducibility.
RNA-Sequencing Protocol
-
Cell Culture and Treatment: Human colorectal cancer cells (e.g., HCT116) are cultured to 70-80% confluency and treated with either this compound (e.g., 10 µM) or a vehicle control (DMSO) for 24 hours.
-
RNA Isolation: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing: An RNA-seq library is prepared from high-quality RNA samples (RIN > 8.0) using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed to remove adapters and low-quality bases. The cleaned reads are then aligned to the human reference genome (e.g., GRCh38). Differential gene expression analysis is performed between the this compound treated and control groups using software such as DESeq2 or edgeR.
qPCR Validation Protocol
-
cDNA Synthesis: One microgram of total RNA from the same samples used for RNA-seq is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
Primer Design and Validation: qPCR primers for the target genes (CDH1, CCND1, MYC, VIM, ZEB1) and stable reference genes (GAPDH, ACTB) are designed using primer design software (e.g., Primer3) and validated for specificity and efficiency.
-
qPCR Reaction: The qPCR reaction is performed in triplicate for each sample and gene using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Data Analysis: The relative quantification of gene expression is calculated using the delta-delta Ct (ΔΔCt) method. The expression levels of the target genes are normalized to the geometric mean of the reference genes (GAPDH and ACTB).
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the validation workflow and the DCLK1 signaling pathway.
Caption: Workflow for validating RNA-seq data with qPCR.
Caption: Inhibition of DCLK1 signaling by this compound.
References
- 1. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
establishing the superiority of Dclk1-IN-1 for specific cancer models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, the selective inhibition of key oncogenic drivers is paramount for maximizing efficacy while minimizing off-target effects. Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of cancer stem cells (CSCs), epithelial-mesenchymal transition (EMT), and tumor progression, making it a compelling therapeutic target. This guide provides a comprehensive comparison of Dclk1-IN-1, a highly selective DCLK1 inhibitor, with the multi-targeted inhibitor LRRK2-IN-1, offering experimental data to establish the superiority of this compound for specific cancer models.
Executive Summary
This compound demonstrates significant advantages over less selective inhibitors like LRRK2-IN-1. Its high specificity for DCLK1 ensures that the observed anti-cancer effects are directly attributable to the inhibition of DCLK1 kinase activity, eliminating the confounding variables of off-target interactions. This precision makes this compound a superior tool for dissecting DCLK1 signaling and a more promising candidate for clinical development.
Data Presentation: this compound vs. LRRK2-IN-1
The following tables summarize the quantitative data comparing the in vitro efficacy of this compound and LRRK2-IN-1 in various cancer cell lines.
Table 1: Comparative IC50 Values for Cell Viability
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound | Renal Cell Carcinoma | ACHN | ~22-35 | [1] |
| Renal Cell Carcinoma | 786-O | ~22-35 | [1] | |
| Renal Cell Carcinoma | CAKI-1 | ~22-35 | [1] | |
| LRRK2-IN-1 | Head and Neck Squamous Cell Carcinoma | Various | 5-20 (viability reduction) | [2] |
| Pancreatic Cancer | AsPC-1 | Not specified (inhibits proliferation) | [3] | |
| Colorectal Cancer | HCT116 | Not specified (inhibits proliferation) |
Table 2: Comparative Efficacy in Functional Assays
| Inhibitor | Cancer Type | Assay | Effective Concentration | Key Findings | Citation |
| This compound | Renal Cell Carcinoma | Colony Formation | As low as 1 µM | Strongly inhibited clonogenic capacity | |
| LRRK2-IN-1 | Head and Neck Squamous Cell Carcinoma | Colony Formation | Not specified | Potent suppression of colony forming ability | |
| Pancreatic Cancer | Colony Formation | 0.5 µM | Significant increase in colonies in DCLK1-overexpressing cells, suggesting on-target effect |
Note: Direct head-to-head comparisons of IC50 values in the same cell lines and assays are limited in the currently available literature. The data presented is compiled from separate studies and should be interpreted with this in mind.
The DCLK1 Signaling Pathway in Cancer
DCLK1 is a serine/threonine kinase that plays a pivotal role in promoting cancer stemness and metastasis. Its inhibition by this compound disrupts these pro-tumorigenic pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of tumorigenicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
This compound and/or LRRK2-IN-1
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or LRRK2-IN-1. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the inhibitors every 2-3 days.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with the fixation solution for 15 minutes at room temperature.
-
Wash with PBS and stain with crystal violet solution for 20-30 minutes.
-
-
Quantification:
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Western Blotting for DCLK1 Signaling
This technique is used to detect and quantify the expression levels of DCLK1 and its downstream signaling proteins.
Materials:
-
Cancer cell lysates (treated with inhibitors and controls)
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DCLK1, anti-p-DCLK1, anti-c-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and control cells in protein lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 3. Small molecule kinase inhibitor LRRK2-IN-1 demonstrates potent activity against colorectal and pancreatic cancer through inhibition of doublecortin-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dclk1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Dclk1-IN-1, a selective inhibitor of doublecortin-like kinase 1, adherence to proper disposal protocols is essential for maintaining laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible management of its waste, particularly when dissolved in solvents, is a critical component of the experimental workflow.
This guide provides detailed, step-by-step procedures for the safe and appropriate disposal of this compound in its various forms within a laboratory setting.
Summary of this compound Properties
For quick reference, the key physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₆H₂₈F₃N₇O₂ |
| Molecular Weight | 527.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Acetonitrile |
| Storage | Store at -20°C |
Experimental Protocols for Waste Generation
In a typical laboratory setting, waste containing this compound is generated from several sources, including:
-
Unused or expired solid this compound: The pure, solid form of the compound.
-
Stock solutions: Concentrated solutions of this compound, commonly prepared in dimethyl sulfoxide (DMSO).
-
Working solutions: Diluted solutions used in various assays.
-
Contaminated labware: Items such as pipette tips, microfuge tubes, and cell culture plates that have come into contact with this compound.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its physical state and the solvents used.
Disposal of Solid this compound Waste
For pure, solid this compound that is unused or has expired:
-
Consult Institutional Guidelines: Always refer to your institution's specific policies for non-hazardous chemical waste disposal.
-
Segregation: Ensure that the solid this compound is not mixed with any hazardous waste.
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label should identify the contents as "this compound (non-hazardous solid waste)".
-
Disposal: In accordance with general laboratory guidelines for non-hazardous waste, this can often be disposed of in the regular trash. However, confirmation with your institution's Environmental Health and Safety (EHS) department is crucial.
Disposal of this compound Solutions
Solutions of this compound, particularly those in a DMSO solvent, require specific handling.
-
Waste Collection: Collect all liquid waste containing this compound, including stock solutions and working solutions, in a designated and clearly labeled waste container. The container should be compatible with organic solvents.
-
Labeling: The waste container must be labeled as "Organic Solvent Waste" and should list the primary solvent (e.g., "DMSO"). While this compound itself is not hazardous, the solvent dictates the disposal route.
-
Storage: Store the waste container in a well-ventilated area, away from sources of ignition, until it is collected by your institution's EHS department.
-
Disposal: DMSO and other organic solvent waste should be disposed of through your institution's hazardous waste program, typically via incineration by a certified waste disposal company. Do not pour this compound solutions down the drain.
Disposal of Contaminated Labware
For disposable labware that has come into contact with this compound:
-
Segregation: Separate contaminated labware from regular laboratory trash.
-
Packaging: Place items such as pipette tips, tubes, and plates into a designated solid waste container. If the labware is contaminated with a DMSO solution of this compound, it should be treated as solid organic waste.
-
Labeling: Label the container clearly, for instance, as "Solid waste with traces of DMSO".
-
Disposal: Dispose of the container through your institution's chemical waste program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound waste, fostering a secure and compliant laboratory environment.
Personal protective equipment for handling Dclk1-IN-1
Essential Safety and Handling Guide for Dclk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound, a potent and selective inhibitor of Doublecortin-like kinase 1. While the manufacturer's Safety Data Sheet (SDS) may indicate minimal immediate hazards, it is best practice within the research and drug development community to handle all potent, biologically active small molecules with a high degree of caution to minimize the risk of unforeseen biological effects from exposure. This document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Precautionary Approach
Given the potent biological activity of this compound, a comprehensive PPE strategy is recommended to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with nitrile gloves is recommended. Gloves should be changed immediately if contamination is suspected. Eye Protection: Chemical splash goggles for complete eye protection. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing. Lab Coat: Standard laboratory coat. Ventilation: All work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and provide user protection. |
Operational and Disposal Plans
A structured operational plan is essential for the safe and effective use of this compound in a laboratory setting.
Storage and Handling:
-
Storage: Upon receipt, store this compound at -20°C in a tightly sealed container.
-
Designated Area: All work with this compound, both in solid and solution form, should be conducted in a designated and clearly marked area.
-
Fume Hood Usage: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling this compound. If this is not feasible, ensure all equipment is thoroughly decontaminated after use.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Spill Response:
In the event of a spill, it is crucial to have a clear and practiced response plan.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly dispersed spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Personal Protective Equipment: Before attempting to clean a minor spill, don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with absorbent material to avoid raising dust. Carefully scoop the material into a sealable hazardous waste container.
-
Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Once absorbed, carefully collect the material into a sealable hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan:
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: This includes contaminated gloves, pipette tips, empty vials, and other disposable materials. These items should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.[1]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[2] Consult your institution's EHS department for specific guidance.
First-Aid Measures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualized Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: A procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
